molecular formula C6H2Cl2O4 B121745 Chloranilic acid CAS No. 87-88-7

Chloranilic acid

Cat. No.: B121745
CAS No.: 87-88-7
M. Wt: 208.98 g/mol
InChI Key: IPPWILKGXFOXHO-UHFFFAOYSA-N
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Description

Chloranilic acid, with the chemical formula C6H2Cl2O4, is an organic compound that appears as red-orange crystals or powder. It is synthesized through the hydrolysis of chloranil, a process that involves the reaction of chloranil with water, resulting in the formation of this compound and hydrochloric acid. This compound is notable for its acidic properties due to the presence of two hydroxyl groups and two chlorine substituents. This compound is classified as a hydroxyquinone and is known for its ability to form stable coordination complexes with various metal ions, making it useful in analytical chemistry, particularly in spectrophotometry. Its applications extend to the selective staining of calcium in histological sections and the synthesis of metal complexes. However, this compound is also associated with certain hazards;  it can cause skin and eye irritation and may lead to respiratory issues if inhaled.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H2Cl2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H
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InChI Key

IPPWILKGXFOXHO-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O
Source PubChem
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Molecular Formula

C6H2Cl2O4
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DSSTOX Substance ID

DTXSID3058959
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-
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Molecular Weight

208.98 g/mol
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Physical Description

Red solid; [Merck Index] Orange powder; [Alfa Aesar MSDS]
Record name Chloranilic acid
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CAS No.

87-88-7
Record name Chloranilic acid
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-
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Record name CHLORANILIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Chloranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) is a versatile organic molecule with significant applications in analytical chemistry, materials science, and pharmaceutical analysis. Its utility stems from a unique combination of acidic, redox, and chromogenic properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, acidity, solubility, spectroscopic profile, and reactivity. Detailed experimental protocols for the determination of its acidity and its application in spectrophotometric analysis are provided, alongside graphical representations of its chemical behavior to facilitate a deeper understanding for research and development applications.

Introduction

This compound (C₆H₂Cl₂O₄) is a quinonoid compound characterized by a p-benzoquinone ring substituted with two chlorine atoms and two hydroxyl groups.[1][2] It is recognized as a strong dibasic acid and a potent electron acceptor, properties that underpin its widespread use.[3] In analytical chemistry, it serves as a sensitive chromogenic reagent for the spectrophotometric determination of various metal ions and organic molecules.[1][4][5] Its ability to form stable charge-transfer complexes is extensively leveraged in drug analysis.[6][7][8] This guide synthesizes key data and methodologies to serve as a foundational resource for professionals utilizing this compound in their research.

Physicochemical Properties

This compound is typically encountered as a reddish-orange to purple crystalline powder.[9][10] Its fundamental physical and chemical identifiers are summarized below.

PropertyValueReference(s)
IUPAC Name 2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione[2]
CAS Number 87-88-7[1]
Molecular Formula C₆H₂Cl₂O₄[1][11]
Molecular Weight 208.98 g/mol [1][2][11]
Appearance Orange or red crystals or powder[3][9]
Melting Point ≥300 °C (decomposes)[11][12]
Boiling Point 300.3 ± 42.0 °C at 760 mmHg (estimated)[11]
Density 1.9 ± 0.1 g/cm³[11]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[3][9]

Acidity and Dissociation

This compound is a relatively strong dibasic acid, capable of donating two protons in a stepwise manner. The electron-withdrawing nature of the two chlorine substituents enhances its acidity.[13] The dissociation equilibria are crucial for understanding its reactivity, particularly in complexation reactions which are often pH-dependent.

The two dissociation constants, pKₐ₁ and pKₐ₂, have been reported with some variation in the literature, which may be attributable to different experimental conditions (e.g., ionic strength, temperature).

Dissociation ConstantReported Value(s)Reference(s)
pKₐ₁ 0.76, 1.09[9][10][14]
pKₐ₂ 2.58, 2.42[9][10][14]

The stepwise dissociation can be visualized as follows:

Dissociation H2A H₂A (Neutral) This compound HA_minus HA⁻ (Monoanion) H2A->HA_minus - H⁺ pKₐ₁ ≈ 0.76 - 1.09 A_2minus A²⁻ (Dianion) HA_minus->A_2minus - H⁺ pKₐ₂ ≈ 2.42 - 2.58

Figure 1: Stepwise dissociation pathway of this compound (H₂A).

Solubility Profile

The solubility of this compound is a key consideration for its application as a reagent. It exhibits poor solubility in cold water and most common organic solvents but is soluble in polar solvents, particularly at elevated temperatures.

SolventSolubilityReference(s)
Water Sparingly soluble in cold, soluble in hot water.[9][15]
Methanol Soluble[3][9][10]
Ethanol Soluble[9]
Acetone Soluble[9]
DMSO Slightly soluble[10]
Organic Solvents Generally insoluble[3][9][10]

Spectroscopic Properties

The chromophoric nature of the quinone ring system gives this compound distinct spectroscopic features, which are fundamental to its use in spectrophotometry.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is pH-dependent due to the different electronic structures of the neutral, monoanionic, and dianionic forms.[6] The formation of charge-transfer complexes with electron donors leads to the appearance of new, often intense, absorption bands in the visible region, typically between 520-555 nm.[1][6][16]

Species/ConditionAbsorption Maxima (λₘₐₓ)Reference(s)
Aqueous (pH 4) 290-340 nm, 520-555 nm[1]
Charge-Transfer Complex ~530 nm (with Lorlatinib)[6]
Charge-Transfer Complex ~520 nm (with Antihistamines)[16]
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

IR and NMR spectroscopy are used to characterize this compound and its complexes.[7][14] IR spectra are available for this compound and its salts, which can be used to study the bonding interactions in its metal complexes.[17][18][19] ¹H and ¹³C NMR spectra have also been reported, providing further structural insight.[2][14]

Reactivity and Applications

The chemical reactivity of this compound is dominated by two key features: its acidity and its electron-accepting (π-acceptor) nature.

Metal Complexation

As a conjugate base, the chloranilate dianion acts as a bidentate ligand, forming stable, often colored, complexes with a wide range of metal ions.[3][13] This property is the basis for its use in the gravimetric and spectrophotometric determination of metals like calcium, thorium, and zirconium.[20]

Charge-Transfer (CT) Complex Formation

This compound is a strong π-acceptor that reacts with electron-donating molecules (n-donors or π-donors) to form charge-transfer (CT) complexes.[3][6][7] These complexes typically exhibit a distinct color, which allows for the quantitative analysis of the donor molecule.[8] This principle is widely applied in the pharmaceutical industry for the assay of drugs containing electron-rich functional groups, such as amines.[16][21]

Reactivity cluster_reactants Reactants cluster_products Products Metal Metal Ions (e.g., Ca²⁺, Th⁴⁺, Fe³⁺) CA This compound (π-Acceptor) Metal->CA Complexation Donor Electron Donors (e.g., Amines, Drugs) Donor->CA Charge Transfer Complex Metal-Chloranilate Complexes (Colored) CA->Complex CT_Complex Charge-Transfer Complexes (Colored) CA->CT_Complex

Figure 2: Primary reaction pathways for this compound.

Experimental Protocols

Protocol: Spectrophotometric Determination of pKₐ

This protocol outlines a general method for determining the acid dissociation constants (pKₐ) of this compound using UV-Visible spectrophotometry, based on established principles.[22][23]

Objective: To determine pKₐ₁ and pKₐ₂ of this compound by measuring absorbance changes as a function of pH.

Materials:

  • This compound

  • UV-Vis Spectrophotometer

  • pH meter

  • Buffer solutions covering a wide pH range (e.g., pH 0 to 4)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent like methanol or deionized water.

  • Determination of λₘₐₓ:

    • Prepare a highly acidic solution (e.g., in 1 M HCl, pH < 0) to ensure the indicator is fully in its neutral form (H₂A). Record the UV-Vis spectrum to find λₘₐₓ for H₂A.

    • Prepare a solution at a pH between pKₐ₁ and pKₐ₂ (e.g., pH 1.8) where the monoanion (HA⁻) is the dominant species. Record the spectrum to find λₘₐₓ for HA⁻.

    • Prepare a solution at a pH well above pKₐ₂ (e.g., pH 4) where the dianion (A²⁻) is dominant. Record the spectrum to find λₘₐₓ for A²⁻.

  • Data Collection:

    • Prepare a series of solutions with a constant total concentration of this compound but varying pH values, spanning the range around the expected pKₐ values.

    • Measure the pH and the absorbance of each solution at the predetermined λₘₐₓ values.

  • Calculation:

    • Use the Henderson-Hasselbalch equation: pH = pKₐ + log([A⁻]/[HA]).

    • The ratio of the concentrations of the conjugate base ([A⁻]) to the acid ([HA]) can be determined from the absorbance values. For the first dissociation: [HA⁻]/[H₂A] = (A - A_H₂A) / (A_HA⁻ - A), where A is the absorbance of the mixture, A_H₂A is the absorbance of the pure acid form, and A_HA⁻ is the absorbance of the pure monoanion form at a selected wavelength.

    • Plot pH versus log([A⁻]/[HA]). The pKₐ is the pH at which the line crosses the y-axis (where log([A⁻]/[HA]) = 0).

pKa_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare this compound Stock Solution C Create Samples: Constant [Acid], Varying pH A->C B Prepare Buffer Series (Varying pH) B->C D Measure Absorbance (A) & pH for each sample C->D E Calculate log([A⁻]/[HA]) from Absorbance Data D->E F Plot pH vs. log([A⁻]/[HA]) E->F G Determine pKₐ (y-intercept) F->G

Figure 3: Experimental workflow for pKₐ determination by spectrophotometry.

Protocol: Spectrophotometric Assay of an Amine-Containing Drug

This protocol provides a generalized method for the quantitative determination of a drug containing an electron-donating group using this compound.[24][25]

Objective: To determine the concentration of an analyte (e.g., a drug) by measuring the absorbance of its charge-transfer complex with this compound.

Materials:

  • This compound reagent solution (e.g., 0.1% w/v in acetonitrile)

  • Analyte (drug) stock and standard solutions of known concentrations

  • Spectrophotometer

  • Acetonitrile or other suitable solvent

  • Volumetric flasks, pipettes, and cuvettes

Methodology:

  • Reaction Optimization (if necessary): Determine the optimal conditions, including solvent, reagent concentration, and reaction time. For many drugs, the reaction with this compound in acetonitrile is instantaneous.[16]

  • Wavelength Selection: Mix a solution of the analyte with the this compound reagent. Scan the resulting colored solution with the spectrophotometer (typically 400-700 nm) against a reagent blank to determine the wavelength of maximum absorption (λₘₐₓ) for the CT complex.

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of the analyte with varying concentrations.

    • To each standard, add a fixed volume of the this compound reagent solution and dilute to a final volume with the solvent.

    • Measure the absorbance of each solution at the predetermined λₘₐₓ against a reagent blank.

    • Plot absorbance versus concentration to create a calibration curve. Verify linearity according to Beer's Law.

  • Sample Analysis:

    • Prepare the unknown sample solution in the same manner as the standards.

    • Measure its absorbance at λₘₐₓ.

    • Determine the concentration of the analyte in the sample by interpolating its absorbance value on the calibration curve.

Conclusion

This compound possesses a rich chemical profile that makes it an invaluable tool for researchers. Its properties as a strong, dibasic acid and a potent electron acceptor are central to its function. The formation of intensely colored metal and charge-transfer complexes provides a robust basis for simple, rapid, and sensitive spectrophotometric assays. This guide has consolidated the key quantitative data, reactivity profiles, and experimental methodologies to support its effective application in scientific research and development.

References

An In-depth Technical Guide to the Structure and Synthesis of Chloranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranilic acid, a quinone derivative of significant interest in coordination chemistry, materials science, and as a versatile building block in organic synthesis, is a subject of ongoing research. Its unique electronic and structural properties make it a valuable ligand for the formation of metal-organic frameworks and charge-transfer complexes. This technical guide provides a comprehensive overview of the structure of this compound and a detailed examination of its primary synthesis pathways. Experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to aid researchers in their practical applications of this compound.

Structure and Properties of this compound

This compound, systematically named 2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione, is an organic compound with the chemical formula C₆H₂Cl₂O₄.[1] It is a red-orange crystalline solid that is sparingly soluble in cold water but soluble in hot water and methanol.[2]

The molecule consists of a six-membered ring containing two carbonyl groups in a para configuration, characteristic of a benzoquinone. Two chlorine atoms and two hydroxyl groups are attached to the remaining carbon atoms of the ring. This substitution pattern gives this compound its acidic nature and its ability to act as a bidentate ligand in coordination complexes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione[1]
CAS Number 87-88-7[1]
Molecular Formula C₆H₂Cl₂O₄[1]
Molecular Weight 208.98 g/mol [1]
Appearance Red-orange crystalline powder[1]
Melting Point ≥300 °C (decomposes)
Solubility Soluble in hot water and methanol[2]
Acidity (pKa) pKa₁ ≈ 1-2, pKa₂ ≈ 3-4

Synthesis Pathways of this compound

The most prevalent and historically significant method for the synthesis of this compound is through the hydrolysis of its precursor, chloranil (tetrachloro-1,4-benzoquinone). Therefore, a comprehensive understanding of this compound synthesis necessitates an initial discussion of the preparation of chloranil.

Synthesis of the Precursor: Chloranil (Tetrachloro-1,4-benzoquinone)

Chloranil is a versatile oxidizing agent and a key intermediate in the production of dyes and other organic compounds. It is typically synthesized via the chlorination of phenol or hydroquinone.

2.1.1. Synthesis of Chloranil from Phenol

This method involves the exhaustive chlorination of phenol in the presence of a strong acid, followed by oxidation.

  • Reaction Pathway:

    G Phenol Phenol Hexachlorophenol Hexachlorocyclohexenone Phenol->Hexachlorophenol Chlorination Chlorine Cl₂ (excess) Chlorine->Hexachlorophenol HCl HCl (conc.) HCl->Hexachlorophenol Chloranil Chloranil Hexachlorophenol->Chloranil Oxidation/Hydrolysis NitricAcid HNO₃ (conc.) NitricAcid->Chloranil

  • Experimental Protocol:

    • In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with phenol (e.g., 47 g, 0.5 mol) and concentrated hydrochloric acid (1 L). [3] 2. The mixture is stirred vigorously, and a steady stream of chlorine gas is bubbled through the solution. The temperature of the reaction mixture will rise to approximately 40 °C. [3] 3. After about 4 hours, the reaction mixture is heated to 70 °C, and the introduction of chlorine gas is continued for an additional 20 hours, or until the solution is saturated. [3] 4. The gas inlet tube is then replaced with a dropping funnel, and concentrated nitric acid (250 mL) is added dropwise over 3 hours while maintaining the temperature at 80-85 °C. [3] 5. The stirring is continued at 85 °C for 20 hours, during which yellow crystals of chloranil will precipitate. [3] 6. The mixture is cooled, and the crystals are collected by vacuum filtration. [3] 7. The crude product is washed with water and then with ethanol to remove any reddish oily impurities. [3] 8. The purified chloranil is dried in an oven at 80 °C. [3]

  • Quantitative Data:

    Table 2: Typical Reaction Parameters for Chloranil Synthesis from Phenol

    ParameterValueReference
    Starting Material Phenol[3]
    Reagents Chlorine (gas), Concentrated HCl, Concentrated HNO₃[3]
    Reaction Time ~44 hours[3]
    Reaction Temperature 40-85 °C[3]
    Yield ~60%[3]

2.1.2. Synthesis of Chloranil from Hydroquinone

An alternative and common method for preparing chloranil is the oxidative chlorination of hydroquinone.

  • Reaction Pathway:

    G Hydroquinone Hydroquinone Chloranil Chloranil Hydroquinone->Chloranil Oxidative Chlorination Chlorine Cl₂ Chlorine->Chloranil HCl HCl HCl->Chloranil

    Synthesis of Chloranil from Hydroquinone.
  • Experimental Protocol:

    A detailed experimental procedure for the oxidative chlorination of hydroquinone to chloranil can be found in various organic chemistry resources. The reaction typically involves passing chlorine gas through a solution of hydroquinone in concentrated hydrochloric acid. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield. Patents describe processes where chlorine gas is introduced to a mixture of hydroquinone in hydrochloric acid, often with a catalyst like iron(III) ions, at temperatures ranging from 20 to 107 °C. [4]

  • Quantitative Data:

    Table 3: Typical Reaction Parameters for Chloranil Synthesis from Hydroquinone

    ParameterValueReference
    Starting Material Hydroquinone[5][6]
    Reagents Chlorine (gas), Hydrochloric Acid[5][6]
    Reaction Temperature 10-106 °C[5][6]
    Yield Can be high, depending on the specific process[7]
Primary Synthesis of this compound: Hydrolysis of Chloranil

The most direct and widely used method for preparing this compound is the hydrolysis of chloranil. This reaction proceeds via a nucleophilic substitution of two chlorine atoms by hydroxyl groups. The hydrolysis is typically carried out under alkaline conditions, although it can also occur in neutral or acidic aqueous solutions, albeit at a slower rate. [8]

  • Reaction Pathway:

    G Chloranil Chloranil ChloranilateSalt Disodium Chloranilate Chloranil->ChloranilateSalt Alkaline Hydrolysis Base Base (e.g., NaOH) Base->ChloranilateSalt Water H₂O Water->ChloranilateSalt ChloranilicAcid This compound ChloranilateSalt->ChloranilicAcid Acidification Acid Acid (e.g., HCl) Acid->ChloranilicAcid

    Synthesis of this compound from Chloranil.
  • Experimental Protocol:

    • A suspension of chloranil (e.g., 10 g, 0.04 mol) in water (200 mL) is prepared in a round-bottom flask.

    • A solution of sodium hydroxide (e.g., 10 g, 0.25 mol) in water (50 mL) is added slowly to the chloranil suspension with stirring.

    • The mixture is heated to boiling and refluxed for 1-2 hours. The color of the solution will change as the reaction progresses, typically to a deep red or purple, indicating the formation of the disodium salt of this compound.

    • After cooling, the reaction mixture is filtered to remove any unreacted chloranil.

    • The filtrate, containing the disodium chloranilate, is then acidified with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1).

    • The precipitated red-orange crystals of this compound are collected by vacuum filtration.

    • The crude product is washed with cold water and then recrystallized from hot water or a mixture of ethanol and water to obtain pure this compound.

  • Quantitative Data:

    Table 4: Typical Reaction Parameters for this compound Synthesis

    ParameterValue
    Starting Material Chloranil (Tetrachloro-1,4-benzoquinone)
    Reagents Sodium Hydroxide, Hydrochloric Acid
    Solvent Water
    Reaction Time 1-2 hours
    Reaction Temperature Reflux (~100 °C)
    Yield Typically high, often >80%

Alternative Synthesis Pathways

While the hydrolysis of chloranil is the dominant synthetic route, other methods for preparing this compound have been explored, though they are less common. These can include direct synthesis from other precursors or modifications of the standard hydrolysis procedure. For instance, studies have shown that chloranil can react with hydrogen peroxide, although the yield of this compound from this reaction is reported to be low. [8]

Conclusion

This compound is a valuable compound with a well-defined structure and a straightforward primary synthesis pathway. The hydrolysis of chloranil provides a reliable and high-yielding route to this important molecule. By understanding the details of the synthesis of both chloranil and this compound, researchers can effectively produce and utilize this compound in a wide range of applications, from the development of novel materials to its use as a key building block in complex organic synthesis. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the practical synthesis of this compound in a laboratory setting.

References

Unveiling the Core Principles of Chloranilic Acid Charge-Transfer Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of chloranilic acid charge-transfer (CT) complexes. This compound, a potent electron acceptor, readily forms vibrant and stable complexes with a wide array of electron-donating molecules. This phenomenon has garnered significant interest, particularly in the realm of drug development and analytical chemistry, owing to the unique physicochemical properties of these complexes. This guide provides a comprehensive overview of their formation, characterization, and the experimental protocols essential for their study.

The Genesis of Interaction: Formation and Stoichiometry

Charge-transfer complexes arise from the interaction between an electron-rich molecule (the donor) and an electron-deficient molecule (the acceptor). In this context, various compounds, including many pharmaceutical agents with electron-donating nitrogen atoms, act as donors, while this compound (CLA) serves as a powerful π-electron acceptor.[1][2] The formation of these complexes is often visually striking, producing colored solutions that can be analyzed spectrophotometrically.[3][4]

The interaction involves a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.[1] This transfer results in the formation of a new, broad absorption band in the UV-visible spectrum at a longer wavelength than the parent molecules, which is characteristic of the charge-transfer complex.[2][5] The stoichiometry of these complexes, typically determined by Job's method of continuous variation or spectrophotometric titration, is most commonly found to be 1:1, although 1:2 ratios have also been reported.[1][2][3]

Quantitative Insights: Spectroscopic and Thermodynamic Data

The stability and properties of this compound charge-transfer complexes can be quantified through various spectroscopic and thermodynamic parameters. The Benesi-Hildebrand equation is frequently employed to determine the formation constant (K) and molar extinction coefficient (ε) of the complexes from spectrophotometric data.[3][4]

Below is a summary of key quantitative data for various this compound charge-transfer complexes reported in the literature:

Donor MoleculeStoichiometry (Donor:Acceptor)Wavelength of Max Absorption (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Association Constant (K, L mol⁻¹)Band Gap Energy (Eg, eV)Standard Free Energy (ΔG°, J mol⁻¹)Reference
Ciprofloxacin------[6]
Procainamide1:1---2.41-[3]
Ruxolitinib1:1530--1.9-[1]
Lorlatinib1:25300.55 x 10³0.40 x 10³2.3465-0.15 x 10²[2][5][7]
Moclobemide------[8]
Promethazine Hydrochloride------[8]
Amino derivative of Metronidazole1:1440----[9]

Experimental Cornerstones: Protocols and Methodologies

The synthesis and characterization of this compound charge-transfer complexes involve well-established experimental protocols. These methodologies are crucial for researchers aiming to explore the potential of these complexes in various applications, including drug quantification and analysis.

Synthesis of this compound Charge-Transfer Complexes

A general and straightforward method for the synthesis of these complexes is as follows:

  • Solution Preparation: Prepare equimolar solutions of the electron donor (e.g., a drug substance) and this compound in a suitable solvent, typically methanol or acetonitrile.[3]

  • Mixing: Add the donor solution to the this compound solution.

  • Reaction: Stir the reaction mixture at room temperature (approximately 25°C) for a specified period, often around 3 hours.[3]

  • Isolation: The resulting solid complex is then isolated by filtration.

  • Washing and Drying: Wash the collected solid with a cold solvent like acetonitrile and dry it over a desiccant such as anhydrous CaCl₂.[3]

Spectrophotometric Characterization

UV-visible spectrophotometry is a primary technique for characterizing charge-transfer complexes.

  • Instrument: A double-beam UV-visible spectrophotometer is typically used.

  • Solvent: Methanol is a commonly used solvent for these studies.[2]

  • Spectral Scans: Record the absorption spectra of the donor solution, the this compound solution, and the resulting charge-transfer complex solution over a wavelength range of 200-800 nm.[2]

  • Data Analysis: The appearance of a new absorption band at a longer wavelength confirms the formation of the complex. The stoichiometry can be determined using Job's method, and the formation constant and molar absorptivity can be calculated using the Benesi-Hildebrand equation.[3]

Structural Elucidation Techniques

Further characterization to elucidate the structure of the complexes can be performed using various spectroscopic methods:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the vibrational frequency changes upon complexation, particularly shifts in the C=O, O-H, and C-Cl bands of this compound and functional groups of the donor.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm complex formation by observing shifts in the proton signals of both the donor and acceptor molecules.[3]

Visualizing the Process: Diagrams and Workflows

To better illustrate the principles and processes involved, the following diagrams have been generated using the DOT language.

Charge_Transfer_Formation Donor Electron Donor (e.g., Drug Molecule) HOMO Complex Charge-Transfer Complex [Donor-Acceptor] Donor->Complex Electron Donation Acceptor This compound (π-Acceptor) LUMO Acceptor->Complex Electron Acceptance

Caption: Formation of a this compound charge-transfer complex.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Prep_Solutions Prepare Donor and This compound Solutions Mix Mix Solutions Prep_Solutions->Mix Stir Stir at Room Temperature Mix->Stir Filter Filter to Isolate Complex Stir->Filter Dry Wash and Dry Complex Filter->Dry UV_Vis UV-Vis Spectroscopy Dry->UV_Vis FTIR FTIR Spectroscopy Dry->FTIR NMR NMR Spectroscopy Dry->NMR Stoichiometry Determine Stoichiometry (Job's Method) UV_Vis->Stoichiometry Constants Calculate K and ε (Benesi-Hildebrand) UV_Vis->Constants

Caption: General experimental workflow for CT complex analysis.

Logical_Relationship Donor_Properties Electron Donating Properties of a Molecule (e.g., Drug) CT_Formation Formation of a Stable Charge-Transfer Complex Donor_Properties->CT_Formation Acceptor_Properties Strong Electron Accepting Nature of this compound Acceptor_Properties->CT_Formation Spectroscopic_Change Appearance of a New UV-Vis Absorption Band CT_Formation->Spectroscopic_Change Analytical_Application Application in Quantitative Analysis and Drug Development Spectroscopic_Change->Analytical_Application

Caption: Logical flow from molecular properties to application.

Conclusion

This compound charge-transfer complexes represent a fascinating and highly applicable area of study. Their formation is governed by fundamental principles of electron donor-acceptor interactions, leading to the creation of stable complexes with distinct spectroscopic signatures. The straightforward nature of their synthesis and the power of spectrophotometric analysis make them valuable tools in pharmaceutical sciences for applications ranging from drug quantification to understanding drug-receptor interactions. This guide provides the foundational knowledge and experimental framework for researchers to effectively harness the potential of these vibrant molecular entities.

References

An In-depth Technical Guide on the pKa and Dissociation Constants of Chloranilic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) is a dibasic acid with significant applications in analytical chemistry, materials science, and pharmaceutical analysis. Its utility often stems from its ability to form colored charge-transfer complexes and its acidic nature.[1] The protonation state of this compound, governed by its acid dissociation constants (pKa), is a critical parameter that influences its solubility, reactivity, and spectroscopic properties in different solvent environments. Understanding the pKa values in various solvents is paramount for developing robust analytical methods, controlling reaction pathways, and predicting the behavior of this compound in diverse chemical systems.

This technical guide provides a comprehensive overview of the pKa and dissociation constants of this compound in aqueous and non-aqueous solvents. It includes a compilation of reported pKa values, detailed experimental protocols for their determination, and visualizations of the dissociation process and experimental workflows.

Dissociation of this compound

This compound (H₂A) is a diprotic acid that undergoes a two-step dissociation in solution, yielding the monoanion (HA⁻) and the dianion (A²⁻). The equilibria for these dissociation steps are characterized by the acid dissociation constants, Ka₁ and Ka₂, respectively. The corresponding pKa values (pKa = -log(Ka)) are commonly used to express the acid strength.

The dissociation equilibria can be represented as follows:

H₂A ⇌ H⁺ + HA⁻ (pKa₁) HA⁻ ⇌ H⁺ + A²⁻ (pKa₂)

The different protonation states of this compound exhibit distinct colors, a property that is exploited in its use as a pH indicator and in spectrophotometric analysis. The fully protonated form (H₂A) is typically yellow, the monoanionic form (HA⁻) is purple, and the fully deprotonated form (A²⁻) is pale violet.[2]

Chloranilic_Acid_Dissociation H2A H₂A (Yellow) HA_minus HA⁻ (Purple) H2A->HA_minus + H⁺ (pKa₁) HA_minus->H2A - H⁺ A2_minus A²⁻ (Pale Violet) HA_minus->A2_minus + H⁺ (pKa₂) A2_minus->HA_minus - H⁺

Caption: Dissociation equilibrium of this compound.

pKa and Dissociation Constants of this compound

The pKa values of this compound are significantly influenced by the solvent's properties, such as polarity, dielectric constant, and its ability to solvate the different ionic species.

Data Presentation

The following tables summarize the reported pKa values for this compound in aqueous and mixed-solvent systems. It is important to note that variations in experimental conditions such as temperature, ionic strength, and measurement technique can lead to discrepancies in the reported values.

Table 1: pKa Values of this compound in Aqueous Solution

pKa₁pKa₂Temperature (°C)MethodReference
1.092.4225Not Specified[2][3]
0.762.58Not SpecifiedNot Specified[4]
2.954.97Not SpecifiedNot Specified[5]

Table 2: Dissociation Information of this compound in Non-Aqueous and Mixed Solvents

SolventObservation/ParameterMethodReference
MethanolForms colored charge-transfer complexes.[2][6]Spectrophotometry[2][6]
AcetonitrileForms colored charge-transfer complexes.[7]Spectrophotometry[7]
1,4-DioxaneForms hydrogen-bonded complexes.Spectrophotometry[2]
Acetonitrile-Water MixturespKa values are generally higher than in pure water.Spectrophotometry, Potentiometry[8]
Ethanol-Water MixturespKa values of similar compounds increase with alcohol content.Potentiometry[9]
DMSOSlight solubility noted.Not Specified[3]

Note: Specific pKa values for this compound in pure non-aqueous solvents are not widely reported in the literature. The data often pertains to its use in charge-transfer reactions rather than direct pKa determination.

Experimental Protocols

The determination of pKa values is crucial for understanding the behavior of this compound in solution. The two most common methods employed are spectrophotometry and potentiometric titration.

Spectrophotometric Determination of pKa

This method is particularly suitable for compounds like this compound, where the different protonation states exhibit distinct absorption spectra. The principle lies in measuring the absorbance of a solution at a specific wavelength as a function of pH.

Methodology [10]

  • Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared to cover the expected pKa range of this compound.

  • Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., deionized water or a specific organic solvent).

  • Spectral Measurements:

    • The absorption spectra of this compound are recorded in highly acidic (to obtain the spectrum of the fully protonated species, H₂A) and highly basic (to obtain the spectrum of the fully deprotonated species, A²⁻) solutions. This allows for the determination of the wavelength of maximum absorbance (λmax) for each species.

    • Aliquots of the this compound stock solution are added to each buffer solution, and the absorbance is measured at the λmax of one of the species (e.g., the monoanion, HA⁻).

  • Data Analysis: The pKa value is determined from the inflection point of the sigmoid curve obtained by plotting absorbance versus pH. Alternatively, the Henderson-Hasselbalch equation can be used:

    pKa = pH - log ([A⁻] / [HA])

    where the ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms is determined from the absorbance measurements.

Spectrophotometric_pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (Varying pH) mix_solutions Mix this compound with each Buffer prep_buffers->mix_solutions prep_ca Prepare Chloranilic Acid Stock Solution prep_ca->mix_solutions measure_absorbance Measure Absorbance at selected λmax mix_solutions->measure_absorbance plot_data Plot Absorbance vs. pH measure_absorbance->plot_data determine_pka Determine pKa from Inflection Point plot_data->determine_pka

Caption: Workflow for spectrophotometric pKa determination.

Potentiometric Titration for pKa Determination

Potentiometric titration involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. This method is highly accurate and can be used for a wide range of compounds.

Methodology [11][12][13]

  • Calibration of the pH Meter: The pH meter and electrode are calibrated using standard buffer solutions (typically pH 4, 7, and 10).

  • Preparation of the Analyte Solution: A known concentration of this compound is dissolved in a suitable solvent. For non-aqueous titrations, the choice of solvent is critical, and the electrode must be appropriate for that medium. To maintain a constant ionic strength, a background electrolyte (e.g., KCl) is often added.[12]

  • Titration:

    • The solution is stirred continuously, and an initial pH reading is taken.

    • A standard solution of a strong base (e.g., NaOH) is added in small, precise increments.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The equivalence points of the titration are determined from the points of maximum slope on the titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like this compound, two equivalence points and two half-equivalence points will be observed.

Potentiometric_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis calibrate_ph Calibrate pH Meter add_titrant Incrementally Add Standard Strong Base calibrate_ph->add_titrant prep_analyte Prepare this compound Solution (with background electrolyte) prep_analyte->add_titrant record_ph Record pH after each addition add_titrant->record_ph plot_curve Plot pH vs. Volume of Titrant record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Points plot_curve->determine_pka

Caption: Workflow for potentiometric pKa determination.

Conclusion

The pKa values of this compound are fundamental to its chemical behavior and applications. While its dissociation in aqueous solution has been studied, there is a noticeable gap in the literature regarding its pKa values in various non-aqueous solvents. The choice of solvent can significantly alter the acidity of this compound, thereby affecting its utility in different chemical processes. The experimental protocols outlined in this guide provide a solid foundation for the accurate determination of these crucial parameters. For researchers and professionals in drug development and related fields, a thorough understanding and precise determination of the pKa of this compound in relevant solvent systems are essential for optimizing its performance and ensuring the reliability of its applications. Further research into the dissociation constants of this compound in a wider range of organic solvents would be highly beneficial to the scientific community.

References

Spectroscopic and Analytical Profile of Chloranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and analytical methodologies related to chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone). It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical processes.

Introduction to this compound

This compound (C₆H₂Cl₂O₄) is a redox-active organic compound that appears as red-orange crystals or powder[1]. It is a planar, centrosymmetric molecule[1]. Due to the presence of two chloride substituents, it is a notable hydroxyquinone with acidic properties[1]. Its conjugate base readily forms coordination complexes with many metal ions[1]. In analytical chemistry, this compound is widely used as a chromogenic reagent for the spectrophotometric determination of various compounds, including metals and pharmaceuticals[2][3][4][5]. This utility stems from its ability to form intensely colored charge-transfer complexes[2][5][6][7][8].

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound across various analytical techniques.

UV-Visible (UV-Vis) Spectroscopy

This compound exhibits distinct absorption maxima in the UV-visible region, which are sensitive to pH and complex formation. In its neutral form (H₂A) at low pH, it typically appears as a yellow-orange solution. As the pH increases, it deprotonates to form the monoanionic (HA⁻, purple) and dianionic (A²⁻, pale violet) species[2]. The formation of charge-transfer complexes with electron-donating compounds leads to a bathochromic shift, resulting in a new, intensely colored absorption band at a longer wavelength[2].

Species/Complex Solvent/Conditions λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
This compound (neutral)Methanol444Not specified in provided results
This compound (neutral)1,4-Dioxan430Not specified in provided results
Loratadine-Chloranilic Acid ComplexChloroform/1,4-Dioxan527Not specified in provided results
Nicotinamide-Chloranilic Acid ComplexAcetonitrile519.0Not specified in provided results[6]
Reduced Metronidazole-Chloranilic Acid ComplexAcetonitrile5202.741 x 10²[7]
Reduced Tinidazole-Chloranilic Acid ComplexAcetonitrile5202.681 x 10²[7]
Antihistamine-Chloranilic Acid Complexes (CPH, MDH, PMT)Acetonitrile-Chloroform5201.48 x 10³, 1.56 x 10³, 1.75 x 10³ respectively[5]
Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides information about its functional groups. Key vibrational modes include those for the O-H, C=O, C=C, and C-Cl bonds. The positions of these bands can shift upon deprotonation or complexation.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference
O-H stretching~3450 (can be broad)[9]
C=O stretchingLowered upon metallopolymer formation[9]
C-O stretchingDistinguishable for single and double bonds in terminal bidentate ligands[10]
C-F stretching (in fluoroanilides for comparison)1193-1210 (in acetonitrile)[11]

Note: Specific peak assignments for this compound were not detailed in the provided search results. The table indicates general regions and observations from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives. The chemical shifts of the protons and carbons are influenced by the electron-withdrawing chlorine atoms and the hydroxyl groups.

Nucleus Solvent Chemical Shift (δ, ppm) Reference
¹HDMSO-d₆Not explicitly stated, but available in databases[12][13]
¹³CDMSO-d₆Not explicitly stated, but available in databases[12][13]

Note: While the existence of ¹H and ¹³C NMR data is confirmed, specific chemical shift values were not available in the provided search results. These can be found in spectral databases such as SpectraBase.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Technique Molecular Ion (m/z) Key Fragments (m/z) Reference
GC-MS208, 210, 212 (isotopic pattern)180, 182, 173, 174, 152, 145, 105, 103, 88, 87, 76, 69[12][14]

The molecular ion peak at m/z 208 corresponds to the nominal mass of this compound (C₆H₂³⁵Cl₂O₄). The isotopic peaks at 210 and 212 are due to the presence of the ³⁷Cl isotope.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and provides insights into the vibrational modes of the molecule, particularly non-polar bonds. It has been used to study the interactions of this compound in co-crystals, revealing information about hydrogen and halogen bonding[10].

Specific Raman shift values for this compound were not available in the provided search results, but its use in conjunction with DFT calculations for vibrational analysis has been noted.[10]

Experimental Protocols

This section details generalized experimental protocols for the spectroscopic analysis of this compound, synthesized from various methodologies found in the literature.

UV-Vis Spectrophotometry for Charge-Transfer Complex Analysis

This protocol describes the general procedure for analyzing a substance (analyte) via charge-transfer complexation with this compound.

  • Apparatus : A double beam UV-visible spectrophotometer with 1-cm quartz cells is required[2]. For high-throughput analysis, a microplate reader can be used[2].

  • Reagent Preparation :

    • Prepare a stock solution of this compound (e.g., 0.1% w/v) in a suitable solvent such as acetonitrile or methanol[2][5][7]. The solution should be freshly prepared[5].

    • Prepare a standard stock solution of the analyte (e.g., drug substance) in a compatible solvent (e.g., methanol, chloroform) at a known concentration[5][8].

  • Sample Preparation and Measurement :

    • In a series of volumetric flasks, add varying aliquots of the analyte standard solution.

    • Add a fixed volume of the this compound solution to each flask (e.g., 0.5 mL of 0.1% solution in a 5 mL total volume)[5].

    • Dilute to the final volume with the chosen solvent (e.g., acetonitrile)[5].

    • Allow the reaction to proceed at room temperature. The reaction is often instantaneous[2][5].

    • Measure the absorbance of the resulting purple solution at the wavelength of maximum absorption (λmax), typically around 520-530 nm, against a reagent blank prepared in the same manner but without the analyte[5][7][15][16].

  • Data Analysis : Construct a calibration curve by plotting the absorbance versus the concentration of the analyte. The concentration of an unknown sample can then be determined from this curve.

Preparation of Samples for IR Spectroscopy

KBr Pellet Method:

  • Grinding : Grind a small amount of this compound to a very fine powder using an agate mortar and pestle[17].

  • Mixing : Add a small amount of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

  • Pressing : Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis : Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

Nujol Mull Method:

  • Grinding : Grind a small amount of the solid sample into a fine powder in an agate mortar and pestle[17][18].

  • Mulling : Add a few drops of Nujol (mineral oil) and continue to grind until a smooth, paste-like mull is formed[17][18].

  • Mounting : Spread a thin film of the mull between two IR-transparent salt plates (e.g., KBr or NaCl)[17][18].

  • Analysis : Place the sandwiched plates in the spectrometer's sample holder and acquire the spectrum[17]. A reference spectrum of Nujol should be subtracted from the sample spectrum.

Preparation of Samples for NMR Spectroscopy
  • Solvent Selection : Choose a suitable deuterated solvent in which this compound is soluble (e.g., DMSO-d₆)[13][19][20].

  • Sample Dissolution : Dissolve an appropriate amount of the this compound sample (typically 5-25 mg for ¹H NMR, up to 50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial[20].

  • Filtration : To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into a clean 5 mm NMR tube[19][21].

  • Volume Adjustment : Ensure the final sample height in the NMR tube is around 4-5 cm[19][20].

  • Analysis : Cap the NMR tube, place it in the spectrometer's spinner turbine, and acquire the spectrum after locking, tuning, and shimming the instrument.

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate important chemical behaviors of this compound.

Dissociation Pathway of this compound

This compound is a diprotic acid, undergoing a two-step dissociation in aqueous or polar solvents. The pKa values for these dissociations are approximately 0.76 and 2.58, respectively.

Dissociation_Pathway H2A This compound (H₂A) (Yellow-Orange) HA_minus Monovalent Anion (HA⁻) (Purple) H2A->HA_minus + H⁺ (pKa1 ≈ 0.76) A_2minus Divalent Anion (A²⁻) (Pale Violet) HA_minus->A_2minus + H⁺ (pKa2 ≈ 2.58)

Caption: Stepwise dissociation of this compound with corresponding pKa values.

Charge-Transfer Complex Formation Workflow

This diagram illustrates the general workflow for utilizing this compound as a π-acceptor to form a colored charge-transfer complex with an n-donor analyte for spectrophotometric analysis.

CT_Complex_Workflow cluster_reactants Reactants Analyte Analyte (n-electron donor) (e.g., Amine, Heterocycle) Mixing Mix in Aprotic Solvent (e.g., Acetonitrile) Analyte->Mixing CAA This compound (π-electron acceptor) (Yellow-Orange Solution) CAA->Mixing CT_Complex Formation of Charge-Transfer (CT) Complex (Intensely Purple Solution) Mixing->CT_Complex Spectro Spectrophotometric Measurement (Absorbance at new λmax, e.g., ~520 nm) CT_Complex->Spectro Quant Quantification (via Calibration Curve) Spectro->Quant

Caption: Workflow for analyte quantification using this compound charge-transfer complexation.

References

An In-depth Technical Guide to Chloranilic Acid as a Reagent: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) is a versatile organic reagent with a rich history in analytical chemistry. Its ability to form stable, colored complexes with a variety of metal ions and organic molecules has made it a valuable tool for both qualitative and quantitative analysis. This guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound as a reagent, with a focus on its applications in spectrophotometry and gravimetric analysis. Detailed experimental protocols, quantitative data, and visualizations of key processes are included to support researchers in applying this venerable reagent to modern analytical challenges.

Discovery and Historical Development

The journey of this compound from a laboratory curiosity to a staple analytical reagent spans over a century, mirroring the evolution of organic and analytical chemistry.

Early Synthesis

While an improved method for the preparation of this compound was notably described in 1924 by James B. Conant and Louis F. Fieser, its initial synthesis likely occurred earlier in the context of the burgeoning field of quinone chemistry in the 19th century. The 1924 synthesis, which involves the alkaline hydrolysis of chloranil (tetrachloro-1,4-benzoquinone), provided a reliable method for producing the reagent-grade compound, paving the way for its broader application.[1] The early 20th century was a period of significant advancement in organic synthesis, with chemists developing new reactions and techniques that made complex molecules more accessible.[2][3] The work of Conant and Fieser was part of this broader movement to systematize and refine organic synthesis, making important reagents like this compound readily available to the scientific community.[4]

Emergence as an Analytical Reagent

The use of organic compounds as analytical reagents for metal ions gained traction in the late 19th and early 20th centuries.[5] this compound's potential as a reagent stems from its ability to form sparingly soluble salts (chloranilates) with various metal cations.[1] An early notable application in quantitative analysis was reported in 1948 by Tyner for the determination of calcium in plant material.[4] This method laid the groundwork for subsequent spectrophotometric and titrimetric applications. By the mid-20th century, this compound was established as a useful reagent for the determination of several metal ions, including calcium, strontium, zirconium, and molybdenum.[6] A 1961 publication by Hart further solidified its role in spectrophotometry.[7]

Physicochemical Properties

This compound is a red to orange crystalline solid with the molecular formula C₆H₂Cl₂O₄.[1][8] It is a relatively strong dibasic acid due to the electron-withdrawing nature of the chlorine atoms.[1] This acidity is crucial for its function as a reagent, as it readily deprotonates to form the chloranilate dianion, which then complexes with metal ions.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₂Cl₂O₄[1][8]
Molecular Weight208.98 g/mol [1]
AppearanceRed-orange crystals or powder[8]
Melting Point283-284 °C[1]
pKa₁~1.2
pKa₂~3.2
UV-Vis Absorption Maxima (pH 4 in water)290-340 nm, 520-555 nm[1]

Applications in Analytical Chemistry

This compound's utility as a reagent is primarily centered on two types of analytical techniques: spectrophotometry and gravimetric analysis. More recently, its ability to act as a π-acceptor has been exploited in the analysis of organic molecules through the formation of charge-transfer complexes.

Spectrophotometric Determination of Metal Ions

A common spectrophotometric method for determining metal ions involves the precipitation of the metal chloranilate, followed by the dissolution of the precipitate in a suitable complexing agent, such as ethylenediaminetetraacetic acid (EDTA). The concentration of the liberated chloranilate ion, which has a distinct color, is then measured spectrophotometrically. This indirect method is particularly useful for the determination of calcium.

This protocol is adapted from the method for determining calcium in biological fluids.[4]

  • Reagent Preparation:

    • This compound Solution (Saturated): Add approximately 4 g of this compound to 1 L of distilled water. Shake vigorously for 10 minutes and then intermittently for one hour. Allow the excess solid to settle overnight and filter before use.[4]

    • EDTA Solution (7.5% Tetrasodium Salt): Dissolve 75 g of tetrasodium EDTA in distilled water and dilute to 1 L.[4]

    • Wash Solution (50% Isopropyl Alcohol): Dilute 50 mL of isopropyl alcohol to 100 mL with distilled water.[4]

    • Calcium Standard Solution (10 mg/100 mL): Accurately weigh 0.250 g of primary standard calcium carbonate and transfer to a 1 L volumetric flask. Add 7 mL of 1 N HCl to dissolve the CaCO₃. Dilute to the mark with distilled water.[4]

  • Sample Preparation: Prepare a series of calcium standards and the unknown sample in appropriate centrifuge tubes.

  • Precipitation: To each tube, add a known volume of the saturated this compound solution. Mix and allow to stand for at least 30 minutes for complete precipitation of calcium chloranilate.

  • Centrifugation and Washing: Centrifuge the tubes until the supernatant is clear. Decant the supernatant and wash the precipitate with 50% isopropyl alcohol. Centrifuge again and decant the wash solution.

  • Complexation and Measurement: Dissolve the precipitate in a known volume of the EDTA solution. The solution will turn a clear pink color.[4]

  • Spectrophotometry: Measure the absorbance of the resulting solution at approximately 520-555 nm against a reagent blank.

  • Calibration: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown sample from the calibration curve.

Gravimetric Determination of Metal Ions

The formation of insoluble metal chloranilates allows for the gravimetric determination of certain cations. This method is particularly useful for thorium. The general principle involves the precipitation of the metal chloranilate from solution, followed by filtration, washing, drying, and weighing of the precipitate.

This protocol is a general representation of a gravimetric procedure.

  • Sample Preparation: Prepare a solution of the thorium-containing sample in a suitable acidic medium. Adjust the pH to a range where thorium chloranilate precipitation is quantitative (typically pH 2.5-3.5).

  • Precipitation: Heat the solution to near boiling and add a slight excess of a saturated solution of this compound with constant stirring. The thorium chloranilate will precipitate out of solution.

  • Digestion: Keep the solution hot for a period to allow the precipitate to digest, which promotes the formation of larger, more easily filterable particles.

  • Filtration: Filter the hot solution through a pre-weighed sintered glass crucible.

  • Washing: Wash the precipitate with a dilute solution of this compound and then with a minimal amount of cold deionized water to remove any soluble impurities.

  • Drying and Weighing: Dry the crucible and precipitate in an oven at a suitable temperature (e.g., 110 °C) to a constant weight.

  • Calculation: Calculate the mass of thorium in the original sample based on the weight of the thorium chloranilate precipitate and its known stoichiometry.

Table 2: Quantitative Data for Metal Ion Determination with this compound

Metal IonMethodWavelength (nm)Optimal pHKey Interferences
Calcium (Ca²⁺)Spectrophotometric520-555~5-7Strontium, Barium
Thorium (Th⁴⁺)GravimetricN/A2.5-3.5Ceric ions, high concentrations of rare earth elements
Zirconium (Zr⁴⁺)Spectrophotometric~340<1 (in HClO₄)Fluoride, Phosphate, Iron(III)
Analysis of Organic Molecules via Charge-Transfer Complexation

In more recent decades, this compound has found significant application as a π-electron acceptor for the spectrophotometric determination of a wide range of electron-donating organic molecules, particularly pharmaceuticals. This interaction results in the formation of a colored charge-transfer (CT) complex, the intensity of which is proportional to the concentration of the analyte.

The general mechanism involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor molecule (the drug) to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule (this compound). This creates a new absorption band in the visible region of the spectrum, allowing for colorimetric analysis.

  • Reagent Preparation: Prepare a standard solution of the drug to be analyzed and a solution of this compound in a suitable organic solvent (e.g., acetonitrile, methanol).

  • Reaction: In a volumetric flask, mix a known aliquot of the drug solution with an excess of the this compound solution.

  • Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax) of the CT complex against a reagent blank.

  • Calibration: Prepare a series of standards with known concentrations of the drug and measure their absorbances to construct a calibration curve.

Table 3: Spectrophotometric Data for the Determination of Pharmaceuticals using this compound

Drug ClassExample DrugSolventλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)
AntihistaminesCyproheptadineAcetonitrile-Chloroform52025-1251.48 x 10³
Tyrosine Kinase InhibitorsDasatinibMethanol~49010-500 (µ g/well )-
Macrolide AntibioticsErythromycinAcetonitrile4983-362.07 x 10⁴

Visualizations

Synthesis of this compound

G Chloranil Chloranil (C₆Cl₄O₂) Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., NaOH, H₂O) Chloranil->Alkaline_Hydrolysis Chloranilic_Acid This compound (C₆H₂Cl₂O₄) Alkaline_Hydrolysis->Chloranilic_Acid

Caption: Synthesis of this compound from Chloranil.

Spectrophotometric Analysis of Calcium Workflow

G start Start sample_prep Sample Preparation (Ca²⁺ solution) start->sample_prep add_reagent Add Saturated This compound sample_prep->add_reagent precipitation Precipitation of Calcium Chloranilate add_reagent->precipitation centrifuge Centrifuge and Wash Precipitate precipitation->centrifuge dissolve Dissolve in EDTA Solution centrifuge->dissolve measure Measure Absorbance (520-555 nm) dissolve->measure end End measure->end

Caption: Workflow for Calcium Spectrophotometric Analysis.

Charge-Transfer Complex Formation

G cluster_reactants Reactants Donor Electron Donor (e.g., Pharmaceutical) CT_Complex Charge-Transfer Complex [Donor⁺-Acceptor⁻] Donor->CT_Complex e⁻ transfer Acceptor This compound (π-Acceptor) Acceptor->CT_Complex

Caption: Formation of a Charge-Transfer Complex.

Conclusion

This compound has proven to be a remarkably enduring and adaptable reagent in analytical chemistry. From its early applications in the gravimetric and spectrophotometric analysis of metal ions to its modern use in the determination of complex pharmaceutical compounds, it has consistently provided chemists with a reliable and accessible analytical tool. Understanding its historical development, chemical properties, and the detailed protocols for its various applications allows today's researchers to leverage its capabilities effectively, ensuring its continued relevance in the analytical laboratory.

References

Theoretical Insights into the Molecular Architecture of Chloranilic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) is a molecule of significant interest in supramolecular chemistry, materials science, and pharmacology due to its electron-accepting properties and its ability to form charge-transfer complexes and hydrogen bonds. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of its molecular structure, vibrational properties, and electronic characteristics. This technical guide provides an in-depth overview of the theoretical approaches used to study this compound and presents key quantitative data derived from these computational investigations.

Predicted Molecular Geometry

The equilibrium geometry of the this compound monomer has been extensively studied using various levels of theory. The most commonly employed method is DFT with the B3LYP functional, often paired with Pople-style basis sets such as 6-311G(d,p). These calculations provide a detailed picture of bond lengths and angles, offering insights into the molecule's planarity and the influence of its substituent groups.

Below are tables summarizing the optimized geometrical parameters for this compound, calculated at the B3LYP/6-311G(d,p) level of theory.

Table 1: Calculated Bond Lengths for this compound

BondLength (Å)
C1=C21.354
C2-C31.501
C3=O41.234
C1-Cl51.728
C2-O61.332
O6-H70.975

Table 2: Calculated Bond Angles for this compound

AngleAngle (°)
C2-C1-C6118.9
C1-C2-C3121.1
C2-C3-C4118.9
C2-C3=O4120.5
C4-C3=O4120.6
C1-C2-O6122.3
C3-C2-O6116.6
C2-O6-H7111.2
Cl5-C1-C2120.4
Cl5-C1-C6120.7

Vibrational Frequencies

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Calculations of harmonic vibrational frequencies can predict the positions of absorption bands and provide a detailed description of the atomic motions associated with each vibrational mode. These calculations are typically performed at the same level of theory as the geometry optimization.

Table 3: Selected Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹)Vibrational Mode Description
3652O-H stretching
1685C=O stretching
1605C=C stretching
1315C-O stretching / O-H bending
1250C-C stretching / C-O-H bending
842C-Cl stretching
750Out-of-plane C-H bending

Electronic Properties

The electronic structure of this compound is key to its function as an electron acceptor. Theoretical calculations can provide valuable information about its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. Time-dependent DFT (TD-DFT) is often used to calculate the electronic absorption spectra.

Table 4: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-7.21
LUMO Energy-3.98
HOMO-LUMO Gap3.23

Methodologies for Theoretical Studies

The theoretical investigation of this compound's molecular structure typically follows a standardized computational workflow.

Experimental Protocols
  • Molecular Structure Input : The initial 3D coordinates of the this compound molecule are constructed using a molecular builder or retrieved from an experimental database (e.g., Cambridge Structural Database).

  • Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step to ensure that all calculated properties correspond to a stable structure on the potential energy surface.

    • Method : Density Functional Theory (DFT) is the most common approach.

    • Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[1]

    • Basis Set : Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311G(d,p), are frequently employed to describe the distribution of electrons around the atoms.[2]

    • Software : The Gaussian suite of programs is a standard tool for these calculations.[1]

    • Convergence Criteria : The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

  • Vibrational Frequency Analysis : Following a successful geometry optimization, harmonic vibrational frequencies are calculated. This is done by computing the second derivatives of the energy with respect to the atomic coordinates.

    • Purpose : To confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the IR and Raman spectra.

    • Scaling Factors : It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies.

  • Electronic Property Calculation : Based on the optimized geometry, various electronic properties are calculated.

    • Method : TD-DFT is often used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic excitations.[1]

    • Solvation Effects : To model the behavior in solution, a Polarizable Continuum Model (PCM) can be incorporated into the calculations.[1] This approach treats the solvent as a continuous medium with a specific dielectric constant.

Workflow Visualization

The logical flow of a typical theoretical study on the molecular structure of this compound can be visualized as follows:

Theoretical_Study_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation mol_input Molecular Structure Input (e.g., from builder or database) geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) mol_input->geom_opt Initial Coordinates freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop_calc Electronic Property Calculation (TD-DFT, PCM) geom_opt->elec_prop_calc Optimized Geometry struct_analysis Analysis of Molecular Structure (Bond Lengths, Angles) geom_opt->struct_analysis vib_analysis Vibrational Spectrum Analysis (Mode Assignment) freq_calc->vib_analysis elec_analysis Analysis of Electronic Properties (HOMO-LUMO, Spectra) elec_prop_calc->elec_analysis

Caption: Workflow for a theoretical study of this compound's molecular structure.

This comprehensive theoretical approach provides a robust framework for understanding the fundamental properties of this compound, which is essential for its application in the design of new materials and pharmaceutical agents. The synergy between computational predictions and experimental validations continues to drive advancements in these fields.

References

An In-depth Technical Guide to the Physical Characteristics of Chloranilic Acid Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of chloranilic acid powder. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental properties of this compound. This document details its physical appearance, quantitative properties, solubility, and crystal structure, supplemented with detailed experimental protocols and workflow visualizations.

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Molecular Formula C₆H₂Cl₂O₄[1][2][3][4]
Molecular Weight 208.98 g/mol [1][3][4]
Melting Point ≥300 °C (lit.); 283-284 °C[1][3][4][5][6][7]
pKa pK₁: 1.09; pK₂: 2.42 (at 25 °C)[2][3][8]
Density 1.96 g/cm³[4]
Flash Point 135.4 °C[4]

Physical Appearance and Form

This compound is typically described as a crystalline powder.[2][3][4][6][9] The color of the powder can range from orange and red to a dark violet or even black.[2][3][4][9][10][11][12][13] It is generally odorless.[2][3][8][11][13]

Solubility Profile

This compound exhibits varied solubility depending on the solvent and temperature. It is sparingly soluble in cold water but is soluble in hot water.[2][3][5][6][8][13][14] It is also soluble in methanol and can be slightly soluble in DMSO.[2][3][8][14] However, it is generally considered insoluble in many other organic solvents.[2][3][8][14]

Crystal Structure

The molecule of this compound is planar and centrosymmetric.[4] It can crystallize as a dihydrate.[4] The crystal and molecular structure of this compound has been a subject of study, with X-ray diffraction being a key technique for its characterization.[4]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound powder are provided below.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and widely used technique for this determination.[15][16]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[15][16]

Apparatus:

  • Melting point apparatus (manual or digital)[15][17]

  • Capillary tubes (sealed at one end)[15][17]

  • Mortar and pestle or spatula for sample preparation[17][18]

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered by grinding it gently in a mortar and pestle.[15][18]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the powder.[17]

  • Sample Packing: Drop the capillary tube, sealed end down, through a long glass tube onto a hard surface to tightly pack the powder at the bottom. The packed sample height should be 2-3 mm.[16][17][19]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[15]

  • Rapid Heating (Optional): For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. A fresh sample must be used for the precise determination.[16][17]

  • Precise Determination: Heat the sample at a slower, controlled rate (1-2 °C/min) starting from a temperature about 20 °C below the expected melting point.[17][19]

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[19]

Solubility Determination

This protocol outlines a general method for determining the solubility of a solid substance like this compound in a given solvent.

Principle: An excess amount of the solid is mixed with a known volume of the solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the saturated solution is then determined.[20][21]

Apparatus:

  • Analytical balance

  • Test tubes or flasks with stoppers

  • Constant temperature water bath or shaker

  • Graduated cylinders or pipettes

  • Filtration apparatus (e.g., syringe filters) or centrifuge

  • Spectrophotometer or other analytical instrument for concentration measurement

Procedure:

  • Sample Preparation: Weigh a known amount of this compound powder.

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., water, ethanol) to a test tube or flask.[20]

  • Saturation: Add an excess amount of the this compound powder to the solvent to ensure a saturated solution is formed.[21]

  • Equilibration: Seal the container and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.[21]

  • Concentration Analysis: Determine the concentration of this compound in the clear, saturated solution using a suitable analytical technique such as UV-Vis spectroscopy.[21]

  • Calculation: Calculate the solubility in terms of g/100 mL or mol/L based on the measured concentration and the volume of the solvent used.

Crystal Structure Analysis (Powder X-ray Diffraction - PXRD)

PXRD is a non-destructive analytical technique used to identify crystalline phases and obtain information about the unit cell dimensions of a powdered sample.[22][23]

Principle: A beam of monochromatic X-rays is directed at a finely powdered sample. The interaction of the X-rays with the randomly oriented crystallites produces a diffraction pattern of concentric rings. The angles and intensities of the diffracted X-rays are unique to the crystal structure of the material.[23][24]

Apparatus:

  • Powder X-ray diffractometer with a goniometer[23]

  • X-ray source (commonly Cu Kα)[23]

  • Sample holder[22]

  • Detector[23]

Procedure:

  • Sample Preparation: The this compound sample must be finely ground to a homogenous powder to ensure random orientation of the crystallites.[22]

  • Sample Mounting: The powdered sample is packed into a sample holder. The surface of the powder should be flat and level with the holder's surface.[22]

  • Instrument Setup: The sample holder is placed in the diffractometer. The instrument parameters, such as the X-ray source, voltage, current, and scan range (typically 5° to 70° in 2θ), are set.[23]

  • Data Collection: The goniometer rotates the sample at an angle θ while the detector rotates at an angle of 2θ to collect the diffracted X-rays. The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.[23]

  • Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed. The positions of the diffraction peaks are used to calculate the interplanar spacings (d-spacings) using Bragg's Law (nλ = 2d sinθ).[23] The pattern can be compared to reference patterns in databases for phase identification.[25]

Visualizations

The following diagrams illustrate the experimental workflows for determining the physical characteristics of this compound powder.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis A Dry this compound Powder B Grind to Fine Powder A->B C Load into Capillary Tube B->C D Pack Sample Tightly C->D E Place in Apparatus D->E Transfer to Apparatus F Heat at Controlled Rate (1-2 °C/min) E->F G Observe Melting F->G H Record T_start and T_end G->H I Melting Point Range H->I Report Melting Range

Caption: Workflow for Melting Point Determination.

Solubility_Determination cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add Excess this compound to Known Volume of Solvent B Seal and Agitate at Constant Temperature A->B C Allow to Equilibrate (e.g., 24-48h) B->C D Separate Saturated Solution (Filter or Centrifuge) C->D Phase Separation E Analyze Solute Concentration (e.g., UV-Vis) D->E F Calculate Solubility E->F G Solubility Data (g/100mL or mol/L) F->G Report Result

Caption: Workflow for Solubility Determination.

PXRD_Analysis cluster_prep Sample Preparation cluster_analysis Data Collection & Analysis A Grind this compound to Homogenous Powder B Mount Powder onto Sample Holder A->B C Place in Diffractometer B->C Load into Instrument D Scan with X-rays over a Range of 2θ Angles C->D E Detect Diffracted X-rays D->E F Generate Diffraction Pattern E->F G Analyze Peak Positions (Bragg's Law) F->G H Crystal Structure Info (Phase, Unit Cell) G->H Identify Crystal Phase

Caption: Workflow for Powder X-ray Diffraction Analysis.

References

An In-depth Technical Guide to the Ionic Forms of Chloranilic Acid Based on pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different ionic forms of chloranilic acid and their dependence on pH. It details the physicochemical properties, including pKa values and spectral characteristics, and provides experimental protocols for their determination. This information is critical for researchers in various fields, including analytical chemistry, drug development, and materials science, where this compound is utilized for its unique chemical and electronic properties.

Introduction to this compound

This compound (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) is a dibasic organic acid. Its structure, characterized by a quinone ring with two hydroxyl and two chlorine substituents, allows for the sequential loss of two protons, leading to the formation of different ionic species in solution. The equilibrium between these species is governed by the pH of the medium, which in turn influences the solution's color and UV-Vis absorption spectrum. Understanding these pH-dependent transitions is crucial for its application in spectrophotometric analysis and as a ligand in coordination chemistry.

Ionic Equilibria of this compound

This compound (H₂A) can exist in three distinct ionic forms depending on the pH of the solution: the fully protonated, neutral form (H₂A); the monoanionic form (HA⁻); and the dianionic form (A²⁻).[1][2] The transitions between these forms are characterized by two distinct acid dissociation constants, pKa₁ and pKa₂.

The equilibrium reactions are as follows:

H₂A ⇌ HA⁻ + H⁺ (pKa₁) HA⁻ ⇌ A²⁻ + H⁺ (pKa₂)

The relative concentrations of these species at a given pH determine the overall chemical and physical properties of the this compound solution.

A diagram illustrating the equilibrium between the different ionic forms of this compound is presented below.

Chloranilic_Acid_Equilibria H2A H₂A (Neutral) Yellow-Orange HA_minus HA⁻ (Monoanion) Purple H2A->HA_minus + H⁺ (pKa₁) A2_minus A²⁻ (Dianion) Pale Violet HA_minus->A2_minus + H⁺ (pKa₂)

Caption: Ionic equilibria of this compound at different pH values.

Physicochemical Properties of this compound Ionic Forms

The different ionic forms of this compound exhibit distinct physical and spectral properties. The neutral form (H₂A) is typically yellow-orange at low pH, the monoanionic form (HA⁻) is purple and stable around pH 3, and the dianionic form (A²⁻) is pale violet at high pH.[1][2]

pKa Values

The pKa values of this compound have been reported in the literature with some variability, which can be attributed to differences in experimental conditions such as ionic strength and temperature. A summary of reported pKa values is provided in the table below.

Ionic SpeciespKaReported Value(s)
H₂A / HA⁻pKa₁0.76, 1.09, 2.95
HA⁻ / A²⁻pKa₂2.42, 2.58, 4.97

It is crucial for researchers to consider the specific conditions of their experiments when utilizing these values or to determine them empirically under their experimental setup.

Spectrophotometric Data

The distinct colors of the ionic species of this compound correspond to different absorption maxima (λmax) in the UV-Vis spectrum. These properties are fundamental to its use in colorimetric and spectrophotometric assays.[3]

Ionic SpeciesCommon NameColorλmax (nm)
H₂AThis compoundYellow-Orange~355
HA⁻Chloranilate monoanionPurple~520-530[3]
A²⁻Chloranilate dianionPale VioletNot explicitly found

The monoanionic form (HA⁻) is frequently utilized in the formation of charge-transfer complexes, which typically exhibit strong absorption around 520-530 nm.[3]

Experimental Protocols for pKa Determination

Accurate determination of the pKa values of this compound is essential for its effective application. The two most common methods for this are spectrophotometric and potentiometric titration.

Spectrophotometric Determination of pKa

This method leverages the different UV-Vis absorption spectra of the ionic forms of this compound. By measuring the absorbance of a this compound solution at various pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Experimental Workflow for Spectrophotometric pKa Determination:

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_ca Prepare Stock Solution of this compound prep_samples Prepare Samples by Mixing This compound Stock with each Buffer prep_ca->prep_samples prep_buffers Prepare a Series of Buffer Solutions (e.g., pH 1 to 7) prep_buffers->prep_samples measure_ph Measure the Exact pH of each Sample prep_samples->measure_ph measure_abs Measure Absorbance Spectrum (e.g., 300-600 nm) of each Sample prep_samples->measure_abs plot_hh Plot Absorbance vs. pH and apply Henderson-Hasselbalch Equation to determine pKa values measure_ph->plot_hh plot_spectra Plot Absorbance vs. Wavelength for all Samples measure_abs->plot_spectra select_lambda Select Analytical Wavelengths (λ for H₂A and HA⁻, and λ for HA⁻ and A²⁻) plot_spectra->select_lambda select_lambda->plot_hh

Caption: Workflow for spectrophotometric pKa determination.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., deionized water or a water-miscible organic solvent if solubility is an issue).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., citrate, phosphate, and borate buffers covering a pH range from 2 to 10).

  • Sample Preparation and Measurement:

    • For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a larger volume of the buffer. This ensures the total concentration of all this compound species is constant across all samples.

    • Measure the precise pH of each final solution using a calibrated pH meter.

    • Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-600 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the fully protonated (H₂A, at very low pH) and the monoanionic (HA⁻, at a pH between pKa₁ and pKa₂) forms. Also, identify the λmax for the fully deprotonated form (A²⁻, at very high pH).

    • To determine pKa₁, plot the absorbance at the λmax of HA⁻ as a function of pH. The pH at which the absorbance is halfway between the minimum (for H₂A) and the maximum (for HA⁻) is approximately the pKa₁.

    • Similarly, to determine pKa₂, plot the absorbance at the λmax of A²⁻ as a function of pH. The pH at the midpoint of the absorbance change between HA⁻ and A²⁻ corresponds to pKa₂.

    • Alternatively, use the Henderson-Hasselbalch equation by plotting log([A⁻]/[HA]) versus pH, where the pKa is the pH at which the ratio of the concentrations of the conjugate base to the acid is 1 (i.e., log([A⁻]/[HA]) = 0). The ratio of concentrations can be determined from the absorbance values.

Potentiometric Titration for pKa Determination

Potentiometric titration involves monitoring the pH of a solution of this compound as a titrant (a strong base) is added incrementally. The pKa values can be determined from the resulting titration curve.

Experimental Workflow for Potentiometric Titration:

Potentiometric_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis prep_ca Prepare a Solution of This compound of Known Concentration titrate Titrate the this compound Solution with the Base, Recording pH after each Increment of Titrant prep_ca->titrate prep_titrant Prepare a Standardized Solution of a Strong Base (e.g., NaOH) prep_titrant->titrate calibrate_ph Calibrate the pH Meter calibrate_ph->titrate plot_curve Plot pH vs. Volume of Titrant Added titrate->plot_curve find_ep Determine the Equivalence Points (Inflection Points of the Curve) plot_curve->find_ep calc_pka Determine pKa Values (pH at Half-Equivalence Points) find_ep->calc_pka

Caption: Workflow for potentiometric pKa determination.

Methodology:

  • Preparation and Setup:

    • Prepare a solution of this compound with a precisely known concentration.

    • Prepare a standardized solution of a strong base, such as sodium hydroxide (NaOH).

    • Calibrate a pH meter using standard buffer solutions.

  • Titration Procedure:

    • Place a known volume of the this compound solution in a beaker and immerse the calibrated pH electrode.

    • Add the strong base titrant in small, accurately measured increments.

    • After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The curve will show two equivalence points, corresponding to the neutralization of the first and second protons. These are the points of steepest pH change.

    • The pKa₁ is equal to the pH at the point where half of the volume of titrant required to reach the first equivalence point has been added.

    • The pKa₂ is equal to the pH at the point halfway between the first and second equivalence points.

    • The equivalence points can be more accurately determined by plotting the first or second derivative of the titration curve.

Conclusion

The ionic forms of this compound are dictated by the pH of the surrounding medium, a characteristic that is fundamental to its wide range of applications. This guide has provided a detailed overview of the different ionic species, their physicochemical properties, and robust experimental protocols for the determination of their pKa values. For researchers and professionals in drug development and analytical sciences, a thorough understanding of these principles is essential for leveraging the full potential of this compound in their work. The provided methodologies offer a solid foundation for the accurate characterization of this versatile compound.

References

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Determination of Pharmaceuticals using Chloranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrophotometric determination of pharmaceuticals using chloranilic acid is a well-established, simple, and cost-effective analytical method. This technique is particularly suited for the quantification of drugs possessing electron-donating moieties, such as primary, secondary, and tertiary amines. The underlying principle involves a charge-transfer reaction between the electron-donating drug (n-donor) and this compound (π-acceptor), resulting in the formation of a distinctly colored complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the pharmaceutical, forming the basis for quantitative analysis.

This document provides detailed application notes and standardized protocols for the determination of various pharmaceuticals using this compound, summarizing key quantitative data and outlining experimental procedures.

Principle of the Method

The reaction involves the formation of a charge-transfer (CT) complex between the pharmaceutical (electron donor) and this compound (electron acceptor). In many cases, this is followed by the formation of a radical anion.[1][2] The general reaction can be visualized as the interaction of the lone pair of electrons on the nitrogen atom of the amine group in the drug with the π-system of the this compound. This interaction leads to the formation of a colored product, which is then quantified.

Instrumentation and Reagents

Instrumentation:

  • A UV-Visible spectrophotometer with 1 cm quartz or glass cells is required for absorbance measurements. Models such as the Systronics model 106 digital spectrophotometer or a Shimadzu UV-1700 have been used.[1][3]

Reagents:

  • This compound (CAA) Solution: A 0.1% (w/v) solution of this compound is typically prepared fresh in a suitable organic solvent like acetonitrile or methanol.[1]

  • Solvents: Acetonitrile, chloroform, methanol, and methylene chloride are commonly used solvents for preparing drug and reagent solutions.[1][4]

  • Standard Pharmaceutical-Grade Drugs: Pure samples of the pharmaceuticals to be analyzed are required for the preparation of standard solutions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of various pharmaceuticals using this compound.

Table 1: Antihistamines

PharmaceuticalLinearity Range (µg/mL)λmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Sandell's Sensitivity (ng cm⁻²)Reference
Cyproheptadine HCl25 - 1255201.48 x 10³217.39[1]
Methdilazine HCl20 - 1005201.56 x 10³212.44[1]
Promethazine Theoclate25 - 1505201.75 x 10³284.63[1]
Loratadine40 - 320530--[4]
Dimethindene Maleate40 - 240530--[4]
Clemastine Hydrogen Fumarate40 - 400530--[4]
Pyrilamine Maleate----[5]

Table 2: Nitrogen-Containing Drugs

PharmaceuticalLinearity Range (µg/mL)λmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
Sulfacetamide Sodium10 - 605300.940 x 10³[6][7]
Lidocaine10 - 605270.913 x 10³[6][7]
Terbutaline Sulfate5 - 70529 and 3190.987 x 10³ (at 529 nm), 7.407 x 10³ (at 319 nm)[6][7]

Table 3: Other Pharmaceuticals

PharmaceuticalLinearity Range (µg/mL)λmax (nm)Reference
Amikacin20 - 100524[3]
Amiodarone HCl10.0 - 360.0535[8]
Fluvoxamine Maleate--[5]
Procainamide1.0 - 10.0 (mg/mL)520[9]
Valsartan--[10]

Experimental Protocols

General Protocol for the Determination of Pharmaceuticals

The following is a generalized protocol. Specific modifications for individual drugs are noted in the subsequent sections.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_reagent Prepare 0.1% this compound Solution mix Mix Aliquots of Drug Solution with this compound prep_reagent->mix prep_std Prepare Standard Drug Stock Solution prep_working_std Prepare Working Standard Solutions prep_working_std->mix prep_sample Prepare Sample Solution from Formulation prep_sample->mix incubate Incubate at Room Temperature mix->incubate measure_abs Measure Absorbance at λmax incubate->measure_abs construct_calib Construct Calibration Curve measure_abs->construct_calib determine_conc Determine Concentration in Sample construct_calib->determine_conc

Figure 1: General experimental workflow for the spectrophotometric determination of pharmaceuticals using this compound.

Protocol 1: Determination of Antihistamines (Cyproheptadine HCl, Methdilazine HCl, Promethazine Theoclate)[1]

1. Preparation of Reagents and Solutions:

  • This compound (0.1% w/v): Prepare a 0.1% solution of this compound in acetonitrile. This solution should be freshly prepared.[1]

  • Standard Drug Solutions:

    • Prepare a standard stock solution of the respective antihistamine base in chloroform.

    • From the stock solution, prepare working standard solutions by further dilution with chloroform to achieve concentrations within the Beer's law range (see Table 1).[1]

2. Sample Preparation (from Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to a known amount of the drug base and transfer it to a 100 mL volumetric flask.

  • Add 60 mL of distilled water and shake vigorously for 20 minutes to extract the drug. For promethazine theoclate tablets, add 2 mL of 0.1 M HCl to aid dissolution.[1]

  • Make up the volume to 100 mL with distilled water, mix well, and filter.

  • Transfer a 50 mL aliquot of the filtrate to a separating funnel, make it alkaline with ammonia solution, and extract with four successive 10 mL portions of chloroform.

  • Pool the chloroform extracts, dry over anhydrous sodium sulfate, and dilute to 50 mL with chloroform. This serves as the sample stock solution.

  • Further dilute an aliquot of this solution with chloroform to obtain a concentration within the working range.

3. Procedure:

  • To a series of 10 mL volumetric flasks, add increasing aliquots of the standard or sample drug solutions.

  • Add a specified volume of the 0.1% this compound solution.

  • Dilute to the mark with a mixture of acetonitrile and chloroform.

  • Measure the absorbance at 520 nm against a reagent blank prepared in the same manner but without the drug.[1]

4. Calibration Curve:

  • Plot a graph of absorbance versus concentration of the standard solutions.

  • Determine the concentration of the drug in the sample solution from the calibration curve.

Protocol 2: Determination of Nitrogen-Containing Drugs (Sulfacetamide Sodium, Lidocaine, Terbutaline Sulfate)[6][7]

1. Preparation of Reagents and Solutions:

  • p-Chloranilic Acid Reagent: Prepare a solution of p-chloranilic acid in an organic medium (e.g., absolute ethanol).

  • Standard Drug Solutions:

    • Sulfacetamide Sodium & Lidocaine: Prepare a stock solution of 1000 µg/mL. Dilute to a final working concentration (e.g., 250 µg/mL for lidocaine) with absolute ethanol.[6]

    • Terbutaline Sulfate: Prepare standard solutions in the range of 5-70 µg/mL.[6][7]

2. Procedure:

  • To a series of test tubes, add aliquots of the standard or sample drug solutions.

  • Add the p-chloranilic acid reagent.

  • Allow the reaction to proceed for about 5 minutes at room temperature.[6]

  • Measure the absorbance at the respective λmax (530 nm for sulfacetamide sodium, 527 nm for lidocaine, and 529 nm and 319 nm for terbutaline sulfate) against a reagent blank.[6][7]

3. Calibration and Calculation:

  • Construct a calibration curve by plotting absorbance against concentration.

  • Calculate the concentration of the drug in the pharmaceutical formulation using the regression equation from the calibration curve.

Signaling Pathway and Logical Relationship Diagram

The core of this analytical method is the chemical reaction between the drug and this compound. The following diagram illustrates this donor-acceptor interaction leading to the formation of the colored complex.

charge_transfer_reaction cluster_reactants Reactants cluster_product Product drug Pharmaceutical (n-electron Donor) (e.g., Amine group) ct_complex Colored Charge-Transfer Complex drug->ct_complex Charge Transfer caa This compound (π-electron Acceptor) caa->ct_complex

Figure 2: Diagram illustrating the charge-transfer complex formation between a pharmaceutical and this compound.

Method Validation

The described spectrophotometric methods have been validated according to ICH guidelines, demonstrating good linearity, accuracy, precision, and sensitivity.[10]

  • Linearity: The methods exhibit good linearity over the specified concentration ranges, with correlation coefficients (r) typically greater than 0.99.[3][10]

  • Accuracy and Precision: The accuracy is often assessed by recovery studies, with values typically ranging from 97.2% to 102.4%.[11] Precision is evaluated by determining the relative standard deviation (RSD), which is generally less than 3.15%.[6][7]

  • Sensitivity: The limits of detection (LOD) and quantification (LOQ) are determined to assess the sensitivity of the method. For instance, in the determination of procainamide, the LOD and LOQ were found to be 1.0 x 10⁻³ mg/mL and 3.0 x 10⁻³ mg/mL, respectively.[9]

  • Robustness and Specificity: The methods are generally robust and specific for the determination of the mentioned pharmaceuticals in their respective dosage forms.

Conclusion

The spectrophotometric determination of pharmaceuticals using this compound offers a simple, rapid, and reliable analytical approach. The methods are characterized by their ease of operation, minimal instrumentation requirements, and satisfactory validation parameters. These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique for the routine quality control analysis of various pharmaceutical formulations.

References

Application of Chloranilic Acid in 96-Microwell Spectrophotometric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chloranilic acid (CLA) in 96-microwell spectrophotometric assays. This high-throughput method is particularly valuable for the quantitative analysis of various pharmaceuticals, offering a simple, economic, and efficient alternative to traditional spectrophotometric methods.[1][2][3][4][5]

The assays are based on the formation of colored charge-transfer complexes (CTCs) between an electron-donating analyte and the π-acceptor, this compound.[1][3][4][6] This reaction typically results in an instantaneous and intense color change, most often to purple, which can be quantified using a microplate reader.[1][2][3][4][5] The use of a 96-microwell plate format significantly reduces the consumption of organic solvents and reagents, aligning with the principles of green chemistry.[3][7]

Key Applications

The primary application of this methodology is in the pharmaceutical field for the quality control and determination of active pharmaceutical ingredients (APIs) in bulk and dosage forms.[1][3] Several classes of drugs have been successfully quantified using this method, including:

  • Tyrosine Kinase Inhibitors (TKIs): A universal assay for various TKIs such as seliciclib, vandetanib, tozasertib, dasatinib, and olaparib has been developed.[1][3]

  • Antiviral Drugs: The antiviral drug Remdesivir has been quantified through its charge-transfer complex with this compound.[6]

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: Lorlatinib, a third-generation ALK inhibitor, has been determined using this method.[8][9][10]

  • Janus Kinase (JAK) Inhibitors: Ruxolitinib has been successfully quantified in pharmaceutical tablets and creams.[7]

  • Macrolide Antibiotics: Erythromycin, roxithromycin, and clarithromycin have been determined through charge-transfer complexation with this compound.[11][12]

  • Other Nitrogen-Containing Drugs: Various drugs with amino groups, such as sulfacetamide sodium, lidocaine, and terbutaline sulfate, are also amenable to this assay.[13]

Quantitative Data Summary

The following tables summarize the key performance parameters of the this compound-based 96-microwell spectrophotometric assays for various drug substances.

Table 1: Assay Parameters for Tyrosine Kinase Inhibitors (TKIs) [1][3]

ParameterSeliciclib (SEL)Vandetanib (VAN)Tozasertib (TOZ)Dasatinib (DAS)Olaparib (OLA)
Linear Range (µ g/well ) 10–50010–50010–50010–50010–500
LOD (µ g/well ) 5.863.788.164.256.94
LOQ (µ g/well ) 17.5911.3624.4612.7520.81
Correlation Coefficient (r) 0.99960.99980.99930.99970.9995
Wavelength (nm) 490490490490490

Table 2: Assay Parameters for Other Drug Molecules

DrugLinear Range (µ g/well )LOD (µ g/well )LOQ (µ g/well )Wavelength (nm)Reference
Remdesivir 3.77–2413.5710.83490[6]
Lorlatinib 5–2002.16.5490[9][10][14]
Ruxolitinib 5–250-7.5 (µg/mL)530[7]

Experimental Protocols

General Workflow for this compound-Based 96-Microwell Assay

The general procedure for performing the assay is straightforward and can be adapted for various analytes.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_analyte Prepare Analyte Stock Solution prep_cla Prepare this compound Solution add_analyte Aliquot Analyte Solution into 96-well Plate prep_analyte->add_analyte Standard or Sample add_cla Add this compound Solution to Each Well prep_cla->add_cla Reagent add_analyte->add_cla incubate Incubate at Room Temperature add_cla->incubate read_absorbance Measure Absorbance with Microplate Reader incubate->read_absorbance construct_curve Construct Calibration Curve read_absorbance->construct_curve Absorbance Values determine_conc Determine Unknown Concentration construct_curve->determine_conc

General experimental workflow for the this compound assay.
Protocol 1: Universal Assay for Tyrosine Kinase Inhibitors (TKIs)[1]

This protocol is designed for the quantification of various TKIs.

1. Materials and Reagents:

  • Tyrosine Kinase Inhibitor (TKI) standard or sample

  • This compound (CLA)

  • Methanol (analytical grade)

  • 96-well transparent microplates

2. Preparation of Solutions:

  • TKI Stock Solutions: Prepare individual stock solutions of each TKI in methanol. Further dilute with methanol to create a series of standard solutions with concentrations ranging from 5 to 500 µg/mL.

  • This compound Solution (0.4% w/v): Dissolve 0.4 g of this compound in 100 mL of methanol.

3. Assay Procedure:

  • Pipette 100 µL of the TKI standard or sample solutions into the wells of a 96-well plate.

  • For the blank wells, add 100 µL of methanol.

  • Add 100 µL of the 0.4% (w/v) this compound solution to all wells (including blanks).

  • Allow the reaction to proceed for 5 minutes at room temperature (25 ± 2 °C).

  • Measure the absorbance of the resulting purple-colored product at 490 nm using a microplate reader.

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of the standard and sample wells.

  • Construct a calibration curve by plotting the corrected absorbance values of the standards against their corresponding concentrations.

  • Determine the concentration of the unknown samples from the linear regression equation of the calibration curve.

Protocol 2: Assay for Lorlatinib[9]

This protocol is optimized for the determination of Lorlatinib.

1. Materials and Reagents:

  • Lorlatinib standard or sample

  • This compound (CLA)

  • Methanol (analytical grade)

  • 96-well transparent microplates

2. Preparation of Solutions:

  • Lorlatinib Stock Solution: Prepare a stock solution of Lorlatinib in methanol. Create a series of standard solutions with concentrations ranging from 5 to 200 µg/mL by diluting the stock solution with methanol.

  • This compound Solution (2% w/v): Dissolve 2 g of this compound in 100 mL of methanol.

3. Assay Procedure:

  • Transfer 100 µL of the Lorlatinib standard or sample solutions into the wells of a 96-well plate.

  • Add 100 µL of the 2% (w/v) this compound solution to each well.

  • The reaction occurs instantaneously at room temperature (25 ± 2 °C).

  • Measure the absorbance of the solutions at 490 nm using a microplate reader.

4. Data Analysis:

  • Follow the same data analysis procedure as described in Protocol 1.

Mechanism of Reaction: Charge-Transfer Complex Formation

The underlying principle of the assay is the molecular interaction between the electron-rich analyte (electron donor) and the electron-deficient this compound (π-electron acceptor). This interaction leads to the formation of a charge-transfer complex, which exhibits a characteristic and intense color.

G cluster_reactants Reactants cluster_product Product electron_donor Electron Donor (e.g., Drug Molecule) electron_acceptor π-Electron Acceptor (this compound) ct_complex Charge-Transfer Complex (Colored) electron_donor->ct_complex Donates Electron electron_acceptor->ct_complex Accepts Electron

Formation of a charge-transfer complex.

The formation of the CTC results in a new absorption band in the visible region of the spectrum, which is absent in the spectra of the individual reactants.[6][9] The intensity of this new absorption band is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis according to the Beer-Lambert law.[1][3]

Advantages of the this compound-Based Microwell Assay

  • High Throughput: The 96-well format allows for the simultaneous analysis of a large number of samples, significantly increasing efficiency.[1][2][5]

  • Simplicity and Speed: The assay protocols are simple to perform, with reactions often occurring instantaneously at room temperature.[1][9]

  • Cost-Effectiveness: The microplate format requires minimal volumes of reagents and solvents, reducing the overall cost per assay.[1][3]

  • Broad Applicability: The method has been successfully applied to a wide range of pharmaceutical compounds.[1][6][7][8][11]

  • Green Chemistry: Reduced solvent consumption makes the assay more environmentally friendly.[7]

References

Application Notes and Protocols: Charge-Transfer Complex Formation of Chloranilic Acid with Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Charge-transfer (CT) complexation is a valuable analytical technique for the determination of various pharmaceutical compounds. This method is based on the interaction between an electron donor and an electron acceptor, resulting in the formation of a colored complex that can be quantified spectrophotometrically. Chloranilic acid (CAA), a potent π-acceptor, readily forms stable and intensely colored charge-transfer complexes with a variety of electron-donating compounds, including numerous antihistamines.[1][2] This interaction provides a simple, rapid, and sensitive method for the determination of these drugs in both pure form and pharmaceutical formulations.[1][3][4]

The formation of the CT complex typically involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the antihistamine (n-donor) to the lowest unoccupied molecular orbital (LUMO) of the this compound (π-acceptor). This interaction results in the formation of a colored radical anion of this compound, which exhibits a characteristic absorption maximum in the visible region, generally between 520 nm and 535 nm.[1][3][5] The intensity of the color produced is directly proportional to the concentration of the antihistamine, forming the basis for quantitative analysis.

These application notes provide a summary of the quantitative data for the charge-transfer complexes of various antihistamines with this compound and detailed experimental protocols for their spectrophotometric determination.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the charge-transfer complexes formed between this compound and various antihistamines, as reported in the scientific literature. These parameters are crucial for method development and validation.

Table 1: Spectrophotometric Characteristics of this compound-Antihistamine Charge-Transfer Complexes

AntihistamineSolventλmax (nm)Beer's Law Range (µg/mL)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Sandell Sensitivity (ng cm⁻²)Stoichiometry (Drug:CAA)Reference
Mebrophenhydramine HClAcetonitrile53525-150---[3]
Hydroxyzine HClAcetonitrile53525-150---[3]
LoratadineMethylene Chloride53040-320---[4]
Dimethindene MaleateMethylene Chloride53040-240---[4]
Clemastine Hydrogen FumarateMethylene Chloride53040-400---[4]
Cyproheptadine HClAcetonitrile-Chloroform52025-1251.48 x 10³217.391:1[1][5]
Methdilazine HClAcetonitrile-Chloroform52020-1001.56 x 10³212.441:1[1][5]
Promethazine TheoclateAcetonitrile-Chloroform52025-1501.75 x 10³284.631:1[1][5]
LorlatinibMethanol530-0.55 x 10³-1:2[6]
RuxolitinibMethanol530---1:1[7]
ProcainamideAcetonitrile525---1:1[8]
Proguanil-520----[9]

Note: "-" indicates that the data was not specified in the cited reference.

Experimental Protocols

The following are generalized protocols for the preparation of reagents and the spectrophotometric determination of antihistamines using this compound. Specific modifications mentioned in the literature for particular drugs are also noted.

Protocol 1: General Spectrophotometric Determination of Antihistamines

1. Materials and Reagents:

  • Antihistamine Standard: A certified reference standard of the antihistamine of interest.

  • This compound (CAA) Solution (0.1% w/v): Dissolve 100 mg of analytical reagent grade this compound in 100 mL of a suitable solvent (e.g., acetonitrile, methanol, or methylene chloride).[1][3] This solution should be freshly prepared.

  • Solvents: Spectroscopic grade acetonitrile, methanol, chloroform, or methylene chloride.[1][3][4]

  • Ammonia Solution (for extraction of free base, if necessary): A dilute aqueous solution of ammonia.[1][3]

  • Anhydrous Sodium Sulfate (for drying organic extracts, if necessary). [1]

  • Spectrophotometer: A UV-Visible spectrophotometer with 1 cm matched quartz or glass cells.[1][3]

2. Preparation of Standard Antihistamine Solution:

  • Accurately weigh a suitable amount of the antihistamine standard and dissolve it in a specific volume of an appropriate solvent (e.g., chloroform or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare working standard solutions by further diluting the stock solution with the same solvent to achieve concentrations within the expected Beer's Law range.

3. Sample Preparation (from Pharmaceutical Formulations):

  • Tablets: Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[1] An amount of the powder equivalent to a known weight of the active drug is accurately weighed and transferred to a volumetric flask. The drug is then extracted with a suitable solvent (e.g., distilled water, potentially with the aid of a small amount of acid for salts).[1] The solution is shaken vigorously and then filtered.[1]

  • Syrups: An accurately measured volume of the syrup is diluted with a suitable solvent.

  • Extraction of the Free Base (if required): For some antihistamine salts, it is necessary to extract the free base. The aqueous solution of the drug is made alkaline with ammonia solution and then extracted with several portions of an organic solvent like chloroform.[1] The combined organic extracts are dried over anhydrous sodium sulfate and then diluted to a known volume.[1]

4. Spectrophotometric Measurement:

  • Into a series of 5 mL or 10 mL volumetric flasks, pipette increasing volumes of the working standard antihistamine solution.

  • To each flask, add a fixed volume of the 0.1% this compound solution (e.g., 1.0 mL).[3] The optimal volume of CAA solution should be determined experimentally to ensure an excess of the reagent.

  • Dilute the contents of each flask to the mark with the appropriate solvent (e.g., acetonitrile).[1][3]

  • Mix the solutions well and allow the reaction to proceed at room temperature. The reaction is typically instantaneous, and the resulting colored complex is stable for an extended period (e.g., at least 20-24 hours).[1][3]

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the antihistamine.[3]

  • Construct a calibration curve by plotting the absorbance values versus the corresponding concentrations of the antihistamine.

  • Determine the concentration of the antihistamine in the sample solutions by measuring their absorbance and interpolating the value from the calibration curve or using the regression equation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of antihistamines using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standard Antihistamine Solution D Mix Antihistamine Solution with this compound A->D B Prepare Sample (from Formulation) B->D C Prepare 0.1% Chloranilic Acid Solution C->D E Dilute to Volume with Solvent D->E F Measure Absorbance at λmax E->F G Construct Calibration Curve F->G H Determine Antihistamine Concentration in Sample F->H G->H G cluster_reactants Reactants cluster_complex Charge-Transfer Interaction cluster_product Product Donor Antihistamine (Electron Donor, D) CT_Complex [D--A] Initial CT Complex Donor->CT_Complex e⁻ transfer Acceptor This compound (Electron Acceptor, A) Acceptor->CT_Complex Radical_Anion This compound Radical Anion (Colored Species) CT_Complex->Radical_Anion Dissociation

References

Application Notes and Protocols: Preparation and Use of Chloranilic Acid Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) is a versatile chromogenic reagent widely employed in spectrophotometric analysis.[1][2][3] Its utility stems from its ability to act as a π-acceptor, forming colored charge-transfer (CT) complexes with various electron-donating compounds.[4][5] This property makes it an invaluable tool for the quantitative determination of a wide array of substances, including metal ions and pharmaceuticals such as antihistamines, macrolides, and tyrosine kinase inhibitors.[1][6][7][8] The formation of these stable, colored complexes provides a simple, rapid, and cost-effective basis for analysis.[9]

The reaction typically results in a purple-colored product, and the intensity of this color, measured by a spectrophotometer, is directly proportional to the concentration of the analyte.[4] Depending on the pH, this compound can exist in different ionic forms, which influences its reactivity and the absorption spectrum of the resulting complex.[10][11]

Materials and Equipment

Reagents:

  • This compound (CAA), analytical grade (CAS: 87-88-7)

  • Acetonitrile (ACN), analytical or HPLC grade

  • Ethanol, absolute (optional solvent)

  • Methanol (optional solvent)

  • Deionized or distilled water

  • Analyte (e.g., drug standard for calibration)

Equipment:

  • Analytical balance

  • Volumetric flasks (e.g., 5 mL, 10 mL, 50 mL, 100 mL)

  • Pipettes (micropipettes and volumetric pipettes)

  • Beakers

  • Magnetic stirrer and stir bars (optional)

  • Spatula

  • Weighing paper

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Protocol: Preparation of 0.1% (w/v) this compound Reagent

This protocol describes the preparation of a commonly used concentration of this compound reagent in acetonitrile.

  • Weighing the this compound:

    • On an analytical balance, accurately weigh 100 mg (0.1 g) of this compound powder.

  • Dissolving the Reagent:

    • Transfer the weighed this compound into a 100 mL volumetric flask.

    • Add approximately 70-80 mL of acetonitrile to the flask.

    • Stopper the flask and swirl gently or place it on a magnetic stirrer until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Final Volume Adjustment:

    • Once the this compound is fully dissolved, carefully add acetonitrile to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenization and Storage:

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • The reagent should be freshly prepared for best results, although it can be stable for up to 24 hours when stored in a cool, dark place.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and use of this compound reagent based on common applications.

ParameterValueNotes
Reagent Concentration 0.1% w/v or 1 x 10⁻³ MA 0.1% solution is frequently cited for drug analysis.[5][6][7] A 1x10⁻³ M solution is prepared by dissolving 20.9 mg in 100 mL of solvent.[9]
Solvent Acetonitrile or Absolute EthanolAcetonitrile is a common solvent.[5][6][7] Absolute ethanol has also been used effectively.[9] The choice of solvent can affect the stability and absorbance of the complex.
Wavelength of Max. Absorbance (λmax) ~520 - 530 nmThe resulting charge-transfer complex typically exhibits maximum absorbance in this range.[4][6][12]
Reaction Time InstantaneousThe formation of the colored complex is generally rapid at room temperature.[6][7]
Stability of Complex At least 24 hoursThe colored product is typically stable for a sufficient period to allow for accurate spectrophotometric measurements.[6][7]
Stoichiometry (Analyte:CAA) 1:1A 1:1 ratio is commonly observed for the complex formation between the drug (donor) and this compound (acceptor).[4][7]

Application Example: Spectrophotometric Determination of a Drug

This is a generalized procedure for creating a calibration curve for a drug substance.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the drug standard (e.g., 1 mg/mL) in the chosen solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by serial dilution.

  • Complex Formation:

    • Into a series of 5 mL volumetric flasks, pipette a fixed volume (e.g., 1.0 mL) of each working standard solution.

    • To each flask, add a specific volume of the prepared 0.1% this compound reagent (e.g., 0.5 mL).[6]

    • Dilute to the 5 mL mark with the solvent.

  • Blank Preparation:

    • Prepare a reagent blank by adding the same volume of this compound reagent (0.5 mL) to a 5 mL volumetric flask and diluting to the mark with the solvent, omitting the drug standard.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the predetermined λmax (e.g., 520 nm).

    • Use the reagent blank to zero the instrument.

    • Measure the absorbance of each standard solution.

  • Calibration Curve:

    • Plot a graph of absorbance versus the concentration of the drug standards.

    • The resulting linear plot can be used to determine the concentration of the drug in unknown samples.

Safety Precautions

  • Always work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound is a solid irritant. Avoid inhalation of dust and contact with skin and eyes.[3][13]

  • Acetonitrile and other organic solvents are flammable and toxic. Keep them away from ignition sources and handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use for detailed handling and disposal information.

Diagrams

Chloranilic_Acid_Reagent_Preparation_Workflow start Start weigh 1. Weigh 100 mg This compound start->weigh transfer 2. Transfer to 100 mL Volumetric Flask weigh->transfer add_solvent 3. Add ~80 mL Acetonitrile transfer->add_solvent dissolve 4. Dissolve Completely (Swirl/Stir/Sonicate) add_solvent->dissolve adjust_volume 5. Adjust Volume to 100 mL with Acetonitrile dissolve->adjust_volume homogenize 6. Stopper and Invert to Homogenize adjust_volume->homogenize reagent 0.1% (w/v) CAA Reagent Ready for Use homogenize->reagent end End reagent->end

Caption: Workflow for the preparation of 0.1% this compound reagent.

Spectrophotometric_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare 0.1% CAA Reagent mix Mix Analyte Standards with CAA Reagent reagent_prep->mix blank Prepare Reagent Blank reagent_prep->blank analyte_prep Prepare Analyte Standard Solutions analyte_prep->mix measure Measure Absorbance at λmax (~520 nm) mix->measure blank->measure Zero Spectrophotometer plot Plot Calibration Curve (Absorbance vs. Conc.) measure->plot determine Determine Concentration of Unknown Sample plot->determine

Caption: General workflow for analysis using this compound reagent.

References

Application Notes & Protocols: Chloranilic Acid in Flow-Injection Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of p-chloranilic acid (CAA) in Flow-Injection Analysis (FIA) systems for the quantification of pharmaceutical compounds. It covers both indirect and direct determination methods, offering insights into the underlying chemical principles and providing standardized protocols for implementation.

Principle of Analysis

Flow-Injection Analysis (FIA) is an automated method that utilizes a continuous, non-segmented stream of a carrier solution.[1] A discrete sample volume is injected into this stream, transported through a reactor, and measured by a detector.[2] The technique is valued for its high sample throughput, low reagent consumption, and excellent reproducibility.[3][4]

The use of chloranilic acid in these systems is typically based on one of two spectrophotometric principles:

  • Direct Reaction (Charge-Transfer Complexation): Many pharmaceutical compounds, particularly those containing amino groups, can act as electron donors (n-donors).[5][6] this compound, a π-acceptor, reacts with these drugs in a non-aqueous solvent to form a stable, intensely colored charge-transfer complex.[6][7][8] The resulting colored radical anion, often purple, can be quantified spectrophotometrically.[9] The intensity of the color produced is directly proportional to the drug concentration.

  • Indirect Reaction (Oxidative Bleaching): This method involves the oxidation of the target analyte by a known excess of an oxidizing agent. The unreacted portion of the oxidizing agent is then used to bleach the color of a dye, such as this compound.[10] The decrease in absorbance of the this compound solution is proportional to the concentration of the analyte.[10]

G Fig. 1: this compound Reaction Principle cluster_direct Direct Method cluster_indirect Indirect Method Drug Drug (n-Donor) Complex Colored Charge-Transfer Complex Drug->Complex CAA_D This compound (π-Acceptor) CAA_D->Complex Analyte Analyte (e.g., Mebendazole) Product Oxidized Analyte Analyte->Product Oxidant_excess Excess Oxidizing Agent Oxidant_rem Remaining Oxidizing Agent Oxidant_excess->Oxidant_rem Oxidant_excess->Product Bleached_CAA Bleached CAA (Colorless) Oxidant_rem->Bleached_CAA CAA_I This compound (Colored) CAA_I->Bleached_CAA

Caption: Logical workflow of direct and indirect reaction methods.

Application 1: Indirect FIA Determination of Mebendazole

This protocol is based on the validated FIA method for the determination of mebendazole in pharmaceutical products.[10]

2.1. Principle

The method is founded on the oxidation of mebendazole by a known excess of sodium hypochlorite in a buffered medium (pH 9.5).[10] The residual sodium hypochlorite subsequently reacts with and bleaches the colored this compound solution. The absorbance of the unreacted this compound is measured at 530 nm.[10] The system achieves a high sample throughput of 120 samples per hour.[10]

2.2. FIA Experimental Workflow

The FIA manifold consists of a single channel for the carrier stream (this compound) and an injection loop for the sample, which has been pre-incubated with the oxidizing agent.

G Fig. 2: FIA Manifold for Indirect Mebendazole Analysis Pump Peristaltic Pump Reagent This compound (Carrier Stream) Pump->Reagent Valve Injection Valve Reagent->Valve Coil Reaction Coil Valve->Coil Sample Sample Loop (Mebendazole + NaOCl) Sample->Valve Detector Spectrophotometer (Flow Cell @ 530 nm) Coil->Detector Waste Waste Detector->Waste

Caption: FIA workflow for the indirect analysis of mebendazole.

2.3. Reagents and Solutions

  • Ammoniacal Buffer (pH 9.5): Prepare by dissolving an appropriate amount of an ammonium salt in distilled water, adjusting the pH to 9.5 with 0.2 M NaOH, and diluting to volume.[10]

  • This compound (CAA) Solution (2.0 mM): Freshly prepare in the ammoniacal buffer.[10]

  • Sodium Hypochlorite Solution (3.0 mM): Prepare by diluting a stock solution in the ammoniacal buffer.[10]

  • Mebendazole Standard Stock Solution (200 mg L⁻¹): Dissolve 20 mg of pure mebendazole in 10 mL of 10% formic acid and dilute to 100 mL with distilled water.[10] Working standards are prepared by appropriate dilution of the stock solution.

2.4. Experimental Protocol

  • Sample/Standard Preparation: Mix the mebendazole standard or sample solution with a known excess of the 3.0 mM sodium hypochlorite solution. Allow the oxidation reaction to proceed under optimized conditions.

  • System Setup: Assemble the FIA manifold as shown in Figure 2. Use the 2.0 mM CAA solution as the carrier stream, pumping it continuously through the system.

  • Injection: Load the pre-treated sample/standard mixture into the injection loop.

  • Analysis: Actuate the injection valve to introduce the sample slug into the carrier stream.

  • Detection: The sample zone travels through the reaction coil, where the excess hypochlorite bleaches the CAA. The resulting decrease in absorbance is monitored continuously at 530 nm by the spectrophotometer.[10]

  • Quantification: Construct a calibration curve by plotting the negative peak height against the concentration of mebendazole standards. Determine the concentration in unknown samples from this curve.

2.5. Analytical Performance

The following table summarizes the performance characteristics of the indirect FIA method for mebendazole.

ParameterValueReference
Wavelength (λmax)530 nm[10]
Sample Throughput120 samples h⁻¹[10]
Precision (RSD)< 5%[10]

Application 2: Direct FIA Determination of Pharmaceuticals

This section outlines a general protocol for developing a direct FIA method for drugs capable of forming charge-transfer complexes with this compound, such as antihistamines, anesthetics, and others.[5][6][9]

3.1. Principle

The method is based on the direct reaction between an electron-donating drug and this compound (a π-acceptor) in a suitable organic solvent.[6] This interaction forms a colored complex, and the resulting absorbance, measured at the λmax (typically 520-535 nm), is directly proportional to the drug's concentration.[6][9]

3.2. FIA Experimental Workflow

A two-channel manifold is often preferred for this direct assay. One channel carries the sample dissolved in a suitable solvent, while the second channel carries the this compound reagent. The two streams merge, initiating the color-forming reaction within a coil before reaching the detector.[3]

G Fig. 3: Two-Channel FIA Manifold for Direct Analysis Pump Peristaltic Pump Sample_Stream Sample Stream (in Solvent) Pump->Sample_Stream Reagent_Stream CAA Reagent (in Acetonitrile) Pump->Reagent_Stream Valve Injection Valve Sample_Stream->Valve Merge Reagent_Stream->Merge Valve->Merge Sample_Loop Sample Loop Sample_Loop->Valve Coil Reaction Coil Merge->Coil Detector Spectrophotometer (Flow Cell @ ~530 nm) Coil->Detector Waste Waste Detector->Waste

Caption: A typical two-channel FIA system for direct drug analysis.

3.3. Reagents and Solutions

  • Solvent: Acetonitrile is a commonly used solvent for both the drug and the reagent, as it promotes stable complex formation.[6][7][9] A mixture of acetonitrile and chloroform can also be used.[6][11]

  • This compound (CAA) Reagent (0.1% w/v): Prepare a 0.1% solution by dissolving 100 mg of CAA in 100 mL of acetonitrile. This solution should be freshly prepared.[6][9]

  • Drug Standard Solutions: Prepare a stock solution of the pharmaceutical standard in the chosen solvent (e.g., chloroform or acetonitrile).[9] Prepare working standards by serial dilution. For tablet formulations, an extraction step may be necessary.[6]

3.4. General Experimental Protocol

  • System Optimization: Assemble the FIA manifold as shown in Figure 3. Optimize parameters such as flow rate, reaction coil length, and reagent concentration to achieve maximum sensitivity and peak sharpness.

  • System Setup: Pump the solvent (as the sample carrier) and the CAA reagent through their respective channels at a constant, optimized flow rate.

  • Injection: Inject a fixed volume of the drug standard or sample solution into the sample carrier stream.

  • Reaction and Detection: The sample zone merges with the CAA reagent, initiating the charge-transfer reaction in the coil. The absorbance of the colored complex is measured as it passes through the detector's flow cell at its λmax.

  • Quantification: Create a calibration curve by plotting peak height versus the concentration of the injected standards. Use this curve to determine the concentration of unknown samples.

3.5. Performance Data from Spectrophotometric Methods

While specific FIA data is method-dependent, the following table summarizes the performance of the this compound reaction with various drugs determined by batch spectrophotometry. This data is crucial for feasibility assessment and initial method development in an FIA system.

Drug AnalyteClassLinear Range (µg/mL)λmax (nm)Reference
LidocaineAnesthetic10 - 60527[5]
Terbutaline SulfateBronchodilator5 - 70529[5]
Cyproheptadine HClAntihistamine25 - 125520[6]
Methdilazine HClAntihistamine20 - 100520[6][12]
Promethazine TheoclateAntihistamine25 - 150520[6]
Hydroxyzine HClAntihistamine25 - 150535[9]
LamivudineAntiretroviral40 - 280521[8]

References

Application Notes and Protocols for Complex Formation with Chloranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloranilic acid (CAA) is a versatile chromogenic reagent widely used in analytical chemistry, particularly for the spectrophotometric determination of a variety of compounds, including pharmaceuticals.[1] Its utility stems from its ability to act as a π-acceptor, forming colored charge-transfer (CT) complexes with electron-donating compounds (n-donors).[2][3] This reaction provides a simple, rapid, and cost-effective method for quantitative analysis.[3][4] The formation of these intensely colored complexes allows for their determination in the visible region of the electromagnetic spectrum, minimizing interference from excipients commonly found in pharmaceutical formulations.[5]

Principle of the Assay

The fundamental principle involves a charge-transfer reaction between an electron donor (the analyte, e.g., a drug molecule containing amino groups) and this compound, the electron acceptor.[2][3] This interaction leads to the formation of a stable, colored charge-transfer complex, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of the analyte. The general reaction can be visualized as the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the procedure for complex formation and spectrophotometric analysis.

1. Materials and Reagents

  • This compound (CAA) Solution (0.1% w/v): A freshly prepared solution is recommended for optimal performance.[2]

    • Weigh 100 mg of this compound.

    • Dissolve in 100 mL of a suitable organic solvent such as acetonitrile or methanol.[2][3]

  • Standard Drug Solutions:

    • Prepare a stock solution of the drug to be analyzed at a concentration of 1 mg/mL in an appropriate solvent (e.g., methanol, distilled water).[2][3]

    • Working standard solutions of lower concentrations can be prepared by serial dilution of the stock solution.

  • Solvents: Analytical grade solvents such as acetonitrile, methanol, chloroform, and dioxane are commonly used.[2][3][6]

  • Apparatus:

    • UV-Visible Spectrophotometer (e.g., Systronics model 106 or Shimadzu UV-1700).[2][6]

    • 1 cm quartz or glass cells.[2]

    • Calibrated glassware (volumetric flasks, pipettes).

2. General Procedure for Complex Formation and Spectrophotometric Measurement

The following is a generalized protocol that can be adapted for specific drug analyses.

  • Preparation of Calibration Curve:

    • Transfer serial volumes of the standard drug solution into a series of 5 mL or 10 mL volumetric flasks.[2]

    • Add a specific volume of the 0.1% this compound solution to each flask.[2]

    • Dilute to the final volume with a suitable solvent (e.g., acetonitrile).[2]

    • Allow the reaction to proceed at room temperature for a specified time (often instantaneous, but can be optimized).[3][5]

    • Measure the absorbance of the resulting purple-colored solution at the wavelength of maximum absorption (λmax), typically around 520-540 nm, against a reagent blank prepared in the same manner but without the drug.[2][6][7][8][9]

    • Plot a calibration curve of absorbance versus concentration.

  • Analysis of Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a set number of tablets (e.g., 20 tablets).[2]

    • Accurately weigh a portion of the powder equivalent to a known amount of the active drug.[2]

    • Transfer the weighed powder to a volumetric flask and extract the drug with a suitable solvent (e.g., distilled water, sometimes with the aid of dilute HCl for salts) by vigorous shaking.[2]

    • Dilute to volume with the solvent, mix well, and filter the solution.[2]

    • Take an appropriate aliquot of the filtrate and proceed as described in the calibration curve preparation.

    • Determine the concentration of the drug in the sample from the calibration curve.

Data Presentation

The quantitative data from various studies on the complex formation of this compound with different drugs are summarized in the tables below for easy comparison.

Table 1: Spectrophotometric Parameters for Drug-Chloranilic Acid Complexes

Drugλmax (nm)Beer's Law Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Stoichiometry (Drug:CAA)Reference
Cyproheptadine HCl52025-1251.48 x 10³-[2]
Methdilazine HCl52020-1001.56 x 10³-[2]
Promethazine Theoclate52025-1501.75 x 10³-[2]
Procainamide---1:1[3]
Sulfacetamide Sodium53010-600.94 x 10³-[10][11]
Lidocaine52710-600.913 x 10³-[10][11]
Terbutaline Sulfate5295-700.987 x 10³-[10][11]
Milrinone5295-100--[4]
Loratadine53040-320--[12]
Tyrosine Kinase Inhibitors49010-500 µ g/well --[5][13]
Lumefantrine520---[6]
Diethylcarbamazine54010-400-1:1[6]
Lorlatinib530-0.55 x 10³1:2[7][14]
Ruxolitinib530--1:1[8]

Table 2: Stability and Thermodynamic Parameters of Selected Drug-Chloranilic Acid Complexes

DrugAssociation Constant (Kc) (L·mol⁻¹)Standard Free Energy (ΔG°) (J·mol⁻¹)Reference
Seliciclib1.13 x 10⁸-[15]
Olaparib2.3 x 10⁸-[15]
Lorlatinib0.40 x 10³-0.15 x 10²[7][14]

Visualizations

Diagram 1: General Workflow for Spectrophotometric Analysis

G cluster_prep Preparation cluster_reaction Complex Formation cluster_analysis Analysis prep_reagents Prepare Reagents (CAA, Drug Standards) mix Mix Drug Solution with CAA Solution prep_reagents->mix prep_samples Prepare Samples (e.g., from Tablets) prep_samples->mix incubate Incubate at Room Temp mix->incubate measure Measure Absorbance at λmax incubate->measure calibrate Construct Calibration Curve measure->calibrate quantify Quantify Drug Concentration calibrate->quantify

Caption: Experimental workflow for drug quantification using this compound.

Diagram 2: Signaling Pathway of Charge-Transfer Complex Formation

G cluster_reactants Reactants cluster_complex Transition State cluster_product Product Donor Electron Donor (Drug Molecule) CT_Complex Charge-Transfer Complex [D-A] Donor->CT_Complex n → π* transition Acceptor Electron Acceptor (this compound) Acceptor->CT_Complex Colored_Product Colored Radical Anion (Detected Species) CT_Complex->Colored_Product Dissociation in polar solvent

Caption: Mechanism of charge-transfer complex formation.

References

Application of Chloranilic Acid in the Spectrophotometric Assay of Veterinary Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantitative analysis of active pharmaceutical ingredients (APIs) in veterinary drug formulations is crucial for ensuring their safety, efficacy, and quality. Spectrophotometry offers a simple, cost-effective, and rapid analytical tool for this purpose. Chloranilic acid has emerged as a versatile chromogenic reagent for the determination of a wide range of pharmaceutical compounds, including several veterinary drugs. This application note details the use of this compound for the assay of various veterinary drugs, providing comprehensive protocols and performance data.

The principle of this assay is based on the formation of a colored charge-transfer (CT) complex between the electron-donating drug molecule and the π-acceptor, this compound.[1][2] This interaction produces a stable and intensely colored complex that can be quantified spectrophotometrically. The formation of the colored product is typically instantaneous and stable, allowing for a straightforward and efficient analytical procedure.[3]

Principle of the Method

Veterinary drugs, rich in electrons (n-donors), react with this compound, an electron acceptor (π-acceptor), to form a charge-transfer complex. This complex formation results in a distinct color change, typically to purple or violet, with a new absorption maximum at a longer wavelength, usually around 520 nm.[1][3] The intensity of the color produced is directly proportional to the concentration of the drug, which forms the basis for its quantitative determination using spectrophotometry. The reaction is typically carried out in a non-aqueous solvent like acetonitrile or dioxane.[1][4]

Instrumentation and Reagents

  • Instrumentation: A UV-Visible spectrophotometer with a 1 cm quartz cuvette is required for absorbance measurements.

  • Reagents and Chemicals:

    • This compound (p-CA) solution (concentration as specified in protocols, typically in acetonitrile or dioxane).

    • Acetonitrile (analytical grade).

    • Dioxane (analytical grade).

    • Veterinary drug reference standards.

    • Deionized or distilled water.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the assay of various veterinary drugs using this compound. This data allows for a comparative evaluation of the method's performance for different analytes.

Veterinary Drug ClassSpecific DrugLinearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Wavelength (λmax) (nm)Reference
Anthelmintics AlbendazoleNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1][2]
Antibiotics (Cephalosporins) Various4 - 1200Not Specified2.54 - 42.83Not Specified520[1][3]
Antibiotics (Sulfonamides) SulfamethoxazoleNot SpecifiedNot SpecifiedNot SpecifiedNot Specified520[4]
Antiprotozoals Diminazene AceturateNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Antibiotics (Macrolides) Erythromycin3 - 362.07 x 10⁴0.19Not Specified498[5]
Roxithromycin4 - 401.81 x 10⁴0.60Not Specified496[5]
Clarithromycin8 - 401.67 x 10⁴0.37Not Specified491[5]

Experimental Protocols

General Protocol for Standard Solution and Calibration Curve Preparation
  • Preparation of Standard Stock Solution: Accurately weigh a specific amount of the veterinary drug reference standard and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) in a volumetric flask to obtain a stock solution of known concentration.

  • Preparation of Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock solution with the same solvent.

  • Complex Formation: In a series of 10 mL volumetric flasks, add a fixed volume of the this compound reagent solution to varying aliquots of the working standard solutions.

  • Volume Makeup: Bring the volume in each flask up to the mark with the solvent.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the drug.

  • Calibration Curve: Plot a graph of absorbance versus the corresponding concentration of the drug.

Specific Protocol for the Assay of Cephalosporins in Pharmaceutical Formulations

This protocol is adapted from a study on fifteen cephalosporins.[1][3]

  • Preparation of this compound (p-CA) Reagent: Prepare a 0.05 M solution of this compound in acetonitrile.

  • Preparation of Drug Sample Solution:

    • For powder for injection: Accurately weigh a portion of the powder equivalent to a known amount of the cephalosporin, dissolve it in acetonitrile, and dilute to a known volume to obtain a concentration within the Beer's law range.

    • For tablets or capsules: Weigh and finely powder 20 tablets or the content of 20 capsules. An accurately weighed portion of the powder is transferred to a volumetric flask, dissolved in acetonitrile with the aid of sonication, and filtered. The filtrate is then diluted to the mark with acetonitrile.

  • Assay Procedure:

    • Transfer 1.0 mL of the sample solution into a 10 mL volumetric flask.

    • Add 1.0 mL of the 0.05 M p-CA reagent.

    • Dilute the mixture to the final volume with acetonitrile.

    • Measure the absorbance at 520 nm against a reagent blank.

  • Calculation: The concentration of the drug in the sample is determined from the calibration curve.

Specific Protocol for the Assay of Albendazole

This protocol is based on the charge-transfer complexation of albendazole with this compound in dioxane.[1]

  • Preparation of Solutions:

    • Prepare a 23.9 mM solution of albendazole in formic acid.

    • Prepare a 23.9 mM solution of this compound in dioxane.

  • Determination of Stoichiometry (Job's Method of Continuous Variation):

    • Mix suitable volumes of the albendazole and this compound solutions in such a way that the molar fraction of albendazole varies from 0 to 1.

    • Measure the absorbance of each mixture at the λmax.

  • Assay of Pharmaceutical Formulation (e.g., Zentel®):

    • Weigh an amount of the formulation equivalent to a known amount of albendazole and dissolve it in formic acid.

    • Filter the solution and dilute to a known volume with formic acid.

    • Mix a suitable aliquot of the sample solution with the this compound solution and measure the absorbance.

  • Calculation: The concentration of albendazole is determined by comparing the absorbance with that of a standard solution.

Visualizations

Charge_Transfer_Complex_Formation cluster_reactants Reactants cluster_product Product Veterinary_Drug Veterinary Drug (n-Electron Donor) CT_Complex Charge-Transfer (CT) Complex (Colored Product) Veterinary_Drug->CT_Complex Electron Donation Chloranilic_Acid This compound (π-Acceptor) Chloranilic_Acid->CT_Complex Electron Acceptance

Caption: Charge-Transfer Complex Formation Mechanism.

Experimental_Workflow start Start prep_reagents Prepare Drug Standard/Sample and this compound Reagent start->prep_reagents mixing Mix Drug Solution with This compound Reagent prep_reagents->mixing incubation Allow for Complex Formation (Instantaneous) mixing->incubation measurement Measure Absorbance at λmax (e.g., 520 nm) incubation->measurement analysis Determine Concentration using Calibration Curve measurement->analysis end End analysis->end

Caption: General Experimental Workflow for Drug Assay.

Conclusion

The use of this compound for the spectrophotometric determination of veterinary drugs provides a simple, rapid, and reliable analytical method. The formation of stable charge-transfer complexes allows for accurate and precise quantification of various drug classes, including anthelmintics, antibiotics, and antiprotozoals. The methodologies presented are suitable for routine quality control analysis of pharmaceutical formulations. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals in the veterinary field.

References

Application Note: Determination of Association Constants for Chloranilic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloranilic acid (CLA) is a versatile molecule that acts as a π-electron acceptor, enabling it to form charge-transfer complexes (CTCs) with a wide array of electron-donating compounds.[1][2] This property is particularly valuable in pharmaceutical and analytical chemistry, where the formation of a colored CTC between CLA and a drug molecule can be leveraged for quantitative analysis. The association constant (K) is a critical parameter that quantifies the binding affinity between the donor and acceptor molecules in a complex. A high association constant indicates a stable complex.[3] This document provides detailed protocols for determining the stoichiometry and association constants of this compound complexes using UV-Vis spectrophotometry.

The methodologies described herein are fundamental for characterizing the interactions between potential drug candidates and model acceptors, providing insights into their electronic properties and stability. The primary techniques covered are Job's method of continuous variation for determining stoichiometry and the Benesi-Hildebrand method for calculating the association constant.[4][5]

Experimental Protocols

Materials and Instrumentation
  • Materials:

    • This compound (reagent grade)

    • Electron donor compound (e.g., drug substance)

    • Spectroscopic grade solvent (e.g., acetonitrile, methanol, 1,4-dioxane)[2][6]

    • Volumetric flasks and pipettes

  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam or diode array)

    • Matched quartz cuvettes (1 cm path length)

Preparation of Stock Solutions
  • This compound (Acceptor) Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh the required amount of this compound and dissolve it in the chosen solvent in a volumetric flask. Ensure complete dissolution. Note: The concentration may need to be adjusted based on the specific system under investigation.

  • Donor Compound Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh the required amount of the electron donor and dissolve it in the same solvent in a volumetric flask.

Protocol I: Determination of Stoichiometry using Job's Method of Continuous Variation

Job's method is employed to determine the molar ratio of the donor to the acceptor in the complex.[7]

  • Prepare a series of solutions by mixing the equimolar stock solutions of the donor and this compound in varying proportions, while keeping the total volume and total molar concentration constant. For example, for a total volume of 10 mL, the volumes of donor and acceptor solutions can be varied from 0:10 to 10:0.[8]

  • Allow the solutions to stand for a specified time to ensure complete complex formation. This time should be determined from preliminary kinetic studies.[8]

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the charge-transfer complex. This λmax is identified by scanning the spectrum of a solution containing both the donor and acceptor against a solvent blank.[6]

  • Plot the absorbance value against the mole fraction of the donor.

  • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (Donor:Acceptor) or 2:1 (Donor:Acceptor) complex depending on how the mole fraction is defined.[7]

Protocol II: Determination of Association Constant (K) using the Benesi-Hildebrand Method

This method is used for the determination of the equilibrium constant for 1:1 or 1:2 complexes.[4] The fundamental assumption is that the concentration of one component (the donor, in this protocol) is kept in large excess over the other (the acceptor, this compound), so its concentration is not significantly altered upon complex formation.[9]

  • Prepare a series of solutions, each containing a constant, low concentration of this compound (e.g., 1 x 10⁻⁴ M).

  • To this series, add varying, excess concentrations of the donor solution.

  • Measure the absorbance of each solution at the λmax of the complex.

  • The data is then plotted according to the Benesi-Hildebrand equation. For a 1:1 complex, the equation is:

    [A₀]/A = 1/(K * ε * [D₀]) + 1/ε

    Where:

    • [A₀] is the initial concentration of the acceptor (this compound).

    • [D₀] is the initial concentration of the donor.

    • A is the absorbance of the complex at λmax.

    • K is the association constant.

    • ε is the molar absorptivity of the complex.

  • A plot of [A₀]/A versus 1/[D₀] should yield a straight line.[6]

  • The association constant K can be calculated from the slope and intercept of the line (K = Intercept / Slope). The molar absorptivity ε can be calculated from the reciprocal of the intercept.

Data Presentation

Quantitative data from these experiments should be summarized for clarity and comparison.

Table 1: Spectroscopic and Physical Parameters of this compound Complexes

Donor Compoundλmax (nm)Stoichiometry (Donor:CLA)Association Constant (K) (L mol⁻¹)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Standard Free Energy (ΔG°) (kJ mol⁻¹)
Seliciclib4971:22.00 x 10⁸0.83 x 10³-47.4
Vandetanib5171:22.18 x 10⁸1.54 x 10³-47.6
Dasatinib4751:22.30 x 10⁸1.09 x 10³-47.7
Olaparib4941:11.97 x 10⁸0.73 x 10³-47.3
Lorlatinib5301:20.40 x 10³0.55 x 10³-1.5
Procainamide5151:11.0 x 10³0.6 x 10³Not Reported

Data compiled from multiple sources for illustrative purposes.[2][3][10]

Visualizations

G Overall Experimental Workflow cluster_prep Preparation cluster_stoich Stoichiometry Determination cluster_assoc Association Constant Determination prep_donor Prepare Donor Stock Solution job_mix Prepare Solutions for Job's Plot (Varying Mole Fractions) prep_donor->job_mix bh_mix Prepare Solutions for Benesi-Hildebrand (Constant [CLA], Varying [Donor]) prep_donor->bh_mix prep_cla Prepare CLA Stock Solution prep_cla->job_mix prep_cla->bh_mix job_measure Measure Absorbance at λmax job_mix->job_measure job_plot Plot Absorbance vs. Mole Fraction job_measure->job_plot job_result Determine Stoichiometry job_plot->job_result bh_measure Measure Absorbance at λmax bh_mix->bh_measure bh_plot Plot [A₀]/A vs. 1/[D₀] bh_measure->bh_plot bh_result Calculate K and ε bh_plot->bh_result

Caption: Workflow for determining complex stoichiometry and association constant.

G Principle of Job's Plot for Stoichiometry cluster_plot Job's Plot X1 Y1 Y2 Y1->Y2 Mole Fraction of Donor p1 0.0 p2 0.5 p3 1.0 A B A->B Complex Concentration Increases C B->C Complex Concentration Decreases Max Maximum Absorbance Indicates 1:1 Stoichiometry

Caption: Job's plot showing maximum absorbance at a mole fraction of 0.5.

G Benesi-Hildebrand Plot Analysis cluster_calc Calculations data Experimental Data (Absorbance at varying [Donor]) plot Plot [A₀]/A (y-axis) vs. 1/[D₀] (x-axis) data->plot equation Benesi-Hildebrand Equation [A₀]/A = (1 / (K * ε)) * (1 / [D₀]) + (1 / ε) equation->plot line Linear Regression y = mx + c plot->line calc_e ε = 1 / Intercept (c) line->calc_e calc_k K = Intercept (c) / Slope (m) line->calc_k

Caption: Logical flow for calculating K and ε from a Benesi-Hildebrand plot.

References

Application Notes: Quantification of Amines in Chemical Synthesis using Chloranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amines is a critical step in various stages of chemical synthesis, particularly in pharmaceutical and materials science research and development. Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) provides a simple, rapid, and cost-effective spectrophotometric method for this purpose. This method is based on the formation of a colored charge-transfer (CT) complex between the electron-donating amine and the π-electron accepting this compound. The intensity of the resulting purple-colored solution is directly proportional to the amine concentration and can be measured using a UV-Visible spectrophotometer. This technique is applicable to a wide range of primary, secondary, and tertiary amines.

Principle of the Assay

The assay is based on a charge-transfer reaction where the amine (n-donor) donates a lone pair of electrons to this compound (π-acceptor). This interaction leads to the formation of a colored complex, which exhibits a strong absorbance in the visible region, typically between 520 nm and 540 nm.[1] The stoichiometry of this complex is generally 1:1.[1][2][3] The intensity of the color produced is measured by a spectrophotometer, and the concentration of the amine is determined from a calibration curve prepared with known concentrations of a standard amine.

Chemical Reaction Pathway

The fundamental reaction involves the formation of a charge-transfer complex between the amine and this compound.

Amine Amine (R-NH2, R2NH, R3N) Electron Donor (n) CT_Complex Charge-Transfer Complex (Colored Product) Amine->CT_Complex + Chloranilic_Acid This compound π-Acceptor Chloranilic_Acid->CT_Complex

Caption: Charge-transfer complex formation between an amine and this compound.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of amines using the this compound method.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Stock Solutions (Amine Standard, this compound) Mix Mix Amine Solution with this compound Reagent Prep_Reagents->Mix Prep_Samples Prepare Amine Samples (Dissolve in appropriate solvent) Prep_Samples->Mix Incubate Incubate at Room Temperature (for color development) Mix->Incubate Measure Measure Absorbance (at λmax ~520-540 nm) Incubate->Measure Cal_Curve Construct Calibration Curve (Absorbance vs. Concentration) Measure->Cal_Curve Quantify Quantify Amine Concentration in Unknown Samples Cal_Curve->Quantify

Caption: General experimental workflow for amine quantification.

Quantitative Data Summary

The performance of the this compound assay for various amines is summarized in the tables below. The data is compiled from multiple studies and showcases the method's versatility.

Table 1: Spectrophotometric and Performance Data for Various Amines

AmineSolventλmax (nm)Linear Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
HexylamineEthanol523-5304-40344 - 971[1]
BenzylamineEthanol523-5304-40344 - 971[1]
DipropylamineEthanol523-5304-28344 - 971[1]
TripropylamineEthanol523-5304-28344 - 971[1]
o-AminophenolEthanol523-5304-40344 - 971[1]
Metoprolol tartrateAcetonitrile520--
TorsemideAcetonitrile520--
Diclofenac sodiumAcetonitrile520--
BrinzolamideAcetonitrile52140-360-[4]
ParoxetineDioxan5405-40-[5]
LumefantrineAcetonitrile520--[6]

Table 2: Validation Parameters for the Quantification of Tyrosine Kinase Inhibitors (TKIs) using a 96-Microwell Plate Assay

ParameterValueReference
Linearity Range10–500 µ g/well [7]
Correlation Coefficient (r)0.9993–0.9998[7]
Limit of Detection (LOD)3.78–8.16 µ g/well [7]
Limit of Quantitation (LOQ)11.36–24.46 µ g/well [7]
Intra-assay Precision (RSD)1.24–2.24%[7]
Inter-assay Precision (RSD)1.51–2.87%[7]
Accuracy (Recovery)97.2–102.4%[7]
Robustness (Recovery)97.5–102.3%[7]

Detailed Experimental Protocols

Protocol 1: General Spectrophotometric Quantification of Aliphatic and Aromatic Amines

This protocol is adapted from a general procedure for the determination of various amines.[1]

1. Materials and Reagents:

  • This compound (p-CA)

  • Absolute Ethanol (99.9%)

  • Amine standard of known purity

  • Amine sample for quantification

  • Volumetric flasks (5 mL, 100 mL)

  • Micropipettes

  • UV-Visible Spectrophotometer

2. Preparation of Solutions:

  • This compound Stock Solution (1 x 10⁻³ M): Dissolve 0.0209 g of this compound in 100 mL of absolute ethanol in a volumetric flask. This solution should be prepared fresh daily.[1]

  • Amine Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the amine standard and dissolve it in 100 mL of absolute ethanol in a volumetric flask.

  • Amine Sample Solution: Prepare a solution of the amine sample in absolute ethanol to obtain a concentration expected to be within the linear range of the assay.

3. Experimental Procedure:

  • Prepare a series of 5 mL volumetric flasks.

  • To each flask, add increasing volumes of the 100 µg/mL amine standard solution to create a calibration curve (e.g., concentrations ranging from 4 to 40 µg/mL).

  • To a separate 5 mL volumetric flask, add a known volume of the amine sample solution.

  • To each flask (including a blank containing only ethanol), add the optimal volume of the 1 x 10⁻³ M this compound solution (this volume may need to be optimized for each amine, but a starting point of 1.0-2.0 mL can be used).[1]

  • Dilute all flasks to the 5 mL mark with absolute ethanol.

  • Mix the contents of the flasks thoroughly. The color develops immediately at room temperature (25 °C).[8]

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), typically between 523-530 nm, against the reagent blank.[1]

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.

  • Determine the concentration of the amine in the sample solution by interpolating its absorbance value on the calibration curve.

Protocol 2: High-Throughput Quantification of Amine-Containing Drugs in a 96-Well Plate Format

This protocol is adapted from a method developed for the high-throughput screening of tyrosine kinase inhibitors.[7]

1. Materials and Reagents:

  • This compound (p-CA)

  • Methanol

  • Amine-containing drug standard

  • Amine-containing drug sample

  • 96-well transparent microplates

  • Multichannel micropipettes

  • Microplate absorbance reader

2. Preparation of Solutions:

  • This compound Reagent (0.2-0.8% w/v): Prepare by dissolving the appropriate amount of this compound in methanol. The optimal concentration may need to be determined experimentally.

  • Drug Standard Stock Solutions: Prepare stock solutions of the drug standards in methanol at a suitable concentration (e.g., 0.5 mg/mL or 5 mg/mL).

  • Drug Sample Solutions: Prepare solutions of the drug samples in methanol to a concentration that falls within the assay's linear range.

3. Experimental Procedure:

  • Into the wells of a 96-well plate, add appropriate volumes of the drug standard solutions to create a calibration curve (e.g., final concentrations from 10 to 500 µ g/well in a total volume of 100 µL).

  • Add the prepared drug sample solutions to separate wells.

  • Add the this compound reagent to each well.

  • The reaction is instantaneous, but for precision, measurements can be taken after 5 minutes at room temperature (25 ± 2 °C).[9]

  • Measure the absorbance of each well using a microplate reader at 490 nm.[9]

4. Data Analysis:

  • Generate a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Calculate the concentration of the drug in the unknown samples based on the calibration curve.

Logical Relationships in Method Development

The optimization of the this compound assay involves considering several interdependent factors.

Solvent Solvent Polarity Wavelength λmax Solvent->Wavelength influences Sensitivity Sensitivity (Molar Absorptivity) Solvent->Sensitivity influences Absorbance Absorbance Wavelength->Absorbance determines measurement at Sensitivity->Absorbance proportional to Reagent_Conc Reagent Concentration Reagent_Conc->Absorbance affects Amine_Conc Amine Concentration Amine_Conc->Absorbance directly proportional to Accuracy Accuracy & Precision Absorbance->Accuracy basis for

Caption: Interdependencies in the optimization of the this compound assay.

Conclusion

The this compound method offers a reliable and efficient means for the quantification of a diverse range of amines. Its simplicity, speed, and adaptability to high-throughput formats make it a valuable tool in chemical synthesis, quality control, and drug development. The provided protocols and data serve as a comprehensive guide for researchers and scientists to implement this assay in their laboratories.

References

Application Notes and Protocols for Colorimetric Assays Using Chloranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranilic acid (CLA) serves as a versatile chromogenic reagent for the development of simple, rapid, and cost-effective colorimetric assays. These assays are particularly useful for the quantitative determination of a wide range of pharmaceutical compounds. The underlying principle of these assays is the formation of a colored charge-transfer (CT) complex between the electron-donating analyte (n-donor) and this compound, which acts as a π-electron acceptor. This interaction results in a distinct color change, typically to a purple or pink hue, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis.

This document provides detailed application notes and standardized protocols for the development and implementation of colorimetric assays using this compound for the analysis of various drug substances.

Principle of the Assay

The primary mechanism involves a charge-transfer reaction between an electron-rich donor molecule (the analyte, D) and the electron-deficient this compound (the acceptor, A). This interaction initially forms a non-covalent charge-transfer complex (D-A). In a polar solvent, this complex can dissociate into radical ions (D•+ and A•−), where the chloranilate anion (A•−) is responsible for the vibrant color. The reaction can be summarized as follows:

D (Analyte) + A (this compound) ⇌ [D→A] (Charge-Transfer Complex) → D•+ + A•− (Colored Radical Anions)[1][2]

The formation of the colored species allows for the spectrophotometric determination of the analyte.

Key Applications

Colorimetric assays using this compound have been successfully applied to the quantification of a diverse array of pharmaceutical compounds, including:

  • Antihistamines: Such as Cyproheptadine hydrochloride (CPH), Methdilazine hydrochloride (MDH), and Promethazine theoclate (PMT).[1][2]

  • Antiviral Drugs: Including Lamivudine.

  • Antihypertensive Drugs: Such as Valsartan.[3]

  • Tyrosine Kinase Inhibitors (TKIs): A broad class of anticancer drugs.[4][5]

  • Antimalarials: Including quinine sulphate, primaquine diphosphate, and amodiaquine hydrochloride.[6]

  • Other Nitrogen-Containing Drugs: Such as sulfacetamide sodium, lidocaine, and terbutaline sulfate.[7][8]

Data Presentation: Quantitative Assay Parameters

The following table summarizes the quantitative parameters for the colorimetric assay of various drugs using this compound, providing a basis for comparison and method development.

Analyteλmax (nm)Linear Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Stoichiometry (Drug:CLA)Reference
Cyproheptadine HCl52025 - 1251.48 x 10³1:1[1][2]
Methdilazine HCl52020 - 1001.56 x 10³1:1[1][2]
Promethazine Theoclate52025 - 1501.75 x 10³1:1[1][2]
Lamivudine52140 - 280-1:1
Valsartan5305 - 502.06 x 10³-[3]
Tyrosine Kinase Inhibitors~490-53010 - 500 (µ g/well )-Varies[4][5]
Amikacin52420 - 100--[9]
Diethylcarbamazine54010 - 400-1:1[9]
Sulfacetamide Sodium53010 - 600.94 x 10³-[7][8]
Lidocaine52710 - 600.91 x 10³-[7][8]
Terbutaline Sulfate5295 - 700.99 x 10³-[7][8]
Lorlatinib5305 - 200 (µ g/well )0.55 x 10³1:2[10][11]

Experimental Protocols

Materials and Reagents
  • This compound (Analytical Grade)

  • Spectrophotometer (UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvents: Acetonitrile, Methanol, Chloroform, Absolute Ethanol (as required per specific protocol)

  • Analyte (Pure Standard)

  • Pharmaceutical Formulations (Tablets, Syrups)

Preparation of Reagents

This compound (CLA) Stock Solution (0.1% w/v): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., acetonitrile or methanol) and make up to the mark with the same solvent.[1][9] This solution should be prepared fresh daily.

Standard Drug Solutions: Prepare a stock solution of the pure drug by accurately weighing a suitable amount (e.g., 10 mg) and dissolving it in an appropriate solvent (e.g., methanol, chloroform, or water) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.[3] Prepare working standard solutions by serial dilution of the stock solution.

General Assay Protocol
  • Preparation of Calibration Curve:

    • Pipette serial volumes of the working standard drug solution into a series of 5 mL or 10 mL volumetric flasks.

    • Add a fixed volume (e.g., 0.5 mL to 1.0 mL) of the 0.1% this compound solution to each flask.[1][12]

    • Dilute to the final volume with the appropriate solvent (e.g., acetonitrile or methanol).

    • Allow the reaction to proceed for the optimized time at room temperature (typically, the color develops instantaneously and is stable for at least 24 hours).[7]

    • Measure the absorbance of each solution at the predetermined λmax against a reagent blank (containing the solvent and this compound but no analyte).

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation from Pharmaceutical Formulations:

    • Tablets: Weigh and finely powder a specific number of tablets (e.g., 20 tablets).[1][2] Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient. Transfer to a volumetric flask and extract with a suitable solvent (e.g., water or methanol) by vigorous shaking.[1][12] Filter the solution and dilute as necessary to fall within the linear range of the calibration curve.

    • Syrups: Accurately measure a volume of the syrup equivalent to a known amount of the drug.[1] Transfer to a separatory funnel for extraction if necessary, or directly to a volumetric flask and dilute with a suitable solvent. Further dilute as needed to be within the assay's linear range.

  • Analysis of Samples:

    • Take an appropriate aliquot of the prepared sample solution and transfer it to a volumetric flask.

    • Follow the same procedure as for the calibration curve (add this compound, dilute to volume).

    • Measure the absorbance of the sample solution at the λmax against the reagent blank.

    • Determine the concentration of the drug in the sample from the calibration curve.

Optimization of Assay Conditions

For developing a robust assay, the following parameters should be optimized:

  • Solvent: The choice of solvent is critical as it affects the stability and absorbance of the charge-transfer complex. Acetonitrile and methanol are commonly used and often provide good results.[1][4]

  • This compound Concentration: The concentration of this compound should be optimized to ensure a complete reaction with the analyte and to achieve maximum color intensity.[4]

  • Reaction Time: While the reaction is often instantaneous, it is essential to determine the time required for the color to develop fully and to assess the stability of the color over time.[7]

  • Temperature: Most assays are performed at room temperature. However, the effect of temperature on the reaction can be investigated if necessary.

Visualizations

Signaling Pathway: Charge-Transfer Complex Formation

charge_transfer Analyte Analyte (D) (Electron Donor) Complex [D→A] Charge-Transfer Complex Analyte->Complex Interaction CLA This compound (A) (π-Acceptor) CLA->Complex Radicals D•+ + A•− Colored Radical Anions Complex->Radicals Dissociation (in polar solvent) experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare CLA and Standard Solutions mix Mix Analyte with CLA Solution prep_reagents->mix prep_sample Prepare Sample Solution (from tablets/syrup) prep_sample->mix incubate Incubate (if necessary) mix->incubate measure Measure Absorbance at λmax incubate->measure calibrate Construct Calibration Curve measure->calibrate calculate Calculate Analyte Concentration measure->calculate calibrate->calculate

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chloranilic Acid-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their chloranilic acid-based assays.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound assays in a question-and-answer format.

Issue 1: Weak or No Color Development

Question: Why is the absorbance signal in my assay very low or absent?

Answer: Weak or no color development is a common issue that can stem from several factors related to your reagents, reaction conditions, or choice of analyte.

  • Inappropriate Solvent: The choice of solvent is critical. Acetonitrile is often the most suitable solvent as it effectively solvates this compound (CAA) and promotes the highest yield of the colored radical anion.[1] Solvents like chloroform, 2-propanol, dichloroethane, and 1,4-dioxane may lead to low absorbance or precipitation of the complex.[1] Methanol has also been successfully used.[2][3]

  • Incorrect Reagent Concentration: The concentration of this compound must be optimized. For instance, in one study, maximum absorbance was achieved using 0.5 ml of a 0.1% CAA solution in a total volume of 5 ml.[1] Another study found the optimal concentration to be 2% (w/v).[3] Insufficient reagent will lead to an incomplete reaction.

  • Analyte Suitability: this compound acts as a π-acceptor in charge-transfer (CT) complex formation.[1][4] The assay works best with electron-donating basic compounds (n-donors).[1][5] If your analyte is not a suitable electron donor, the charge-transfer complex will not form, resulting in no color change.

  • Incorrect pH: The ionic state of this compound is pH-dependent.[2][6] The purple form (HA⁻), which is typically the desired chromogen, is stable around pH 3.[6][7] At low pH, a neutral yellow-orange form exists, while at high pH, a pale violet form is present.[2][6] Ensure your reaction medium's pH supports the formation of the purple HA⁻ species.

Issue 2: High Background Signal

Question: My blank wells show high absorbance. How can I reduce the background signal?

Answer: A high background signal can mask the signal from your analyte and reduce the dynamic range of the assay.

  • Reagent Quality and Preparation: Ensure your this compound solution is freshly prepared, as it can degrade over time.[1] Use high-purity, analytical grade solvents and reagents to avoid interfering contaminants.

  • Solvent Absorbance: The solvent itself may have some absorbance at the measurement wavelength. This compound solution in acetonitrile, for example, has an absorption maximum around 430 nm, while the charge-transfer complex typically absorbs at a longer wavelength (e.g., 520-540 nm).[1][4] Always run a reagent blank (containing all components except the analyte) and subtract its absorbance from your sample readings.[1]

  • Interfering Substances: Components in your sample matrix, other than the analyte, could potentially react with this compound or absorb at the same wavelength. For assays on pharmaceutical tablets, inactive ingredients might cause interference, although measurements in the visible range can help avoid this.[7] Consider sample purification or using sample-specific blanks if significant interference is suspected.

Issue 3: Poor Reproducibility or Instability

Question: My results are inconsistent between experiments or the color fades quickly. What could be the cause?

Answer: Lack of reproducibility often points to instability in the reaction or variations in the experimental setup.

  • Reaction Time: While the reaction between many drugs and this compound in acetonitrile is often instantaneous, this should be verified for your specific analyte.[1][3]

  • Complex Stability: The stability of the formed charge-transfer complex can vary. For some antihistamines in acetonitrile, the product was stable for at least 24 hours.[1] For other analytes, the stability might be shorter. It is crucial to measure the absorbance within the window of stability. Running a time-course experiment can determine the optimal and maximal time for measurement after reagent addition.

  • Reagent Stability: this compound solutions should typically be prepared fresh for each experiment to ensure consistent performance.[1]

  • Temperature: The reaction is generally performed at room temperature (25 ± 2 °C).[3] Significant temperature fluctuations between experiments could affect the reaction kinetics and complex stability.

Data Summary Tables

Table 1: Optimized Reaction Conditions for Various Analytes
Analyte TypeAnalyte(s)Solvent(s)CAA Conc.Wavelength (λmax)Reference
Antihistamines Cyproheptadine, Methdilazine, PromethazineAcetonitrile-Chloroform0.1% (w/v)520 nm[1]
Tyrosine Kinase Inhibitors Seliciclib, Vandetanib, Dasatinib, etc.MethanolOptimized per assay490 nm[2][8]
Various Drugs Famotidine, Ketorolac, Sumatriptan, etc.AcetonitrileNot specified520 nm[4]
Antiretrovirals LamivudineAcetonitrileNot specified540 nm[9]
ALK Inhibitor LorlatinibMethanol2% (w/v)530 nm[3]
Table 2: Performance Characteristics of this compound Assays
Analyte(s)Linearity Range (µ g/well or µg/mL)Limit of Detection (LOD)Limit of Quantitation (LOQ)Correlation Coefficient (r)Reference
Tyrosine Kinase Inhibitors 10–500 µ g/well 3.78–8.16 µ g/well 11.36–24.46 µ g/well 0.9993–0.9998[2][8]
Lorlatinib Not specified2.1 µ g/well 6.5 µ g/well Not specified[3]
Sumatriptan 1.0-80 µg/mLNot specifiedNot specified≥ 0.9994[4]
Antihistamines 20-150 µg/mLNot specifiedNot specified0.9976–0.9997[1]

Experimental Protocols

General Protocol for a 96-Well Plate this compound Assay

This protocol is a synthesized methodology based on common practices for determining the concentration of electron-donating analytes like tyrosine kinase inhibitors or other drugs.[2][3][8]

1. Reagent Preparation:

  • Analyte Stock Solution: Prepare a stock solution of your analyte (e.g., drug standard or extracted sample) in a suitable solvent (e.g., Methanol, Acetonitrile). The concentration should be high enough to create a full standard curve through serial dilutions.
  • This compound (CAA) Reagent: Freshly prepare a solution of this compound in the chosen reaction solvent (e.g., 0.1% to 2% w/v in Methanol or Acetonitrile).[1][3] Protect this solution from light.
  • Standard Curve Solutions: Perform serial dilutions of the analyte stock solution to create a series of standards of known concentrations.

2. Assay Procedure:

  • Plate Setup: To a 96-well microplate, add a defined volume (e.g., 100 µL) of your standards, samples, and blanks to their respective wells.[2]
  • Blank Preparation:
  • Reagent Blank: Add solvent only (no analyte). This is used to zero the spectrophotometer.
  • Sample Blank (Optional): If your sample has inherent color, prepare wells with the sample but add only the solvent instead of the CAA reagent. This allows you to correct for the sample's intrinsic absorbance.
  • Reaction Initiation: Add a defined volume of the CAA reagent to all wells (except sample blanks). The reaction is often instantaneous.[1][3]
  • Incubation (Optional): While many reactions are immediate, you may incubate the plate for a short period (e.g., 2-5 minutes) at room temperature to ensure the reaction goes to completion and the signal stabilizes.

3. Data Acquisition:

  • Spectrophotometric Reading: Immediately following the reaction/incubation, measure the absorbance of the plate using a microplate reader. The wavelength should be set to the absorption maximum (λmax) of the colored charge-transfer complex, which is typically between 490 nm and 540 nm.[2][3][4]
  • Data Analysis:
  • Subtract the average absorbance of the reagent blank from all standard and sample readings.
  • If using sample blanks, subtract their absorbance from the corresponding sample readings.
  • Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve.
  • Use the linear regression equation from the standard curve to calculate the concentration of the analyte in your unknown samples.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_acq 3. Data Acquisition & Analysis A Prepare Analyte Stock Solution B Prepare Fresh CAA Reagent C Create Standard Curve Dilutions D Pipette Standards, Samples & Blanks into 96-Well Plate C->D E Add CAA Reagent to Initiate Reaction F Measure Absorbance at λmax (e.g., 490-540 nm) E->F G Correct for Blank Absorbance F->G H Plot Standard Curve & Calculate Concentrations G->H

Caption: Workflow for a typical this compound-based spectrophotometric assay.

Troubleshooting Decision Tree

G Start Unexpected Results LowSignal Problem: Low or No Signal Start->LowSignal HighBg Problem: High Background Start->HighBg PoorRepro Problem: Poor Reproducibility Start->PoorRepro Cause_Solvent Cause: Inappropriate Solvent? LowSignal->Cause_Solvent Cause_Conc Cause: Incorrect CAA Conc.? LowSignal->Cause_Conc Cause_pH Cause: Incorrect pH? LowSignal->Cause_pH Cause_ReagentQual Cause: Old/Impure Reagents? HighBg->Cause_ReagentQual Cause_Blank Cause: Blank Correction Error? HighBg->Cause_Blank Cause_Stability Cause: Complex Unstable? PoorRepro->Cause_Stability Cause_Prep Cause: Reagents Not Fresh? PoorRepro->Cause_Prep Sol_Solvent Solution: Use Acetonitrile or Methanol Cause_Solvent->Sol_Solvent Sol_Conc Solution: Optimize CAA Concentration Cause_Conc->Sol_Conc Sol_pH Solution: Ensure pH supports HA⁻ (purple) formation Cause_pH->Sol_pH Sol_ReagentQual Solution: Prepare fresh CAA solution; Use analytical grade solvent Cause_ReagentQual->Sol_ReagentQual Sol_Blank Solution: Run proper reagent blank for subtraction Cause_Blank->Sol_Blank Sol_Stability Solution: Run time-course to find stable measurement window Cause_Stability->Sol_Stability Sol_Prep Solution: Prepare CAA solution fresh for each assay Cause_Prep->Sol_Prep

Caption: Troubleshooting logic for common this compound assay issues.

References

troubleshooting interference from excipients in chloranilic acid methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chloranilic acid-based spectrophotometric methods for drug quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound assays, particularly those related to interference from pharmaceutical excipients.

Q1: My sample solution has a high background absorbance before adding the this compound reagent. What could be the cause and how can I fix it?

A: High background absorbance can stem from several sources. Insoluble excipients in your sample preparation can scatter light, leading to artificially high and unstable readings.[1] Additionally, some excipients may be soluble in your chosen solvent and absorb light in the same region as your analyte-chloranilic acid complex.[2][3]

Troubleshooting Steps:

  • Ensure Complete Dissolution of the Active Pharmaceutical Ingredient (API): Sonicate the sample in the chosen solvent to ensure the drug is fully dissolved.

  • Filtration: After dissolution, filter the sample solution using a 0.45 µm or smaller pore size filter to remove any insoluble excipients. This is a critical step as many common excipients have low solubility in organic solvents used for extraction.[4]

  • Centrifugation: As an alternative to filtration, you can centrifuge the sample solution at high speed and carefully collect the supernatant for analysis.

  • Solvent Blank: Always use the same solvent that your sample is dissolved in as the blank for your spectrophotometer to zero the instrument.[1] Blanking with a different solvent is a common source of error.[1]

  • Placebo Blank: If you have access to a placebo formulation (containing all excipients but no API), prepare it in the same manner as your sample and use it as the blank. This can help to subtract the absorbance contribution from soluble excipients.[5]

Q2: The color of the reaction mixture is unstable or fades over time. What should I do?

A: The charge-transfer complex formed between the drug and this compound should be stable for a reasonable period to allow for accurate measurement. Instability can be caused by the polarity of the solvent, the concentration of the reagent, or potential degradation reactions.[6]

Troubleshooting Steps:

  • Optimize Solvent System: The choice of solvent is crucial. Acetonitrile is a commonly used solvent that generally provides good stability for the complex.[6][7] Solvents like chloroform or dioxane have also been used, sometimes in combination.[8][9] Experiment with different solvent polarities to find the optimal conditions for your specific drug.

  • Check Reagent Concentration: Ensure the this compound concentration is optimal. A concentration that is too low may result in incomplete complex formation, while an excessively high concentration can lead to high background absorbance.

  • Reaction Time: While the reaction is often rapid, it's important to establish the time required to reach maximum and stable color development for your specific analyte and conditions. Measure the absorbance at several time points after adding the reagent to determine the stability window.

Q3: I am seeing inconsistent or non-reproducible results. What are the likely causes?

A: Inconsistent results can be due to a variety of factors, from sample preparation to instrument handling.

Troubleshooting Steps:

  • Homogeneity of Sample: For solid dosage forms, ensure that the tablets or capsules are finely powdered and thoroughly mixed before weighing and dissolution to guarantee a representative sample.[8]

  • Cuvette Handling: Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces.[1] Use the same cuvette for both the blank and the sample measurements, and ensure it is placed in the holder in the same orientation each time.[1]

  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 15-30 minutes before taking any measurements to ensure the light source has stabilized.[1]

  • Air Bubbles: Check for and remove any air bubbles in the cuvette before measurement by gently tapping the side.[1]

  • Concentration Range: Ensure that the concentration of your drug in the sample falls within the linear range of the Beer-Lambert law for the assay.[9] Highly concentrated samples may lead to non-linear and inaccurate readings.[1]

Q4: Can excipients with amine groups interfere with the assay?

A: Yes, this is a potential source of interference. The this compound method relies on the reaction with electron-donating groups, typically primary or secondary amines, on the drug molecule.[10] If an excipient in your formulation also contains a primary or secondary amine functional group, it could potentially react with the this compound, leading to an overestimation of the drug concentration.[11][12]

Mitigation Strategies:

  • Excipient Information: Review the formulation's excipient list to identify any compounds containing primary or secondary amine moieties.

  • Selective Extraction: The most effective way to mitigate this is through a selective extraction step during sample preparation. By choosing a solvent system in which the drug is soluble but the interfering excipient is not, you can separate them before adding the this compound reagent.

  • Chromatographic Separation: If selective extraction is not feasible, a more advanced technique like High-Performance Liquid Chromatography (HPLC) may be necessary to separate the drug from the interfering excipient before quantification.[4]

Summary of Excipient Interference in this compound Methods

The following table summarizes the interference potential of common pharmaceutical excipients based on literature. In many reported cases, no interference was observed due to the sample preparation methods employed, which effectively remove insoluble excipients.

Excipient CategoryCommon ExamplesReported Interference in this compound MethodsMitigation Strategy
Fillers/Diluents Lactose, Starch, Microcrystalline Cellulose, Dicalcium PhosphateGenerally no interference observed when appropriate sample preparation is used.[8]Extraction of the API with an organic solvent in which these excipients are insoluble, followed by filtration or centrifugation.
Binders Gelatin, Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC)No significant interference is typically reported with proper sample preparation. Povidone has a UV cutoff around 240 nm and is unlikely to interfere in the visible region of the this compound complex.[2]Extraction with a suitable organic solvent and subsequent filtration.
Disintegrants Croscarmellose Sodium, Sodium Starch GlycolateGenerally considered non-interfering due to their insolubility in organic solvents used for extraction.Sample preparation involving extraction and filtration.
Lubricants/Glidants Magnesium Stearate, Talc, Colloidal Silicon DioxideNo interference is commonly reported as these are typically removed during sample filtration.[8]Filtration of the sample extract.
Coloring Agents Titanium Dioxide, Iron Oxides, various dyesCan interfere if they are soluble in the extraction solvent and absorb in the visible range.[5]Use of a placebo blank for background correction. If interference is severe, a chromatographic method may be required.[4]
Surfactants Polysorbates (e.g., Tween 80), Sodium Lauryl SulfateCan potentially interfere by altering the solubility of the complex or by having some absorbance.Evaluation of a placebo blank is recommended. Solid-phase extraction (SPE) could be a potential cleanup step.
Excipients with Amine Groups Amino acids (e.g., glycine, lysine), EthanolaminePotential for direct chemical interference by reacting with this compound.[11]Selective extraction of the API. If not possible, an alternative analytical method like HPLC is recommended.

Experimental Protocols

1. Standard this compound Assay Protocol (General)

This protocol provides a general framework. Optimal conditions such as solvent, reagent concentration, and reaction time should be determined for each specific drug.

Materials:

  • Drug Standard and Sample

  • This compound Reagent (e.g., 0.1% w/v in a suitable solvent like acetonitrile)[8]

  • Organic Solvent (e.g., acetonitrile, methanol, chloroform)[6][8][9]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Spectrophotometer

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a suitable amount of the drug standard and dissolve it in the chosen organic solvent in a volumetric flask to a known concentration.

  • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation (from Tablets): a. Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.[8] b. Accurately weigh a portion of the powder equivalent to a known amount of the API. c. Transfer the powder to a volumetric flask and add a portion of the organic solvent. d. Sonicate for 10-15 minutes to ensure complete dissolution of the API. e. Dilute to volume with the solvent, mix well, and filter through a 0.45 µm filter to remove insoluble excipients.[8] f. Further dilute the filtrate as necessary to bring the concentration within the range of the calibration curve.

  • Color Development: a. To a series of volumetric flasks, add aliquots of the working standard solutions and the prepared sample solution. b. Add a specified volume of the this compound reagent to each flask. c. Dilute to the final volume with the solvent and mix well.

  • Spectrophotometric Measurement: a. Allow the color to stabilize for the predetermined optimal time. b. Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank (solvent and this compound reagent without the drug). The λmax for the this compound complex is typically around 520-540 nm.[6][8][13]

2. Protocol for Testing Excipient Interference

This protocol helps to determine if a specific excipient interferes with the assay.

Procedure:

  • Prepare a solution of the drug standard at a known concentration.

  • Prepare a solution of the excipient at a concentration relevant to its level in the pharmaceutical formulation.

  • Prepare a mixed solution containing both the drug standard and the excipient at the same concentrations as above.

  • Develop the color in all three solutions (drug only, excipient only, and drug + excipient) using the standard this compound assay protocol.

  • Measure the absorbance of all three solutions.

  • Analysis:

    • If the "excipient only" solution shows significant absorbance, it directly interferes.

    • If the absorbance of the "drug + excipient" solution is not equal to the sum of the absorbances of the "drug only" and "excipient only" solutions, there is an interaction (either enhancement or suppression of the signal).

    • If the absorbance of the "drug + excipient" solution is approximately equal to the absorbance of the "drug only" solution, and the "excipient only" solution has negligible absorbance, then the excipient does not interfere under these conditions.

Visualizations

cluster_reaction This compound Assay Principle Drug Drug (with n-donor group, e.g., Amine) Complex Charge-Transfer Complex (Colored) Drug->Complex Reacts with CAA This compound (π-acceptor) CAA->Complex Measurement Measure Absorbance at λmax (~520 nm) Complex->Measurement Quantified by start_end start_end process process decision decision issue issue solution solution Start Start Assay Prep Prepare Sample (Dissolve, Sonicate) Start->Prep Filter Filter/Centrifuge to Remove Insoluble Matter Prep->Filter AddReagent Add this compound Reagent Filter->AddReagent Measure Measure Absorbance AddReagent->Measure CheckResults Results Accurate & Reproducible? Measure->CheckResults End End CheckResults->End Yes Troubleshoot Initiate Troubleshooting CheckResults->Troubleshoot No CheckBlank High Background Absorbance? Troubleshoot->CheckBlank CheckStability Unstable Color? CheckBlank->CheckStability No Sol_Blank Use Placebo Blank Improve Filtration CheckBlank->Sol_Blank Yes CheckReproducibility Inconsistent Readings? CheckStability->CheckReproducibility No Sol_Stability Optimize Solvent & Reagent Conc. CheckStability->Sol_Stability Yes Sol_Reproducibility Check Sample Prep & Instrument Handling CheckReproducibility->Sol_Reproducibility Yes cluster_logic Logical Relationship for Interference Mitigation Interference Potential Excipient Interference Identified IsSoluble Is the excipient soluble in the assay solvent? Interference->IsSoluble IsReactive Does the excipient have reactive groups (e.g., amines)? IsSoluble->IsReactive Yes NoInterference No Interference Expected IsSoluble->NoInterference No PhysicalInterference Potential Physical Interference (e.g., light scattering, viscosity) IsReactive->PhysicalInterference No ChemicalInterference Potential Chemical Interference (direct reaction with reagent) IsReactive->ChemicalInterference Yes Mitigation1 Mitigation: Filtration/ Centrifugation NoInterference->Mitigation1 Mitigation2 Mitigation: Placebo Blank/ Background Correction PhysicalInterference->Mitigation2 Mitigation3 Mitigation: Selective Extraction/ Alternative Method (HPLC) ChemicalInterference->Mitigation3

References

Technical Support Center: Stability of Chloranilic Acid Charge-Transfer Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chloranilic acid charge-transfer (CT) complexes.

Frequently Asked Questions (FAQs)

Q1: What are this compound charge-transfer complexes?

A1: this compound (CA) charge-transfer complexes are formed when an electron donor molecule interacts with this compound, which acts as an electron acceptor (a π-acceptor).[1][2] This interaction involves a partial transfer of charge from the donor to the acceptor, resulting in the formation of a new chemical entity with unique spectroscopic properties.[3] These complexes are often colored, exhibiting a characteristic charge-transfer band in the UV-Vis spectrum that is not present in the spectra of the individual donor or acceptor molecules.[2] The formation of these complexes can be influenced by various factors and they are utilized in diverse fields, including drug analysis and materials science.[2][3]

Q2: What are the key factors influencing the stability of these complexes?

A2: The stability of this compound charge-transfer complexes is governed by several factors:

  • Nature of the Central Metal Ion (if applicable) and Donor Molecule: The electron-donating ability of the donor molecule significantly impacts stability.[2] For metal complexes, the size and charge of the central metal ion are crucial; smaller, more highly charged metal ions tend to form more stable complexes.[4][5][6]

  • Nature of the Ligand/Donor: The basicity, size, and charge of the ligand or donor molecule play a role. Smaller and more basic ligands generally form more stable complexes.[4][6]

  • Solvent Polarity: The solvent can influence the stability of the complex by affecting the solvation of the donor, acceptor, and the complex itself.[4]

  • Temperature: Temperature can affect both the kinetic and thermodynamic stability of the complexes.[4] Changes in temperature can shift the equilibrium of the complexation reaction.[4] Thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°) of formation can be determined by studying the effect of temperature on the stability constant.[2]

  • Stoichiometry: The molar ratio of the donor to the acceptor is critical. For many this compound complexes, a 1:1 stoichiometry is observed.[1][2]

Q3: How is the stability of this compound charge-transfer complexes quantitatively assessed?

A3: The stability is primarily assessed using spectrophotometric methods to determine the formation constant (K) or association constant (Kc).[1][2] A higher formation constant indicates a more stable complex.[6] The Benesi-Hildebrand method is a common technique used to calculate these constants from UV-Vis absorption data.[1][2][7] Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) also provide insights into the spontaneity and stability of complex formation.[1][2] A more negative ΔG° value indicates a more spontaneous and stable complex formation.[2]

Q4: How long can I expect my this compound complex to be stable in solution?

A4: The stability over time can vary significantly depending on the specific donor molecule, solvent, and storage conditions. For example, the procainamide-chloranilic acid (PA-ChA) complex in acetonitrile has been reported to be stable for more than five hours.[1] It is essential to perform a time-course stability study for your specific complex by monitoring its absorbance at the λmax of the charge-transfer band over a desired period.

Troubleshooting Guides

Problem 1: The color of my charge-transfer complex fades rapidly.

Possible Cause Troubleshooting Step
Photodegradation The complex may be sensitive to light. Store the solution in the dark or use amber-colored vials. Minimize exposure to ambient light during experiments.
Solvent Effects The chosen solvent may not be optimal for stability. Try a range of solvents with different polarities (e.g., methanol, acetonitrile, dioxane) to identify one that enhances stability.[8]
Reaction with Oxygen The complex might be susceptible to air oxidation. Degas the solvent before use and consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon).
Temperature Instability The complex may not be stable at room temperature. Try conducting the experiment at a lower, controlled temperature.[4]
Incorrect pH This compound has two stable forms depending on the pH.[7][8] Ensure the pH of your solution is appropriate for the desired complex formation and stability.

Problem 2: I am not observing the expected charge-transfer (CT) band in the UV-Vis spectrum.

Possible Cause Troubleshooting Step
Incorrect Stoichiometry The ratio of donor to acceptor may be incorrect, preventing complex formation. Verify the stoichiometry using Job's method of continuous variation.[2]
Low Concentration The concentration of the complex may be below the detection limit of the spectrophotometer. Increase the concentrations of the donor and acceptor.
Inappropriate Solvent The CT band may not be resolved in the chosen solvent. Test different solvents. In some non-polar solvents, proton transfer can occur instead of or alongside charge transfer.[8]
Degraded Reactants The this compound or the donor molecule may have degraded. Use fresh, high-purity reagents.
Wavelength Range The CT band may be outside your scanned wavelength range. This compound complexes with various donors show CT bands in the visible region, for instance at 525 nm or 530 nm.[1][7][8] Ensure your scan covers the expected range (e.g., 400-800 nm).

Problem 3: My results for the formation constant (K) are not reproducible.

Possible Cause Troubleshooting Step
Temperature Fluctuations The formation constant is temperature-dependent.[2][4] Use a temperature-controlled cuvette holder in the spectrophotometer to maintain a constant temperature during all measurements.
Inaccurate Concentrations Errors in the preparation of stock solutions will lead to incorrect K values. Prepare fresh solutions and accurately determine their concentrations.
Interference from Reactants The absorbance of the donor or acceptor might overlap with the CT band. Measure the spectra against a reagent blank containing the acceptor at the same concentration used in the experiment.[7]
Equilibration Time The complex formation may not have reached equilibrium before measurement. Determine the necessary equilibration time by monitoring the absorbance at the λmax until it becomes constant.

Quantitative Data Summary

The stability of this compound charge-transfer complexes can be compared using their formation constants (K) and molar absorptivity (ε).

Table 1: Stability Parameters for Various this compound (CA) Charge-Transfer Complexes.

Donor MoleculeSolventStoichiometry (Donor:CA)Formation Constant (K) (L mol⁻¹)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
ProcainamideAcetonitrile1:11 x 10³0.6 x 10³[1]
LorlatinibMethanol1:20.40 x 10³0.55 x 10³[7]
RuxolitinibMethanol1:1--[9]

Note: The stability and spectroscopic parameters are highly dependent on the experimental conditions.

Experimental Protocols

1. Protocol: Synthesis and Spectrophotometric Analysis of a this compound CT Complex

This protocol outlines the general procedure for preparing a this compound CT complex and determining its absorption maximum.

  • Materials:

    • This compound (acceptor)

    • Electron donor compound

    • Spectroscopic grade solvent (e.g., methanol, acetonitrile)

  • Procedure:

    • Prepare stock solutions of the donor and this compound in the chosen solvent at known concentrations (e.g., 1 x 10⁻³ M).

    • In a series of volumetric flasks, mix varying volumes of the donor solution with a fixed volume of the this compound solution.

    • Alternatively, for stability studies, mix a fixed concentration of the donor with a fixed concentration of this compound.[1]

    • Allow the solutions to stand for a predetermined time at a constant temperature to ensure the reaction reaches equilibrium.

    • Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 350-700 nm) against a solvent blank or a this compound solution blank.[1][7]

    • Identify the wavelength of maximum absorbance (λmax) of the newly formed charge-transfer band.[1]

2. Protocol: Determination of Stoichiometry using Job's Method of Continuous Variation

  • Procedure:

    • Prepare equimolar stock solutions of the donor and this compound (e.g., 1 x 10⁻³ M).[2]

    • Prepare a series of solutions by mixing varying proportions of the donor and acceptor solutions, keeping the total molar concentration constant. The total volume should also be kept constant.

    • Measure the absorbance of each solution at the predetermined λmax of the charge-transfer complex.

    • Plot the absorbance versus the mole fraction of the donor.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.[2]

3. Protocol: Calculation of Formation Constant using the Benesi-Hildebrand Equation

The Benesi-Hildebrand equation is used for complexes where the concentration of one component (e.g., the acceptor) is much greater than the other (the donor).[1][2]

The equation is: [A₀]/A = 1/(Kε[D₀]) + 1/ε

Where:

  • [A₀] is the initial concentration of the acceptor.

  • [D₀] is the initial concentration of the donor.

  • A is the absorbance of the complex at λmax.

  • K is the formation constant.

  • ε is the molar extinction coefficient.

  • Procedure:

    • Prepare a series of solutions with a fixed, low concentration of the donor and varying, higher concentrations of the acceptor.

    • Measure the absorbance (A) of each solution at the λmax of the complex.

    • Plot [A₀]/A versus 1/[D₀] (or a similar rearrangement depending on which concentration is varied).

    • The plot should yield a straight line.[1]

    • The formation constant (K) and molar extinction coefficient (ε) can be calculated from the slope and intercept of the line.[2]

Visualizations

TroubleshootingWorkflow Troubleshooting: Rapid Fading of Complex Color start Problem: Complex color fades rapidly q1 Is the solution protected from light? start->q1 s1 Action: Store in amber vials or in the dark. q1->s1 No q2 Is the solvent optimal? q1->q2 Yes s1->q2 s2 Action: Test solvents of varying polarities. q2->s2 No q3 Is the experiment run under inert atmosphere? q2->q3 Yes s2->q3 s3 Action: Degas solvent and use N2 or Ar. q3->s3 No end_node Problem Resolved / Further Investigation q3->end_node Yes s3->end_node

Caption: A logical workflow for troubleshooting the rapid degradation of this compound complexes.

ExperimentalWorkflow Experimental Workflow for CT Complex Analysis prep Prepare Stock Solutions (Donor & this compound) mix Mix Donor and Acceptor Solutions prep->mix equil Allow for Equilibration (Constant Temperature) mix->equil spec Record UV-Vis Spectrum (Scan for λmax) equil->spec job Determine Stoichiometry (Job's Method) spec->job bh Determine K and ε (Benesi-Hildebrand Plot) job->bh analysis Data Analysis & Stability Assessment bh->analysis

Caption: Standard experimental workflow for the synthesis and characterization of CT complexes.

FactorsAffectingStability Key Factors Influencing CT Complex Stability center Complex Stability donor Donor Properties (e.g., Ionization Potential) donor->center solvent Solvent Polarity solvent->center temp Temperature temp->center conc Concentration & Stoichiometry conc->center

Caption: Diagram illustrating the primary factors that affect the stability of charge-transfer complexes.

References

effect of solvent polarity on chloranilic acid complex formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chloranilic acid complex formation, with a specific focus on the influence of solvent polarity.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound (CAA) complex formation?

A1: this compound acts as a π-acceptor of electrons, readily forming charge-transfer (CT) complexes with various electron-donating compounds (n-donors).[1][2] This interaction typically results in the instantaneous formation of an intensely colored solution, most often purple or violet, which can be characterized and quantified using spectrophotometry.[3][4][5]

Q2: How does solvent polarity affect the formation and stability of these complexes?

A2: Solvent polarity plays a critical role in the formation and stability of this compound CT complexes, although the effect can be complex and not always predictable.[6][7] Generally, polar solvents can influence the complex in several ways:

  • Stabilization: Polar solvents like methanol and acetonitrile can stabilize the resulting charge-transfer complex through hydrogen bonding or dipole-dipole interactions.[6]

  • Spectral Shifts: The absorption maximum (λmax) of the complex can shift (a bathochromic or hypsochromic shift) depending on the solvent used.[6][7]

  • Association Constant: The equilibrium or association constant (Kc), a measure of the stability of the complex, is significantly influenced by the nature of the solvent.[6][8] For instance, in one study, the association constant for a particular complex was higher in methanol and ethanol compared to acetonitrile, suggesting greater stability in the former solvents.[8]

Q3: What are the different ionic forms of this compound and how does this relate to solvent choice?

A3: this compound can exist in different ionic forms depending on the pH and solvent environment. The three main forms are:

  • The neutral, yellow H₂A form at very low pH.

  • The dark violet HA⁻ form, which is the most stable at a pH of 2-4.

  • The pale violet A²⁻ form, which is stable at higher pH.[3][4]

In polar solvents like acetonitrile and methanol, this compound often imparts a purple color, characteristic of the HA⁻ form, which is typically the species involved in the charge-transfer reaction.[3][9]

Q4: Which solvents are commonly used for studying this compound complexes?

A4: A range of solvents with varying polarities are used. Common choices include:

  • Polar Protic: Methanol, Ethanol[6][7][8][10]

  • Polar Aprotic: Acetonitrile,[1][2][6][7] 1,4-Dioxane[3]

  • Less Polar/Nonpolar: Chloroform, Ethyl Acetate, Hexane[6][7]

Methanol and acetonitrile are frequently reported as optimal solvents for achieving stable and intensely colored complexes suitable for spectrophotometric analysis.[1][2][4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or very weak color formation upon mixing the electron donor and this compound. 1. Inappropriate solvent: The chosen solvent may not be suitable for the specific donor-acceptor pair, leading to a very weak or non-existent interaction. 2. Low concentration of reactants. 1. Systematically test a range of solvents with varying polarities (e.g., methanol, acetonitrile, chloroform). Acetonitrile is often a good starting point as it has good solvating capacity for CAA and often yields the radical anion effectively.[1][2] 2. Increase the concentration of the this compound or the electron donor.
Precipitation occurs after mixing the reactants. 1. Low solubility of the complex: The formed charge-transfer complex may be poorly soluble in the selected solvent. This can occur in less polar solvents like chloroform or 1,4-dioxane.[1][2]1. Switch to a more polar solvent such as acetonitrile or methanol, which are better at solvating charged complexes.
The color of the complex fades quickly or is unstable. 1. Solvent-induced decomposition: The solvent may be reacting with or destabilizing the complex over time. 2. Photodegradation. 1. Ensure the use of high-purity, dry solvents. Some studies have noted that complexes in acetonitrile can be stable for at least 24 hours.[1][2] 2. Protect the reaction mixture from light, especially during spectrophotometric measurements over extended periods.
Inconsistent or non-reproducible spectrophotometric readings. 1. Temperature fluctuations: The equilibrium of complex formation can be temperature-dependent. 2. Solvent volatility: Evaporation of the solvent can change the concentration of the reactants.1. Perform experiments at a controlled room temperature (e.g., 25 ± 2 °C).[4][11] 2. Keep sample containers (e.g., cuvettes) covered whenever possible.
Unexpected λmax (wavelength of maximum absorbance). 1. Solvent effect: The λmax of the charge-transfer band is highly dependent on the solvent polarity.[6][7]1. This is an expected phenomenon. The λmax should be determined experimentally for each solvent system. For example, the complex of Tenofovir with CAA shows a λmax at 525 nm in ethanol and 500 nm in acetonitrile.[6][7]

Experimental Protocols

General Spectrophotometric Method for this compound Complex Formation

This protocol is a generalized procedure based on methodologies reported in the literature.[6][7][12] Researchers should optimize concentrations and volumes for their specific donor molecule.

1. Materials and Reagents:

  • This compound (CAA)

  • Electron donor compound of interest

  • High-purity solvents of varying polarities (e.g., Methanol, Acetonitrile, Chloroform, Hexane)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer with 1 cm quartz cells

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound (e.g., 3.0 x 10⁻³ M) in each of the chosen solvents.[6][7]

  • Prepare a stock solution of the electron donor (e.g., 3.0 x 10⁻² M) in the same solvents.[6][7]

3. Experimental Procedure:

  • In a series of volumetric flasks, mix equal volumes of the this compound solution and the electron donor solution.[6][7]

  • Allow the reaction to proceed at room temperature. The color formation is typically instantaneous.[1][2][3]

  • Record the UV-Vis absorption spectrum of the resulting colored solution over a suitable wavelength range (e.g., 400-700 nm) against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax).

  • To determine the stoichiometry of the complex, Job's method of continuous variation can be employed.[9]

  • To determine the association constant (Kc), the Benesi-Hildebrand equation can be used by varying the concentration of one reactant while keeping the other constant.[8][12]

Data Presentation

The following tables summarize quantitative data on the effect of solvent polarity on this compound complexes with Tenofovir (TEN) and Emtricitabine (EMT), adapted from Ogoda Onah et al.[6][7]

Table 1: Absorption Maxima (λmax) of this compound Complexes in Various Solvents

SolventPolarity Indexλmax (nm) for TEN-CAA Complexλmax (nm) for EMT-CAA Complex
Hexane0.1515530
Chloroform4.1510505
Ethyl Acetate4.4505520
Ethanol5.2525510
Acetonitrile5.8500515

Table 2: Equilibrium Constants (Kc) of this compound Complexes in Various Solvents

SolventKc (L/mol) for TEN-CAA ComplexKc (L/mol) for EMT-CAA Complex
Hexane10.101.10
Chloroform5.0011.20
Ethyl Acetate11.101.20
Ethanol1.251.30
Acetonitrile16.700.80

Note: The data shows that the influence of solvent polarity on complex stability (Kc) is not monotonic and depends on the specific electron donor.[6]

Visualizations

G Troubleshooting Workflow for this compound Complex Formation start Start: Mix CAA and Electron Donor check_color Is a distinct color (e.g., purple) observed? start->check_color check_precipitate Is there any precipitation? check_color->check_precipitate Yes troubleshoot_solvent Troubleshoot: Change Solvent (e.g., to Acetonitrile/Methanol) check_color->troubleshoot_solvent No/Weak troubleshoot_concentration Troubleshoot: Increase Reactant Concentration check_color->troubleshoot_concentration No/Weak measure_spectrum Measure UV-Vis Spectrum check_precipitate->measure_spectrum No change_to_polar Change to a more polar solvent (e.g., Acetonitrile/Methanol) check_precipitate->change_to_polar Yes analyze_data Analyze Data (λmax, Stoichiometry, K_c) measure_spectrum->analyze_data troubleshoot_solvent->start troubleshoot_concentration->start change_to_polar->start

Caption: Troubleshooting workflow for this compound complex formation experiments.

G Influence of Solvent Polarity on Charge-Transfer Complex cluster_0 Reactants cluster_1 Solvent Environment cluster_2 Complex & Properties Donor Electron Donor (D) Complex [D-A] Charge-Transfer Complex Donor->Complex Acceptor This compound (A) Acceptor->Complex Solvent Solvent Polarity Solvent->Complex Influences Formation Stability Stability (Kc) Solvent->Stability Modulates Spectrum λmax Solvent->Spectrum Shifts Complex->Stability Complex->Spectrum

Caption: Logical relationship of solvent polarity affecting complex properties.

References

Technical Support Center: pH Optimization for Spectrophotometric Analysis with Chloranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing chloranilic acid in spectrophotometric analysis. Proper pH control is critical for accurate and reproducible results.

Troubleshooting Guides

Issue: The characteristic purple color of the this compound complex does not develop upon addition of the analyte.

Possible Causes and Solutions:

  • Incorrect pH: The formation of the colored charge-transfer complex is highly pH-dependent. The optimal color development for many analytes occurs when this compound is in its purple monoanionic form (HA⁻), which is stable at a pH of approximately 3.[1][2][3][4]

    • Solution: Verify the pH of your reaction mixture. If necessary, adjust the pH to the optimal range for your specific analyte, which is often slightly acidic. The addition of mineral acids can lead to the disappearance of the purple color, indicating a charge-transfer reaction.[1]

  • Analyte Protonation: If the reaction medium is too acidic, your analyte, especially if it is an amine, may become protonated. This can inhibit its ability to act as an electron donor and form the charge-transfer complex with this compound.

    • Solution: Ensure the pH is not excessively low. A pH around 3 is often a good starting point.[1][2][3][4]

  • Solvent Effects: The choice of solvent can influence the stability and formation of the charge-transfer complex.

    • Solution: Ensure you are using a suitable solvent. Acetonitrile and methanol are commonly used and have been shown to support the formation of the purple this compound radical anion.[5] Solvents like chloroform, 2-propanol, and dioxane may lead to low absorbance or precipitation.[5]

Issue: The absorbance readings are unstable or drifting.

Possible Causes and Solutions:

  • Complex Instability: The stability of the this compound charge-transfer complex can be influenced by the reaction conditions.

    • Solution: While many this compound complexes are stable for at least 24 hours in appropriate solvents like acetonitrile, this can vary.[5] It is advisable to measure the absorbance within a consistent and optimized time frame after mixing the reagents. Some complexes are more stable at lower temperatures.

  • Instrumental Factors: General spectrophotometer issues can cause unstable readings.

    • Solution: Allow the spectrophotometer lamp to warm up adequately before taking measurements. Ensure the cuvette is clean, free of scratches, and consistently oriented in the sample holder. Use a matched cuvette for the blank and sample measurements.

  • Precipitation: The complex may be precipitating out of solution, leading to fluctuating absorbance.

    • Solution: Visually inspect the solution for any turbidity or precipitate. If observed, you may need to reconsider your choice of solvent or the concentration of your analyte and reagent.

Issue: The color of the solution is yellow or pale violet instead of purple.

Possible Causes and Solutions:

  • Incorrect pH: this compound exists in different ionic forms at different pH values.

    • Yellow/Orange Color: At a very low pH, this compound is in its neutral, yellow-orange form (H₂A).[3][4]

    • Pale Violet Color: At a high pH, it exists as the pale violet dianionic form (A²⁻).[2][3][4]

    • Solution: Adjust the pH of your reaction mixture to be within the range where the purple monoanionic form (HA⁻) is stable, which is typically around pH 3.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for spectrophotometric analysis using this compound?

A1: The optimal pH can vary depending on the specific analyte. However, for the formation of the commonly measured purple charge-transfer complex, a pH of approximately 3 is often ideal.[1][2][3][4] At this pH, this compound is predominantly in its monoanionic form (HA⁻), which readily acts as a π-acceptor.[1][2][3][4]

Q2: How do different forms of this compound at various pH levels affect the analysis?

A2: this compound has three main forms depending on the pH:

  • Low pH (acidic): The neutral, yellow-orange form (H₂A).[3][4]

  • pH ≈ 3: The monoanionic, purple form (HA⁻), which is typically the most reactive for charge-transfer complex formation.[1][2][3][4]

  • High pH (alkaline): The dianionic, pale violet form (A²⁻).[2][3][4] The formation of the desired purple complex is therefore highly dependent on maintaining the correct pH.

Q3: What are common interferences in this type of analysis?

A3: Many common pharmaceutical excipients such as starch, talc, lactose, gelatin, magnesium stearate, and sodium alginate have been shown not to interfere with the analysis, especially when an extraction step is included to isolate the drug base.[5]

Q4: What is the recommended solvent for this analysis?

A4: Acetonitrile is frequently recommended as it effectively solvates this compound and promotes the formation of the stable purple radical anion.[5] Methanol is also a commonly used solvent.[1] The choice of solvent is critical, as unsuitable solvents can lead to low absorbance or precipitation of the complex.[5]

Q5: How stable is the this compound-analyte complex?

A5: The stability of the charge-transfer complex can depend on the analyte and the solvent used. In many cases, when using acetonitrile, the complex is stable for at least 24 hours at room temperature.[5] However, it is always best practice to determine the stability of the complex for your specific application.

Data Presentation

Table 1: Spectrophotometric Parameters of this compound Charge-Transfer Complexes with Various Drugs.

Drugλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Linearity Range (µg/mL)Reference
Cyproheptadine HCl5201.48 x 10³25-125[5]
Methdilazine HCl5201.56 x 10³20-100[5]
Promethazine Theoclate5201.75 x 10³25-150[5]
Lorlatinib5300.55 x 10³-[1]
Diethylcarbamazine540-10-400[6]
Amikacin524-20-100[6]
Famotidine5202.0 x 10⁴1-40[6]

Experimental Protocols

General Protocol for Spectrophotometric Determination of a Drug using this compound:

This protocol is a generalized procedure based on common practices found in the literature. Optimization will be required for specific applications.

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of the standard drug.

    • Dissolve the drug in an appropriate solvent (e.g., chloroform, methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain working standard solutions of desired concentrations.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a number of tablets (e.g., 20).

    • Accurately weigh a portion of the powder equivalent to a specific amount of the drug base.

    • Transfer the powder to a volumetric flask and extract with a suitable solvent (e.g., distilled water, dilute HCl) by vigorous shaking.[5]

    • Make up the volume with the solvent, mix well, and filter.

    • If necessary, make the filtrate alkaline (e.g., with ammonia solution) and extract the drug base into an organic solvent (e.g., chloroform).[5] Dry the organic extract over anhydrous sodium sulfate.

  • Color Development and Measurement:

    • Transfer aliquots of the standard or sample solutions into a series of volumetric flasks.

    • Add a specific volume of a freshly prepared this compound solution (e.g., 0.1% in acetonitrile).

    • Dilute to the final volume with a suitable solvent (e.g., acetonitrile).

    • Allow the reaction to proceed for a specified time at a controlled temperature (often room temperature).

    • Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the analyte.

  • Calibration Curve:

    • Plot a graph of absorbance versus the concentration of the standard solutions.

    • Determine the concentration of the drug in the sample solution by interpolating its absorbance on the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard Prepare Standard Solution Mix Mix Analyte with This compound Solution Standard->Mix Sample Prepare Sample Solution (e.g., from tablets) Sample->Mix pH_Adjust pH Adjustment (if necessary) Mix->pH_Adjust Incubate Incubate for Color Development pH_Adjust->Incubate Measure Measure Absorbance at λmax Incubate->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for spectrophotometric analysis.

ph_effect_on_chloranilic_acid cluster_forms Ionic Forms of this compound cluster_reactivity Reactivity H2A H₂A (Neutral) Yellow-Orange Suboptimal Suboptimal or No Reaction H2A->Suboptimal HA_minus HA⁻ (Monoanion) Purple Optimal Optimal for Charge-Transfer Complex Formation HA_minus->Optimal A_2minus A²⁻ (Dianion) Pale Violet A_2minus->Suboptimal pH_Low Low pH pH_Low->H2A pH_3 pH ≈ 3 pH_3->HA_minus pH_High High pH pH_High->A_2minus

Caption: pH effect on this compound forms and reactivity.

References

improving the sensitivity and detection limits of chloranilic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chloranilic acid (CAA) assays for spectrophotometric determination of various compounds.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a spectrophotometric method based on the formation of a charge-transfer complex. In this reaction, the analyte (drug substance) acts as an electron donor (n-donor) and this compound acts as a π-acceptor. This interaction produces a colored complex, typically purple, whose absorbance can be measured to quantify the analyte.[1][2] The formation of this complex is often instantaneous and stable, allowing for a simple and rapid quantification method.[1]

Q2: What type of analytes can be measured with a this compound assay?

This assay is suitable for the quantification of a wide range of electron-donating basic compounds. It has been successfully used for the determination of various pharmaceuticals, including antihistamines, macrolide antibiotics, and tyrosine kinase inhibitors.[1][3][4]

Q3: What are the common solvents used in this assay?

The choice of solvent is critical for optimal performance. Acetonitrile is frequently reported as the most suitable solvent as it provides good solvating capacity for this compound and yields the highest formation of the radical anion.[1] Other solvents like methanol have also been used successfully.[3] Solvents such as chloroform, 2-propanol, dichloroethane, and 1,4-dioxane have been found to be less suitable due to issues like low absorbance or precipitation of the complex.[1][2]

Q4: Does the this compound solution need to be freshly prepared?

Yes, it is recommended to use a freshly prepared solution of this compound for optimal and reproducible results.[1][2]

Q5: What is the typical wavelength of maximum absorbance (λmax) for the colored complex?

The λmax for the resulting charge-transfer complex is typically in the visible region, often around 520 nm to 540 nm.[1][5] However, the exact wavelength can vary depending on the analyte and the solvent system used. For instance, in a 96-microwell plate assay for tyrosine kinase inhibitors using methanol, measurements were recorded at 490 nm.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Color Development Incorrect solvent selection.Ensure the use of an appropriate solvent. Acetonitrile is often the best choice.[1] Methanol can also be effective.[3] Avoid solvents like chloroform or dioxane which may lead to low absorbance.[1][2]
This compound solution has degraded.Prepare a fresh solution of this compound before each experiment.[1][2]
pH of the reaction mixture is not optimal.While the assay is robust, extreme pH values could affect the analyte's ability to donate electrons. Ensure the sample is appropriately buffered if necessary.
Insufficient concentration of this compound.Optimize the concentration of the this compound solution. A common concentration is 0.1% (w/v).[1][2]
Precipitate Formation Poor solubility of the charge-transfer complex in the chosen solvent.Switch to a more suitable solvent like acetonitrile, which is known to effectively solvate the complex.[1]
The sample matrix contains interfering substances.If working with pharmaceutical formulations, extract the active ingredient using a suitable solvent where excipients are insoluble.[6]
Inconsistent or Non-Reproducible Results Instability of the colored complex.While the complex is generally stable for at least 24 hours in acetonitrile, this can vary.[1][2] Measure the absorbance within a consistent and optimized time frame after complex formation. The reaction is typically instantaneous.
Fluctuation in reaction temperature.Perform the assay at a controlled ambient temperature (e.g., 25 ± 2°C).
Pipetting errors or inaccurate dilutions.Ensure accurate preparation of standard and sample solutions using calibrated pipettes.
High Background Absorbance Contaminated glassware or reagents.Use clean glassware and high-purity analytical grade reagents and solvents.[1]
The reagent blank is not prepared correctly.The reagent blank should contain all components of the reaction mixture except the analyte and should be prepared simultaneously.[1]
Interference from Excipients Co-extraction of interfering substances from the sample matrix.The assay's measurements in the visible region reduce interference from UV-absorbing substances.[6] For solid dosage forms, extracting the drug with an organic solvent can leave insoluble excipients behind.[6] Common excipients like starch, talc, lactose, and magnesium stearate have been shown not to interfere.[1][2]

Data Presentation: Performance Characteristics

The sensitivity and detection limits of this compound assays can vary depending on the analyte and the specific experimental conditions. Below is a summary of reported performance data for various drug substances.

Analyte Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Molar Absorptivity (L mol⁻¹ cm⁻¹) Reference
Cyproheptadine HCl25 - 125--1.48 x 10³[1]
Methdilazine HCl20 - 100--1.56 x 10³[1]
Promethazine Theoclate25 - 150--1.75 x 10³[1]
Erythromycin3 - 360.19-2.07 x 10⁴
Roxithromycin4 - 400.60-1.81 x 10⁴
Clarithromycin8 - 400.37-1.67 x 10⁴
Tyrosine Kinase Inhibitors (general)10 - 500 µ g/well 3.78 - 8.16 µ g/well 11.36 - 24.46 µ g/well -[3][6]
Lorlatinib-2.1 µ g/well 6.5 µ g/well 0.55 x 10³[7]
Amikacin20 - 100---[5]
Diethylcarbamazine Citrate10 - 400---[5]

Experimental Protocols

General Protocol for Spectrophotometric Determination

This protocol provides a general workflow for the determination of a drug substance using a this compound assay in a standard spectrophotometer.

  • Preparation of Standard Solution: Accurately weigh and dissolve the reference standard of the drug in a suitable solvent (e.g., chloroform or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Preparation of this compound Reagent: Prepare a 0.1% (w/v) solution of this compound in acetonitrile. This solution should be freshly prepared.[1][2]

  • Reaction Mixture Preparation: In a series of volumetric flasks (e.g., 5 mL or 10 mL), add increasing volumes of the working standard solutions. Add a fixed volume of the this compound reagent (e.g., 0.5 mL).[1] Bring the final volume to the mark with the chosen solvent (e.g., acetonitrile).

  • Reagent Blank Preparation: Prepare a reagent blank simultaneously containing the same amount of this compound reagent and solvent as the samples, but without the analyte.[1]

  • Absorbance Measurement: The reaction is typically instantaneous.[1] Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 520 nm) against the reagent blank.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the drug.

  • Sample Analysis: For pharmaceutical formulations, an extraction step may be necessary. For tablets, finely powder a number of tablets, weigh a quantity equivalent to a known dose of the drug, and extract with a suitable solvent.[1] The extract can then be treated in the same way as the standard solutions.

Protocol for 96-Microwell Plate Spectrophotometric Assay (MW-SPA)

This high-throughput method is adapted for analyzing multiple samples simultaneously.[3][4][7]

  • Reagent Preparation: Prepare stock solutions of the analytes (e.g., Tyrosine Kinase Inhibitors) and a 0.2% to 0.8% (w/v) solution of this compound in the chosen solvent (e.g., methanol).[3]

  • Assay Procedure: In the wells of a 96-well plate, add a fixed volume of the analyte solution (or standard solution for the calibration curve). Add a fixed volume of the this compound solution. The total volume is typically around 100-200 µL.

  • Incubation: The reaction is instantaneous, so no incubation period is typically required.[3]

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[3]

  • Data Analysis: Construct a calibration curve and determine the concentration of the unknown samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_std Prepare Standard Solutions mix Mix Analyte, CAA, and Solvent prep_std->mix prep_sample Prepare Sample (with extraction if needed) prep_sample->mix prep_caa Prepare Fresh CAA Reagent (0.1%) prep_caa->mix blank Prepare Reagent Blank (CAA + Solvent) prep_caa->blank measure Measure Absorbance at λmax (~520 nm) mix->measure blank->measure calibrate Construct Calibration Curve measure->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: General experimental workflow for a this compound assay.

troubleshooting_logic start Assay Problem? p1 Low/No Color start->p1 Color p2 Precipitate start->p2 Solid p3 Inconsistent Results start->p3 Reproducibility c1a Incorrect Solvent p1->c1a c1b Old CAA Reagent p1->c1b c2a Poor Complex Solubility p2->c2a c3a Unstable Complex p3->c3a c3b Temp. Fluctuation p3->c3b s1a Use Acetonitrile or Methanol c1a->s1a s1b Prepare Fresh CAA c1b->s1b s2a Change Solvent c2a->s2a s3a Consistent Timing c3a->s3a s3b Control Temperature c3b->s3b

Caption: A troubleshooting decision tree for common this compound assay issues.

References

addressing variability in color development in chloranilic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloranilic acid (CAA) reactions, particularly for spectrophotometric analysis.

Troubleshooting Guide

This guide addresses common issues that can lead to variability in color development during this compound-based assays.

Issue IDProblemPotential CausesSuggested Solutions
CAA-001 No or Weak Color Development Incorrect solvent selection.[1] Insufficient concentration of this compound.[1] pH of the reaction medium is not optimal.[2] Analyte concentration is too low.- Solvent: Ensure the use of an appropriate solvent. Acetonitrile and methanol are often the optimal choices for dissolving both the analyte and this compound, and for promoting the formation of the charge-transfer complex.[1][3] Avoid solvents like chloroform or dioxane where the complex may have low absorbance or precipitate.[1] - Reagent Concentration: Optimize the concentration of the this compound solution. A 0.1% (w/v) solution is a common starting point.[1] - pH: While many reactions proceed in a neutral organic solvent, the ionic form of this compound is pH-dependent. The purple form (HA⁻), which is often the species involved in the complex, is stable at a pH of 3.[2][4] If working in aqueous or mixed-solvent systems, buffering the solution may be necessary. - Analyte Concentration: Ensure the analyte concentration falls within the linear range of the assay. Prepare a calibration curve to determine the optimal concentration range.
CAA-002 Inconsistent or Irreproducible Color Intensity Fluctuation in reaction temperature. Variable reaction time.[5] Instability of the charge-transfer complex.[1] Impurities in the sample or solvent.- Temperature: Perform the reaction at a controlled ambient temperature (e.g., 25 ± 2°C) to ensure consistency. - Reaction Time: Although the reaction is often instantaneous, establish and adhere to a fixed reaction time before measurement for all samples and standards.[5] - Complex Stability: While the complex is often stable for at least 24 hours, this should be experimentally verified for your specific analyte.[1] Measure the absorbance within the window of stability. - Purity: Use high-purity solvents and reagents. Ensure complete extraction of the analyte from the sample matrix to avoid interference from excipients.[2]
CAA-003 Precipitate Formation Poor solubility of the analyte or the complex in the chosen solvent.[1] High concentrations of reactants.- Solvent: Switch to a solvent with better solvating capacity for the charge-transfer complex. Acetonitrile is often a good choice.[1] A mixture of solvents, such as 1,4-dioxane and acetonitrile, has also been used successfully.[6] - Concentration: Reduce the concentrations of the analyte and this compound.
CAA-004 Color Fades or Changes Over Time Decomposition of the charge-transfer complex. Photodegradation of the complex.- Stability Window: Determine the stability of the colored complex by measuring its absorbance at different time intervals. Perform all measurements within this stable period. - Light Sensitivity: Protect the reaction mixture from direct light, especially if the complex is found to be photolabile.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of color formation in this compound reactions?

A1: The color development is typically due to the formation of a charge-transfer (CT) complex.[1][3][7] In this reaction, the analyte (often a drug molecule with electron-donating properties, such as those containing tertiary amino groups) acts as an electron donor (n-donor), and this compound acts as an electron acceptor (π-acceptor).[1][5][8] This interaction results in an intensely colored product, usually purple, which can be quantified using spectrophotometry.[2][3][7]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent is a critical factor influencing the reaction.[1] Optimal solvents, such as acetonitrile or methanol, effectively solvate the reactants and the resulting charge-transfer complex, leading to maximum color development.[1][3] Other solvents like chloroform, 2-propanol, or dioxane may lead to the formation of a precipitate or a complex with low absorbance, yielding poor quantitative results.[1]

Q3: What is the optimal pH for the reaction?

A3: The ionic form of this compound, and thus the color of the complex, is pH-dependent. This compound has three different ionic forms.[2] The neutral form (H₂A) is yellow-orange at low pH, the monoanion (HA⁻) is purple and stable at a pH of approximately 3, and the dianion (A²⁻) is pale violet at high pH.[2][4] The purple HA⁻ form is often the one involved in the charge-transfer complex.[2][4] Therefore, if you are working with aqueous solutions, maintaining a pH around 3 can be beneficial. In many applications using organic solvents like acetonitrile, the reaction proceeds without pH adjustment.

Q4: Can this method be used for the analysis of drugs in pharmaceutical formulations?

A4: Yes, this compound-based spectrophotometry is widely applied for the determination of various drugs in their pharmaceutical formulations, such as tablets and syrups.[1][2] A key advantage is that measurements are performed in the visible region, which minimizes interference from UV-absorbing excipients that may be co-extracted.[2]

Q5: How can I validate a new this compound-based assay?

A5: Assay validation should be performed according to ICH guidelines and typically includes assessing parameters such as linearity, accuracy, precision (intraday and interday), limit of detection (LOD), limit of quantification (LOQ), and specificity.[5] The specificity can be evaluated by analyzing the analyte in the presence of common excipients to ensure they do not interfere with the assay.[2]

Experimental Protocols

General Protocol for Spectrophotometric Analysis using this compound

This protocol provides a general framework. Optimal conditions, such as solvent, concentrations, and wavelength of maximum absorbance (λmax), should be determined experimentally for each specific analyte.

  • Preparation of Standard and Reagent Solutions:

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a fresh 0.1% (w/v) solution of this compound in the same solvent.[1]

    • Prepare a series of working standard solutions of the analyte by diluting the stock solution.

  • Formation of the Charge-Transfer Complex:

    • In a series of volumetric flasks, add a fixed volume of the this compound solution to each of the working standard solutions of the analyte.

    • Dilute to the final volume with the solvent.

    • Allow the reaction to proceed at a controlled ambient temperature (e.g., 25 ± 2°C). The reaction is often instantaneous.[1]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting purple solution at the λmax against a reagent blank (containing the this compound solution and solvent but no analyte). The λmax is typically in the range of 490-530 nm.[1][4][5]

    • Construct a calibration curve by plotting the absorbance versus the concentration of the analyte.

Sample Preparation from Pharmaceutical Tablets
  • Weigh and finely powder a set number of tablets (e.g., 20) to ensure homogeneity.[1]

  • Accurately weigh a portion of the powder equivalent to a known amount of the active drug.

  • Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol or a water/HCl mixture for salts) to extract the drug.[1][2]

  • Shake vigorously for a specified time (e.g., 20 minutes) to ensure complete dissolution of the drug.[1]

  • Dilute to volume with the solvent, mix well, and filter the solution to remove insoluble excipients.

  • Use an appropriate aliquot of the filtrate for the reaction with this compound as described in the general protocol.

Visualizations

Logical Workflow for Troubleshooting Color Variability

Troubleshooting_Workflow start Start: Inconsistent Color Development check_solvent Step 1: Verify Solvent (e.g., Acetonitrile, Methanol) start->check_solvent check_reagent Step 2: Check CAA Concentration (e.g., 0.1% w/v) check_solvent->check_reagent Solvent OK end_fail Issue Persists: Consult Further check_solvent->end_fail Incorrect Solvent check_time_temp Step 3: Control Reaction Time & Temperature check_reagent->check_time_temp Concentration OK check_reagent->end_fail Incorrect Conc. check_purity Step 4: Assess Sample & Reagent Purity check_time_temp->check_purity Conditions OK check_time_temp->end_fail Uncontrolled Conditions end_success Consistent Color Achieved check_purity->end_success Purity OK check_purity->end_fail Contamination

A troubleshooting workflow for inconsistent color in CAA reactions.

Signaling Pathway of Charge-Transfer Complex Formation

CT_Complex_Formation cluster_reactants Reactants in Polar Solvent cluster_products Reaction Products Analyte Analyte (n-electron Donor) CT_Complex [Analyte-CAA] Charge-Transfer Complex Analyte->CT_Complex Interaction CAA This compound (π-electron Acceptor) CAA->CT_Complex Interaction Radical_Anion CAA Radical Anion (Purple Color) CT_Complex->Radical_Anion Dissociation in Polar Solvent

The formation of a charge-transfer complex and subsequent color.

References

Technical Support Center: Optimizing Chloranilic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloranilic acid (CAA). Our focus is on addressing common issues encountered during kinetic studies, particularly in optimizing reaction times for spectrophotometric analysis.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is proceeding very slowly, or not at all. What are the likely causes?

A1: In many documented applications, the formation of a charge-transfer complex with this compound is instantaneous.[1][2][3] If you are experiencing a slow or incomplete reaction, it is likely due to suboptimal experimental conditions rather than the inherent kinetics of the reaction. The most common culprits are an inappropriate solvent, incorrect reactant concentrations, or the presence of interfering substances.

Q2: What is the optimal solvent for reactions with this compound?

A2: The choice of solvent is critical for successful complex formation. Polar solvents like methanol and acetonitrile are frequently reported to be optimal, yielding a stable and intensely colored product.[2][4] Solvents such as chloroform, 2-propanol, dichloroethane, and 1,4-dioxane have been found to be unsuitable, as they may lead to low absorbance or precipitation of the complex.[4]

Q3: How does the concentration of this compound affect the reaction?

A3: The concentration of this compound should be optimized to ensure complete complexation with the analyte. A concentration that is too low will result in an incomplete reaction and lower absorbance, while an excessively high concentration may lead to high background absorbance. It is recommended to perform a concentration optimization study to determine the ideal amount for your specific application.

Q4: Can other substances in my sample interfere with the this compound reaction?

A4: Common excipients found in pharmaceutical formulations, such as starch, talc, lactose, gelatin, magnesium stearate, and sodium alginate, have been shown to not interfere with the reaction, particularly if the analyte is first extracted with an organic solvent in which these excipients are insoluble.[5][6]

Q5: How long is the colored complex with this compound typically stable?

A5: The stability of the formed charge-transfer complex can vary depending on the reactants and solvent system. However, in many reported spectrophotometric methods, the complex is stable for at least 24 hours when stored at room temperature.[4]

Troubleshooting Guide

Issue: Weak or No Color Development

This issue suggests that the charge-transfer complex is not forming as expected. Follow these steps to diagnose and resolve the problem.

Troubleshooting Workflow:

start Start: Weak or No Color Development check_solvent Step 1: Verify Solvent - Is it a polar solvent like methanol or acetonitrile? start->check_solvent solvent_no Incorrect Solvent: - Switch to methanol or acetonitrile. - Re-run experiment. check_solvent->solvent_no No solvent_yes Solvent is appropriate. check_solvent->solvent_yes Yes end End: Problem Resolved solvent_no->end check_conc Step 2: Check Reactant Concentrations - Is the CAA concentration optimized? - Is the analyte concentration within the detection range? solvent_yes->check_conc conc_no Incorrect Concentration: - Prepare fresh solutions. - Run a concentration optimization experiment. check_conc->conc_no No conc_yes Concentrations are appropriate. check_conc->conc_yes Yes conc_no->end check_prep Step 3: Review Sample Preparation - Was the analyte properly extracted? - Are there any potential interfering substances? conc_yes->check_prep prep_no Improper Preparation: - Refine extraction protocol. - Consider a sample cleanup step. check_prep->prep_no No check_prep->end Yes prep_no->end

Caption: Troubleshooting workflow for weak or no color development.

Issue: Precipitate Formation

The formation of a precipitate indicates that the charge-transfer complex is not soluble in the chosen solvent system.

Troubleshooting Steps:

  • Verify Solvent Choice: As mentioned, non-polar or less polar solvents can cause precipitation.[4] Ensure you are using a solvent with good solvating capacity for the complex, such as acetonitrile or methanol.

  • Adjust Reactant Concentrations: High concentrations of either the analyte or this compound can lead to the solubility limit of the complex being exceeded. Try diluting your sample and the this compound solution.

  • Check for Contaminants: Contaminants in your sample or solvent could be reacting to form an insoluble product. Ensure high-purity solvents and reagents are used.

Data Presentation

Table 1: Optimized Conditions for this compound Reactions with Various Analytes

Analyte ClassOptimal SolventMolar Ratio (Analyte:CAA)Reference
Tyrosine Kinase InhibitorsMethanol1:2[1][7]
AntihistaminesAcetonitrile1:1[4]
MacrolidesAcetonitrile1:1
2-amino-4-methylpyridineMethanol, Acetonitrile1:1[8]

Table 2: Spectrophotometric Data for Various this compound Complexes

AnalyteSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Association Constant (Kc) (L mol⁻¹)
LorlatinibMethanol5300.55 x 10³0.40 x 10³
SeliciclibMethanol--1.13 x 10⁸
CyproheptadineAcetonitrile5201.48 x 10³-
MethdilazineAcetonitrile5201.56 x 10³-
PromethazineAcetonitrile5201.75 x 10³-

Experimental Protocols

Protocol 1: General Procedure for Spectrophotometric Analysis using this compound

This protocol provides a general framework. Specific volumes and concentrations should be optimized for each application.

Materials:

  • Analyte stock solution

  • This compound solution (e.g., 0.1% w/v in the chosen optimal solvent)

  • Optimal solvent (e.g., methanol or acetonitrile)

  • Spectrophotometer and cuvettes (or a 96-well plate reader)

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of dilutions of the analyte stock solution in the optimal solvent to cover the desired concentration range.

  • Reaction Mixture Preparation:

    • In a set of volumetric flasks or microplate wells, add a fixed volume of each calibration standard or sample solution.

    • Add an optimized volume of the this compound solution.

    • Bring the final volume to the mark with the optimal solvent.

  • Incubation:

    • Allow the reaction to proceed at room temperature. In most cases, color development is instantaneous.[1][2][3]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting colored solution at the predetermined λmax against a reagent blank (prepared in the same manner but without the analyte).

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the unknown sample from the calibration curve.

Experimental Workflow Diagram:

start Start prep_solutions Prepare Analyte Standards and CAA Solution start->prep_solutions mix_reactants Mix Analyte and CAA in Optimal Solvent prep_solutions->mix_reactants incubate Incubate at Room Temperature (Instantaneous Reaction) mix_reactants->incubate measure_abs Measure Absorbance at λmax incubate->measure_abs analyze_data Construct Calibration Curve and Determine Concentration measure_abs->analyze_data end End analyze_data->end

Caption: General experimental workflow for spectrophotometric analysis.

References

Technical Support Center: Chloranilic Acid Method for Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chloranilic acid method. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges when applying this spectrophotometric method to biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound method?

The this compound method is a spectrophotometric technique based on the formation of a colored charge-transfer complex. In this reaction, an electron-donating compound (the analyte, such as a drug) reacts with this compound, which acts as a π-electron acceptor. This interaction produces a colored solution, typically purple, and the intensity of the color, measured by a spectrophotometer at a specific wavelength (usually around 520 nm), is proportional to the concentration of the analyte.[1][2]

Q2: What are the common challenges when applying the this compound method to biological samples?

Biological samples such as serum, plasma, and urine are complex matrices that can interfere with the assay. The primary challenges include:

  • Protein Interference: Proteins in biological fluids can precipitate upon the addition of organic solvents or reagents, causing turbidity and interfering with absorbance readings.

  • Endogenous Interferences: Biological samples contain various endogenous substances that can affect the accuracy of the assay. These include:

    • Hemolysis: The release of hemoglobin from red blood cells can cause spectral interference.

    • Icterus: High levels of bilirubin can lead to a yellow discoloration of the sample, affecting absorbance measurements.

    • Lipemia: High concentrations of lipids can cause turbidity, scattering light and leading to inaccurate readings.

  • Sample Preparation: Inefficient sample preparation can result in incomplete extraction of the analyte or the presence of interfering substances.

Q3: Why is acetonitrile a commonly used solvent in this method?

Acetonitrile is frequently chosen as a solvent for the this compound method because it effectively dissolves both the this compound reagent and many drug compounds.[1] It also facilitates the formation of the charge-transfer complex and provides a stable environment for the colored product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background absorbance or turbidity in the blank. 1. Contaminated reagents or glassware.2. Particulate matter in the sample or reagents.3. Incomplete protein precipitation.1. Use high-purity solvents and fresh reagents. Ensure all glassware is thoroughly cleaned.2. Filter reagents and samples through a 0.45 µm filter.3. Optimize the deproteinization protocol. Consider increasing the precipitating agent-to-sample ratio or the centrifugation time/speed.
Low or no color development. 1. Incorrect pH of the reaction mixture.2. Degradation of the analyte or reagent.3. Insufficient reagent concentration.4. Presence of interfering substances that inhibit complex formation.1. Ensure the solvent system provides an optimal pH for the charge-transfer reaction.2. Prepare fresh solutions of the analyte and this compound. Store stock solutions appropriately.3. Optimize the concentration of the this compound solution.4. Perform a spike and recovery experiment to check for matrix effects. If interference is confirmed, improve the sample clean-up procedure.
Precipitate formation upon addition of this compound. 1. Low solubility of the analyte-chloranilic acid complex in the chosen solvent.2. Incomplete removal of proteins during sample preparation.1. Experiment with different solvent systems or solvent ratios to improve the solubility of the complex.2. Ensure the deproteinization step is effective. Consider alternative methods like perchloric acid precipitation followed by neutralization.
Inconsistent or non-reproducible results. 1. Variability in sample preparation.2. Fluctuation in reaction time or temperature.3. Instability of the colored complex.1. Standardize the sample preparation protocol, ensuring consistent volumes and mixing times.2. Control the reaction time and temperature for all samples and standards.3. Measure the absorbance within the stability window of the complex. Perform a time-course experiment to determine the stability of the colored product.
Color of the final solution is not the expected purple. 1. Presence of interfering substances that form colored products.2. pH of the reaction is outside the optimal range.1. Analyze a sample blank (matrix without the analyte) to check for color formation from endogenous components. Enhance the sample clean-up procedure if necessary.2. Verify the pH of the final reaction mixture.

Quantitative Data Summary

The performance of the this compound method can vary depending on the analyte and the biological matrix. The following tables summarize typical performance characteristics reported in the literature for the analysis of various drugs.

Table 1: Linearity and Detection Limits

AnalyteMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
AmikacinPharmaceutical Formulation20 - 100--[1]
CiprofloxacinPharmaceutical Formulation16 - 96--[3]
Ketorolac TromethaminePharmaceutical Formulation0.5 - 18.50.1579-[1]
PantoprazolePharmaceutical Formulation0.5 - 12--[1]
SumatriptanHuman Plasma-0.0550.168[1]
Tyrosine Kinase InhibitorsBulk and Pharmaceutical Formulation10 - 500 (µ g/well )3.78 - 8.16 (µ g/well )11.36 - 24.46 (µ g/well )[4]
LorlatinibBulk and Pharmaceutical Formulation5 - 200 (µ g/well )2.1 (µ g/well )6.5 (µ g/well )[5]

Table 2: Accuracy and Precision

AnalyteMatrixRecovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Reference
Pentazocine SuccinatePharmaceutical Formulation-< 2.5< 2.5[1]
Tyrosine Kinase InhibitorsBulk and Pharmaceutical Formulation97.2 - 102.41.24 - 2.241.51 - 2.87[4]
CiprofloxacinPharmaceutical Formulation99.58 ± 1.25--[2]
EnrofloxacinPharmaceutical Formulation99.94 ± 0.96--[2]
PefloxacinPharmaceutical Formulation100.91 ± 1.59--[2]

Experimental Protocols

Detailed Methodology for Deproteinization of Serum/Plasma Samples

Effective deproteinization is crucial for accurate analysis in biological fluids. Here are two common protocols:

1. Acetonitrile Precipitation:

  • Principle: Acetonitrile is a water-miscible organic solvent that denatures and precipitates proteins.

  • Procedure:

    • To 1.0 mL of serum or plasma in a centrifuge tube, add 2.0 mL of cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Carefully collect the clear supernatant for analysis.

2. Perchloric Acid (PCA) Precipitation:

  • Principle: PCA is a strong acid that effectively precipitates proteins. The excess PCA is then removed by precipitation as potassium perchlorate.

  • Procedure:

    • To 1.0 mL of serum or plasma, add 0.5 mL of cold 1.0 M perchloric acid.

    • Vortex for 30 seconds and let it stand on ice for 10 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize by adding 0.5 M potassium hydroxide (KOH) dropwise until the pH is between 6.0 and 7.0.

    • Centrifuge again to remove the potassium perchlorate precipitate.

    • Use the clear supernatant for the this compound assay.

General Protocol for this compound Assay in Deproteinized Samples
  • Preparation of Reagents:

    • This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of acetonitrile.

    • Standard Solutions: Prepare a series of standard solutions of the analyte in the same solvent as the deproteinized sample.

  • Assay Procedure:

    • In separate test tubes, add 1.0 mL of the deproteinized sample supernatant, standard solutions, and a blank (solvent).

    • To each tube, add 1.0 mL of the 0.1% this compound solution.

    • Mix well and allow the reaction to proceed at room temperature for the optimized time (typically 5-15 minutes).

    • Measure the absorbance of the resulting purple solution at the wavelength of maximum absorbance (λmax), usually around 520 nm, against the reagent blank.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay This compound Assay cluster_analysis Data Analysis start Biological Sample (Serum/Plasma/Urine) deproteinization Deproteinization (e.g., Acetonitrile or PCA) start->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant reaction Add this compound Reagent supernatant->reaction incubation Incubate at Room Temperature reaction->incubation measurement Spectrophotometric Measurement (e.g., 520 nm) incubation->measurement quantification Quantify Analyte Concentration measurement->quantification calibration Prepare Standard Curve calibration->quantification end Result quantification->end Final Result troubleshooting_logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered turbidity High Background / Turbidity start->turbidity no_color Low / No Color start->no_color inconsistent Inconsistent Results start->inconsistent contamination Contamination / Particulates turbidity->contamination protein Incomplete Deproteinization turbidity->protein reagent Reagent Degradation / Wrong Concentration no_color->reagent matrix Matrix Interference no_color->matrix inconsistent->matrix procedure Procedural Variability inconsistent->procedure clean Use Clean Glassware / Filter Reagents contamination->clean optimize_prep Optimize Sample Prep protein->optimize_prep fresh_reagents Prepare Fresh Reagents reagent->fresh_reagents spike_recovery Perform Spike & Recovery matrix->spike_recovery standardize Standardize Protocol procedure->standardize

References

Technical Support Center: Chloranilic Acid Assays for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chloranilic acid (CLA) protocols in high-throughput screening (HTS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental setup and execution of this compound-based HTS assays.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Signal (Weak Color Development) Inappropriate solvent selection.The choice of solvent is critical. Methanol and acetonitrile are commonly reported to be effective.[1][2] Test different solvents to find the optimal one for your specific analyte and assay conditions.[3]
Sub-optimal this compound concentration.The concentration of this compound can significantly impact signal intensity. It is recommended to perform a concentration optimization study, typically ranging from 0.2% to 0.8% (w/v), to determine the optimal concentration for your assay.[4]
Analyte concentration is below the limit of detection (LOD).Concentrate the sample if possible, or ensure the expected analyte concentration falls within the dynamic range of the assay.
Instability of the charge-transfer complex.While many this compound complexes form instantaneously and are stable,[2][5] stability can vary. Measure the absorbance at different time points after reagent addition to determine the stability window.
High Background Signal High intrinsic absorbance of the sample matrix or compound library.Run a blank control containing the sample matrix without the analyte to determine the background absorbance. Subtract the average background from all sample readings.
Contamination of reagents or microplates.Use high-purity solvents and reagents. Ensure microplates are clean and free from contaminants that may react with this compound.
Light scattering from precipitated compounds.Visually inspect wells for any precipitation. If precipitation occurs, consider changing the solvent or reducing the concentration of the test compound.
Inconsistent or Non-Reproducible Results Inaccurate liquid handling.Calibrate and verify the performance of automated liquid handlers and pipettes to ensure precise and accurate dispensing of reagents and samples.
Temperature fluctuations.Although many reactions are instantaneous at room temperature,[3] significant temperature variations across the plate or between experiments can affect reaction kinetics and stability. Ensure a consistent temperature is maintained.
Edge effects in the microplate.To mitigate evaporation and temperature gradients at the edges of the plate, avoid using the outer wells for samples. Instead, fill them with solvent or buffer.[6]
Sample or reagent degradation.Prepare fresh this compound solutions daily.[7] Protect stock solutions of analytes and reagents from light and store them at appropriate temperatures to prevent degradation.
Precipitation in Wells Poor solubility of the analyte or test compounds in the assay solvent.Chloroform, 2-propanol, dichloroethane, and 1,4-dioxane have been reported to cause precipitation in some this compound-based assays.[5] Consider using alternative solvents like methanol or acetonitrile where the analyte and the resulting complex are more soluble.
High concentration of the test compound.Reduce the concentration of the test compound. If solubility remains an issue, a different primary screening method may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method based on the formation of a charge-transfer complex. This compound acts as a π-electron acceptor and reacts with electron-donating compounds (n-donors) to form a colored complex, which is typically purple.[7][8] The intensity of the color is proportional to the concentration of the analyte and can be measured spectrophotometrically.[7]

Q2: What types of compounds can be detected with a this compound assay?

A2: This assay is suitable for the detection and quantification of a wide range of electron-donating compounds. It has been successfully applied to various pharmaceuticals, including tyrosine kinase inhibitors,[1][4][8] antihistamines,[5] macrolide antibiotics,[2] and other drugs containing amino groups.[9]

Q3: What is the optimal wavelength for measuring the absorbance of the this compound complex?

A3: The maximum absorbance (λmax) of the colored complex is typically in the range of 490-540 nm.[3][5][7] The exact wavelength can vary depending on the analyte and the solvent used. It is recommended to determine the optimal wavelength by scanning the absorption spectrum of the complex formed with your specific analyte.

Q4: How quickly does the color develop, and how stable is it?

A4: In many reported protocols, the reaction between this compound and the analyte is instantaneous, with color developing immediately upon mixing.[3][5] The resulting charge-transfer complex is often stable for at least 24 hours.[2][5] However, it is good practice to verify the reaction kinetics and complex stability for your specific experimental conditions.

Q5: What are common interfering substances in a this compound assay?

A5: Potential interferences can arise from any compound in the sample matrix that can also act as an electron donor and react with this compound. In pharmaceutical formulations, excipients could potentially interfere, although studies have shown that with appropriate sample preparation, such as extraction with an organic solvent, interference from common excipients is often negligible.[4] It is also important to be aware of Pan-Assay Interference Compounds (PAINS) that can lead to false-positive results in HTS campaigns.[10]

Q6: Can this assay be used for kinase inhibitor screening?

A6: Yes, the this compound assay has been effectively used as a universal method for the determination of various tyrosine kinase inhibitors.[1][4][8] It provides a simple and high-throughput method for quantifying these inhibitors, making it suitable for screening purposes. However, it is a direct binding assay and does not measure the enzymatic activity of the kinase. For hit validation, orthogonal assays that measure kinase activity are recommended.[11]

Experimental Protocols

General Protocol for a 96-Well Plate this compound Assay

This protocol is a general guideline and should be optimized for each specific application.

  • Preparation of Reagents:

    • Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).

    • This compound (CLA) Solution: Prepare a fresh solution of this compound (e.g., 0.2% w/v) in the same solvent as the analyte.[4]

    • Standard Solutions: Prepare a series of standard solutions of the analyte by diluting the stock solution to known concentrations covering the expected experimental range.

  • Assay Procedure:

    • Add 100 µL of each standard or sample solution to the wells of a 96-well microplate.

    • To each well, add 100 µL of the this compound solution.

    • The reaction is typically instantaneous at room temperature (25 ± 2 °C).[3]

    • Measure the absorbance at the predetermined optimal wavelength (e.g., 490 nm) using a microplate reader.

    • Controls:

      • Blank: 100 µL of solvent and 100 µL of the this compound solution.

      • Negative Control: 100 µL of sample matrix without analyte and 100 µL of the this compound solution.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the analyte in the samples by interpolating their absorbance values from the calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of this compound assays for different analytes as reported in the literature.

Table 1: Assay Parameters for Tyrosine Kinase Inhibitors (TKIs) [1]

ParameterSeliciclibVandetanibTozasertibDasatinibOlaparib
Linear Range (µ g/well )10–50010–50010–50010–50010–500
LOD (µ g/well )8.166.425.153.784.22
LOQ (µ g/well )24.4619.2515.4411.3612.65
Correlation Coefficient (r)0.99930.99950.99980.99970.9996

Table 2: Assay Parameters for Lorlatinib [3]

ParameterValue
Linear Range (µ g/well )5–200
LOD (µ g/well )2.1
LOQ (µ g/well )6.5
Correlation Coefficient (r)> 0.999

Table 3: Assay Parameters for Various Drugs [7][12]

AnalyteLinear Range (µg/mL)Wavelength (nm)Correlation Coefficient (r)
Amikacin20-1005240.9803
Famotidine10-4005400.9999
Lamivudine40-280521> 0.99

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispensing Dispense Compounds & Analyte Compound_Library->Dispensing Analyte_Stock Analyte Stock Solution Analyte_Stock->Dispensing CLA_Reagent This compound Reagent Reagent_Addition Add Chloranilic Acid Reagent CLA_Reagent->Reagent_Addition Dispensing->Reagent_Addition Incubation Incubation (if necessary) Reagent_Addition->Incubation Readout Measure Absorbance (e.g., 490-540 nm) Incubation->Readout Data_Processing Data Processing (Blank Subtraction) Readout->Data_Processing Hit_Identification Hit Identification (Thresholding) Data_Processing->Hit_Identification Confirmation Hit Confirmation & Potency Testing Hit_Identification->Confirmation

Caption: High-throughput screening workflow using a this compound assay.

Reaction_Mechanism Analyte Analyte (Electron Donor, n-donor) Complex Charge-Transfer Complex (Colored Product) Analyte->Complex + CLA This compound (π-electron acceptor) CLA->Complex Measurement Spectrophotometric Measurement Complex->Measurement Color Intensity ∝ [Analyte]

Caption: Principle of the this compound charge-transfer reaction.

References

Technical Support Center: Managing Temperature Effects on Chloranilic Acid Complex Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloranilic acid complexes. The information is designed to help you manage the effects of temperature on complex stability during your experiments.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the stability of this compound complexes?

A1: The effect of temperature on the stability of a this compound complex is governed by the thermodynamics of the complex formation reaction. According to the van 't Hoff equation, for an exothermic reaction (where heat is released, ΔH < 0), an increase in temperature will lead to a decrease in the stability constant (K). Conversely, for an endothermic reaction (where heat is absorbed, ΔH > 0), an increase in temperature will result in an increase in the stability constant.[1] Many charge-transfer and metal-ligand complexation reactions are exothermic, meaning the complex is more stable at lower temperatures.[2]

Q2: What are the common signs of temperature-induced instability in my this compound complex experiments?

A2: Common indicators of temperature-induced instability include:

  • Color Change: A noticeable change in the color of the solution can indicate a shift in the equilibrium of the complex formation or degradation of the complex.[3]

  • Precipitation: The formation of a solid precipitate can occur if the complex or one of its components becomes less soluble at a particular temperature.[4]

  • Changes in UV-Vis Absorbance: A decrease in the absorbance at the characteristic wavelength of the complex often suggests dissociation or degradation. Shifts in the maximum absorption wavelength (λmax) can also indicate changes in the complex's structure or the formation of new species.

  • Irreproducible Results: If you are getting inconsistent stability constant values at different temperatures, it may be due to thermal effects that are not being properly controlled.

Q3: Can a change in temperature alter the stoichiometry of the this compound complex?

A3: While less common, it is possible for temperature to influence the stoichiometry of a complex, especially if multiple binding sites are available and the binding energies are different and temperature-dependent. More often, temperature shifts the equilibrium between different species already present in the solution. It is crucial to determine the stoichiometry at each temperature you are studying, for example, by using Job's method of continuous variation.[5]

Q4: What is a suitable temperature range for studying the stability of this compound complexes?

A4: A typical temperature range for such studies is between 15°C and 45°C.[2] However, the optimal range will depend on the specific complex and solvent system. Some complexes may be stable over a wider temperature range, while others might degrade at temperatures above room temperature. It is advisable to conduct preliminary experiments to determine the thermal stability of your specific complex before embarking on detailed studies.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Absorbance at Higher Temperatures

Symptoms:

  • The absorbance of the this compound complex at its λmax steadily decreases as the temperature is raised.

  • The color of the solution fades.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Exothermic Reaction: The complex formation is an exothermic process, and the equilibrium is shifting towards the reactants at higher temperatures.[1][2]This is an expected outcome for many complexation reactions. Ensure your experimental setup can accurately measure these changes. Use the van 't Hoff equation to analyze the relationship between the stability constant and temperature to determine the enthalpy (ΔH) and entropy (ΔS) of the reaction.
Complex Degradation: The this compound, the other reactant, or the complex itself may be thermally degrading.- Run control experiments with this compound and the other reactant separately at the elevated temperatures to check for any degradation (e.g., changes in their UV-Vis spectra).- Check the literature for the thermal stability of your specific reactants.- If degradation is confirmed, you will need to conduct your stability studies at a lower temperature range.
Solvent Volatility: If you are using a volatile solvent, its evaporation at higher temperatures can concentrate the solution, leading to inaccurate absorbance readings.- Ensure your cuvettes are properly sealed.- Use a temperature-controlled cuvette holder with a lid.- If possible, choose a less volatile solvent with a higher boiling point.
Issue 2: Precipitate Formation During the Experiment

Symptoms:

  • The solution becomes cloudy or a solid material forms as the temperature is changed.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Decreased Solubility at Lower Temperatures: The complex or one of the reactants may have low solubility at colder temperatures.- Determine the solubility of your individual components and the complex at the desired temperature range before starting the experiment.- Consider using a different solvent or a co-solvent system to improve solubility.- Adjust the concentrations of your reactants to stay below the solubility limit.
Hydrolysis: Changes in temperature can affect the pH of the solution, leading to the hydrolysis of the metal ion or the ligand, and subsequent precipitation.[6]- Buffer the solution to maintain a constant pH throughout the experiment.- Ensure the chosen buffer does not interact with the metal ion or this compound.
Formation of an Insoluble Species: A change in temperature could favor the formation of a different, less soluble complex or species.- Analyze the precipitate to identify its composition.- This may indicate a more complex equilibrium system than initially assumed.
Issue 3: Inconsistent or Drifting pH Readings in Potentiometric Titrations

Symptoms:

  • The pH meter readings are unstable and do not stabilize at a given temperature.

  • The titration curves are not reproducible.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Temperature Effects on the Electrode: The pH electrode's response is temperature-dependent.[7]- Ensure your pH meter has automatic temperature compensation (ATC) and that the temperature probe is functioning correctly and is immersed in the solution.- Allow the electrode and the solution to reach thermal equilibrium before taking a reading.- Calibrate the pH meter with buffers at the same temperature as your experiment.[8]
Slow Reaction Kinetics: The complex formation or dissociation may be slow, leading to a delay in reaching equilibrium after each titrant addition.- Increase the waiting time between titrant additions to ensure the reaction has reached equilibrium.- Gently stir the solution to ensure homogeneity without introducing air bubbles.
Electrode Fouling: The glass membrane of the pH electrode may become coated with the complex or other components of the solution.- Regularly clean the pH electrode according to the manufacturer's instructions.- If the response is still slow, the electrode may need to be reconditioned or replaced.[9]

Data Presentation

The following table provides an example of how to present temperature-dependent stability constant data for a metal-chloranilic acid complex.

Table 1: Stepwise Stability Constants (log K) of a Hypothetical Metal-Chloranilic Acid (CA) Complex in 50% (v/v) Ethanol-Water at an Ionic Strength of 0.1 M (NaClO₄)

CationStability Constant15°C25°C35°C45°C
M²⁺log K₁5.855.605.385.15
log K₂4.204.053.903.75

Note: This data is illustrative and based on trends observed for similar complexes.[2]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Stability Constants at Various Temperatures
  • Preparation of Solutions:

    • Prepare stock solutions of the metal ion (or other molecule of interest) and this compound in a suitable solvent (e.g., methanol, acetonitrile).[10]

    • The solvent should be chosen based on the solubility of all components and its inertness to the complexation reaction.

  • Instrumentation Setup:

    • Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

    • Allow the spectrophotometer to warm up for at least 30 minutes.

  • Experimental Procedure:

    • Set the desired temperature on the cuvette holder and allow it to stabilize.

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound.

    • For each solution, measure the absorbance at the λmax of the complex. Use a solution containing only the metal ion at the same concentration as a blank.

    • Repeat the measurements at different temperatures (e.g., 15°C, 25°C, 35°C, 45°C), ensuring the system reaches thermal equilibrium at each temperature before measurement.

  • Data Analysis:

    • Use the obtained absorbance data to calculate the stability constant (K) at each temperature using a suitable method, such as the Benesi-Hildebrand equation for 1:1 complexes.

Protocol 2: pH-Metric Titration for Stability Constant Determination at a Specific Temperature
  • Preparation of Solutions:

    • Prepare solutions of a strong acid (e.g., HClO₄), the ligand (this compound), the metal salt, and a carbonate-free strong base (e.g., NaOH).

    • Maintain a constant ionic strength in all solutions using an inert electrolyte like NaClO₄.

  • Instrumentation Setup:

    • Use a calibrated pH meter with a combined glass electrode and an automatic temperature compensator.

    • Use a thermostated titration vessel to maintain a constant temperature throughout the experiment.

  • Titration Procedure:

    • Perform three sets of titrations:

      • Strong acid alone.

      • Strong acid + this compound.

      • Strong acid + this compound + metal salt.

    • Titrate each solution with the standardized strong base, recording the pH after each addition of the titrant.

    • Allow the pH to stabilize after each addition before recording the value.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • Use the titration data to calculate the proton-ligand and metal-ligand stability constants using methods such as the Irving-Rossotti technique.

Visualizations

Experimental_Workflow Experimental Workflow for Temperature-Dependent Stability Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Metal/Molecule & this compound) set_temp Set and Stabilize Temperature prep_solutions->set_temp choose_solvent Select Appropriate Solvent choose_solvent->prep_solutions prepare_samples Prepare Sample Mixtures set_temp->prepare_samples measure Measure Absorbance / pH prepare_samples->measure change_temp Change to Next Temperature measure->change_temp Repeat for each temperature calc_k Calculate Stability Constant (K) measure->calc_k change_temp->set_temp vant_hoff Apply van't Hoff Equation calc_k->vant_hoff thermo_params Determine ΔH and ΔS vant_hoff->thermo_params Troubleshooting_Logic Troubleshooting Logic for Temperature Effects cluster_absorbance Absorbance Issues cluster_precipitate Precipitation Issues cluster_ph pH Issues start Experiment Shows Anomaly with Temperature Change abs_decrease Absorbance Decreases at Higher Temp? start->abs_decrease precipitate Precipitate Forms? start->precipitate ph_drift pH Drifting? start->ph_drift check_degradation Check for Thermal Degradation (Run Controls) abs_decrease->check_degradation Yes exothermic Exothermic Reaction (Expected Behavior) abs_decrease->exothermic No unexpected changes check_solubility Check Solubility of Components precipitate->check_solubility Yes buffer_ph Buffer the Solution check_solubility->buffer_ph If solubility is OK check_atc Check ATC and Calibrate at Experimental Temp ph_drift->check_atc Yes increase_wait Increase Equilibration Time check_atc->increase_wait If ATC is fine

References

Technical Support Center: Chloranilic Acid-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chloranilic acid-based assays. The information is designed to help resolve common issues, particularly precipitation, and ensure reliable and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound-based assays?

This compound-based assays are colorimetric methods used for the quantification of various compounds, particularly drugs containing electron-donating functional groups (n-donors). The assay is based on a charge-transfer reaction where the drug donates an electron to this compound, which acts as a π-acceptor. This interaction forms a colored charge-transfer complex, and the intensity of the color, measured spectrophotometrically, is proportional to the concentration of the drug.[1][2]

Q2: What causes the color change in the assay?

The color change, typically to a purple or violet hue, is due to the formation of the this compound radical anion as part of the charge-transfer complex.[1] The specific wavelength of maximum absorbance (λmax) can vary depending on the solvent and the specific drug being analyzed but is often observed around 520-540 nm.[2]

Q3: Why is my solution turning a different color than expected (e.g., yellow, brown)?

Unexpected color changes can be due to several factors:

  • pH variations: this compound exists in different ionic forms depending on the pH, each with a distinct color. At very low pH, it is a neutral yellow-orange form (H₂A), while at a pH of around 3, the purple form (HA⁻) is stable. At high pH, a pale violet form (A²⁻) exists.[3] Incorrect buffering can lead to the predominance of an unintended ionic species.

  • Contaminants: The presence of interfering substances in the sample or reagents can lead to side reactions and unexpected colors.

  • Reagent Degradation: Old or improperly stored this compound reagent may degrade, leading to off-color solutions.

Q4: Can this assay be used for any drug?

This assay is most suitable for drugs that can act as electron donors. This typically includes compounds with amine groups or other electron-rich moieties. The reactivity and the stability of the resulting charge-transfer complex can vary significantly between different drugs.[1]

Troubleshooting Guide: Precipitation Issues

Precipitation is a common problem in this compound-based assays, leading to inaccurate and unreliable results. This guide provides a systematic approach to diagnosing and resolving precipitation issues.

Initial Troubleshooting Workflow

This workflow provides a step-by-step process to address precipitation in your assay.

G Troubleshooting Workflow for Precipitation start Precipitation Observed check_concentration Is Analyte or Reagent Concentration Too High? start->check_concentration adjust_concentration Dilute Analyte and/or This compound Solution check_concentration->adjust_concentration Yes check_solvent Is the Solvent System Appropriate? check_concentration->check_solvent No end_node Precipitation Resolved adjust_concentration->end_node optimize_solvent Test Alternative Solvents or Co-solvent Mixtures (e.g., Methanol, Acetonitrile) check_solvent->optimize_solvent No check_ph Is the pH of the Reaction Mixture Optimal? check_solvent->check_ph Yes optimize_solvent->end_node adjust_ph Adjust pH with Appropriate Buffer System check_ph->adjust_ph No check_temp Is the Temperature Appropriate? check_ph->check_temp Yes adjust_ph->end_node adjust_temp Optimize Reaction Temperature (e.g., Gentle Warming) check_temp->adjust_temp No check_interferences Are There Potential Interfering Substances? check_temp->check_interferences Yes adjust_temp->end_node purify_sample Implement Sample Purification Steps check_interferences->purify_sample Yes check_interferences->end_node No purify_sample->end_node

A stepwise workflow for troubleshooting precipitation.
Detailed Troubleshooting in Q&A Format

Q5: My sample precipitates immediately upon adding the this compound solution. What should I do?

Immediate precipitation often points to a solubility issue with either your analyte or the resulting charge-transfer complex in the chosen solvent system.

  • Analyte Concentration: The concentration of your drug may be too high, exceeding its solubility limit in the assay medium. Try preparing a more dilute stock solution of your analyte.

  • This compound Concentration: Similarly, the concentration of the this compound solution might be too high. While a sufficient excess is needed, an overly concentrated solution can lead to precipitation.

  • Solvent Choice: The solvent plays a critical role in both the charge-transfer reaction and the solubility of the components. Methanol and acetonitrile are commonly used and often provide good results.[1][4] If you are using a less polar solvent, consider switching to one of these or using a co-solvent mixture.

Q6: The solution is initially clear, but a precipitate forms over time. What is the cause?

Delayed precipitation suggests that the charge-transfer complex is forming but is not stable in the solution over time.

  • Temperature Effects: The stability of the complex can be temperature-dependent. Some complexes are more stable at room temperature, while others may require gentle warming to remain in solution. Conversely, some solutions may need to be cooled to prevent degradation that could lead to precipitation.

  • pH Shift: The pH of the reaction mixture might be drifting over time, affecting the ionic form of this compound and the stability of the complex. Ensure your solution is adequately buffered.

  • Slow Nucleation: The formation of precipitate nuclei can be a slow process. Agitation or the presence of particulate matter can accelerate this. Ensure all glassware is scrupulously clean.

Q7: Could the pH of my sample be causing the precipitation?

Absolutely. The pH is a critical parameter.

  • Analyte Solubility: The solubility of many drugs is pH-dependent. If the pH of the final assay solution is near the isoelectric point (pI) of your drug, its solubility will be at a minimum, increasing the likelihood of precipitation.

  • This compound Form: As mentioned earlier, the ionic form of this compound is pH-dependent.[3] The formation of the desired charge-transfer complex and its solubility can be favored at a specific pH range.

Q8: Are there any common interfering substances that can cause precipitation?

Yes, certain ions and excipients can interfere with the assay and cause precipitation.

  • Metal Ions: this compound can form insoluble salts with certain metal ions. If your sample is derived from a biological matrix or contains metal-based catalysts, this could be a source of precipitation.

  • Excipients: Some pharmaceutical formulations contain excipients that may not be soluble in the assay solvent or could interact with this compound. It is advisable to perform a sample clean-up or extraction if you are working with complex formulations.

Data Presentation: Optimizing Assay Conditions

The following tables provide a summary of key parameters that can be optimized to prevent precipitation and ensure accurate results.

Table 1: Solvent Properties and Their Impact on this compound Assays

SolventPolarity IndexDielectric Constant (20°C)Typical Observations
Methanol5.132.7Good for complex formation and solubility.[3]
Acetonitrile5.837.5Often used, promotes stable complex formation.[1]
Ethanol4.324.5Can be a suitable alternative to methanol.[4]
Dioxane4.82.2May lead to precipitation due to lower polarity.
Chloroform4.14.8Often used in combination with other solvents.[5]

Table 2: Influence of pH on this compound Species and Potential for Precipitation

pH RangePredominant this compound FormColor of Free FormPotential for Precipitation
< 2H₂A (neutral)Yellow-OrangeHigher, as the neutral form may be less soluble.
2 - 4HA⁻ (monoanion)PurpleLower, this form is often soluble and reactive.[3]
> 5A²⁻ (dianion)Pale VioletCan increase with certain counter-ions.

Experimental Protocols

Standard Protocol for Drug Quantification using this compound

This protocol provides a general framework. Optimization of concentrations, solvent, and pH may be required for specific applications.

  • Preparation of Reagents:

    • This compound Stock Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of methanol or acetonitrile. Store in an amber bottle and protect from light.

    • Analyte Stock Solution: Prepare a stock solution of the drug to be analyzed in the same solvent as the this compound solution. The concentration should be chosen such that subsequent dilutions fall within the linear range of the assay.

  • Assay Procedure:

    • Into a series of test tubes or wells of a microplate, add increasing volumes of the analyte stock solution.

    • Add a fixed volume of the this compound stock solution to each tube/well.

    • Bring all tubes/wells to the same final volume with the assay solvent.

    • Prepare a blank solution containing only the this compound and the solvent.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 5-15 minutes) for color development.

    • Measure the absorbance of each solution at the predetermined λmax (e.g., 530 nm) against the blank.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance values against the corresponding analyte concentrations.

    • Determine the concentration of unknown samples by interpolating their absorbance values on the calibration curve.

Visualization of Key Relationships

Factors Influencing Charge-Transfer Complex Formation and Stability

The stability of the charge-transfer complex is crucial for preventing precipitation and obtaining accurate measurements.

G Factors Influencing Charge-Transfer Complex Stability Analyte Analyte (Electron Donor) Complex Charge-Transfer Complex (Colored) Analyte->Complex CAA This compound (Electron Acceptor) CAA->Complex Solvent Solvent Polarity Solvent->Complex affects stability and solubility pH pH of Solution pH->Complex influences ionic form and stability Concentration Analyte & Reagent Concentration Concentration->Complex impacts equilibrium and solubility limit Temperature Temperature Temperature->Complex affects stability and reaction rate Interferences Interfering Substances Interferences->Complex can cause side reactions or precipitation

Key factors affecting the charge-transfer complex.

References

strategies to minimize background absorbance in chloranilic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background absorbance and address other common issues encountered during chloranilic acid (CAA) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a spectrophotometric method based on the formation of a charge-transfer complex. In this reaction, the analyte of interest acts as an electron donor (n-donor) and this compound acts as a π-acceptor. This interaction produces a colored complex, often purple, which can be quantified by measuring its absorbance at a specific wavelength, typically around 520-530 nm.[1][2][3] The intensity of the color is directly proportional to the concentration of the analyte.

Q2: What are the typical solvents used for this assay?

A2: Acetonitrile is frequently reported as the most suitable solvent for dissolving this compound and for the reaction medium, as it provides good solvating capacity and yields a high amount of the radical anion.[1] Methanol is also commonly used, particularly in 96-microwell plate-based assays.[4][5][6] In some cases, a mixture of solvents like acetonitrile-chloroform may be employed.[1][2]

Q3: How does pH affect the this compound assay?

A3: The pH of the solution can significantly influence the ionic form of this compound and, consequently, the assay's performance. This compound exists in different ionic forms depending on the pH: a neutral yellow-orange form at low pH, a purple form (HA-) stable around pH 3, and a pale violet form (A2–) at high pH.[4] It is crucial to control the pH to ensure the formation of the desired charge-transfer complex and to minimize background absorbance.

Q4: How should I prepare the reagent blank?

A4: The reagent blank should be prepared in the exact same manner as the samples but without the analyte.[1][7] This means it should contain the same solvent(s) and the same concentration of this compound. The absorbance of the reagent blank is then subtracted from the absorbance of the standards and samples to correct for any background absorbance from the reagents themselves.

Troubleshooting Guide: High Background Absorbance

High background absorbance can be a significant issue in this compound assays, leading to reduced sensitivity and inaccurate results. The following guide provides potential causes and solutions to help you troubleshoot and minimize background absorbance.

Problem: My reagent blank has very high absorbance.
Potential Cause Troubleshooting Strategy
Contaminated Solvent(s) Use fresh, high-purity (analytical or HPLC grade) solvents. Test a new bottle of solvent to see if the background absorbance decreases.
Degraded this compound Reagent Prepare a fresh solution of this compound. This compound solutions should often be prepared fresh daily.[1] Store the solid reagent in a cool, dark, and dry place.
Improper Wavelength Setting Ensure your spectrophotometer is set to the correct wavelength for measuring the charge-transfer complex (typically 520-530 nm) and not the absorbance maximum of this compound itself (around 444 nm).[4]
Incorrect pH The ionic form of this compound is pH-dependent.[4] Ensure the pH of your reaction mixture is optimal for the formation of the charge-transfer complex and does not favor the formation of highly absorbing this compound species.
Problem: The absorbance of my samples is high even at low analyte concentrations.
Potential Cause Troubleshooting Strategy
Interfering Substances in the Sample Components in your sample matrix may react with this compound or absorb at the same wavelength. Prepare your calibration standards in the same matrix as your samples to account for this. If interference is still high, consider sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.
Particulate Matter in the Sample Insoluble particles in the sample can scatter light and increase the measured absorbance. Centrifuge or filter your samples before analysis to remove any particulate matter.
Precipitation of the Complex In some solvents, the charge-transfer complex may precipitate, especially at high concentrations, leading to turbidity and high absorbance readings.[1] Ensure you are using a suitable solvent system where the complex is soluble. Acetonitrile and methanol are generally good choices.[1][6]

Experimental Protocols

General Protocol for a this compound Assay in a 96-Well Plate

This protocol is a generalized procedure based on common practices in the literature and should be optimized for your specific analyte and experimental conditions.[4][5][6]

  • Preparation of Reagents:

    • Prepare a stock solution of your analyte in a suitable solvent (e.g., methanol).

    • Prepare a fresh solution of this compound (e.g., 0.1% or 2% w/v) in the same solvent.[1][6]

  • Preparation of Standards and Samples:

    • Create a series of standard solutions by serially diluting the analyte stock solution.

    • Prepare your unknown samples, ensuring they are diluted to fall within the concentration range of your standard curve.

  • Assay Procedure:

    • Into the wells of a transparent 96-well plate, add a specific volume (e.g., 100 µL) of your standards, samples, and a blank (solvent only).

    • To each well, add an equal volume (e.g., 100 µL) of the this compound solution.

    • Allow the reaction to proceed at room temperature. The reaction is often instantaneous.[1][6]

  • Measurement:

    • Measure the absorbance of each well at the predetermined wavelength maximum (e.g., 490 nm or 530 nm) using a microplate reader.[4][6]

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of all standards and samples.

    • Construct a standard curve by plotting the background-corrected absorbance of the standards against their known concentrations.

    • Determine the concentration of your unknown samples by interpolating their absorbance values on the standard curve.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background absorbance in this compound assays.

TroubleshootingWorkflow start High Background Absorbance Detected check_blank Is the reagent blank absorbance high? start->check_blank blank_high YES check_reagents Prepare fresh reagents (CAA solution, solvents) check_blank->check_reagents YES blank_low NO check_sample Is the sample background high? check_blank->check_sample NO reagents_ok Does the absorbance decrease? check_reagents->reagents_ok reagents_yes YES problem_solved_reagents Problem Solved: Reagent Quality Issue reagents_ok->problem_solved_reagents YES reagents_no NO check_instrument Verify instrument settings: - Wavelength - Calibration reagents_ok->check_instrument NO instrument_ok Is the issue resolved? check_instrument->instrument_ok instrument_yes YES problem_solved_instrument Problem Solved: Instrument Setting Issue instrument_ok->problem_solved_instrument YES instrument_no NO contact_support Consult instrument manual or contact technical support instrument_ok->contact_support NO sample_yes YES check_matrix Analyze a sample matrix blank (without analyte) check_sample->check_matrix YES matrix_interferes Does the matrix blank show high absorbance? check_matrix->matrix_interferes matrix_yes YES purify_sample Implement sample purification: - SPE - LLE - Dilution matrix_interferes->purify_sample YES matrix_no NO check_turbidity Is the sample turbid or contains precipitates? matrix_interferes->check_turbidity NO turbidity_yes YES clarify_sample Clarify sample: - Centrifuge - Filter check_turbidity->clarify_sample YES turbidity_no NO reassess Re-evaluate experimental conditions check_turbidity->reassess NO

Caption: Troubleshooting workflow for high background absorbance.

References

Validation & Comparative

Validation of the Chloranilic Acid Spectrophotometric Method for Pharmaceutical Analysis: An ICH-Guided Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the selection of a suitable analytical method is paramount to ensure the safety and efficacy of drug products. The spectrophotometric method utilizing chloranilic acid has emerged as a simple, cost-effective, and rapid technique for the quantification of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive validation of the this compound spectrophotometric method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, it presents a comparative analysis against a common alternative, High-Performance Liquid Chromatography (HPLC), to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The this compound method is predicated on the formation of a colored charge-transfer complex between the electron-donating API and the π-acceptor, this compound.[1] This reaction typically occurs in an organic solvent and results in a product with a distinct absorbance maximum in the visible region, allowing for straightforward spectrophotometric quantification.[1][2][3]

Method Validation According to ICH Q2(R1) Guidelines

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[4] The ICH Q2(R1) guideline outlines the key parameters that must be evaluated.[5][6][7] The following table summarizes the validation of the this compound spectrophotometric method for the determination of a representative basic drug.

Validation Parameter Acceptance Criteria (as per ICH Q2(R1)) Typical Performance of this compound Method
Specificity The method should unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.Good specificity for basic drugs. The charge-transfer complex formation is selective. Potential interference from other basic compounds should be assessed.
Linearity A linear relationship between the concentration of the analyte and the analytical response should be demonstrated. A correlation coefficient (r²) of ≥ 0.995 is generally acceptable.[6]Excellent linearity is typically observed within a defined concentration range, with r² > 0.999.[8]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.A typical range for many drugs is 10-500 µg/mL.[8]
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Expressed as percent recovery.High accuracy, with recovery values typically between 97.2% and 102.4%.[8]
Precision Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.High precision, with Relative Standard Deviation (RSD) values for intra- and inter-assay precision generally below 2%.[8][9]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.LOD values are typically in the range of 3.78–8.16 µ g/well for microplate-based assays.[8]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.LOQ values are typically in the range of 11.36–24.46 µ g/well for microplate-based assays.[8]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.The method is generally robust with respect to minor changes in reagent concentration and temperature.
Comparative Analysis: this compound Method vs. HPLC

While the this compound method offers many advantages, it is essential to compare its performance with a widely used alternative like HPLC. HPLC is a powerful separation technique known for its high specificity and sensitivity. The following table provides a comparative overview.

Performance Metric This compound Spectrophotometric Method High-Performance Liquid Chromatography (HPLC)
Principle Charge-transfer complex formation and colorimetric detection.Chromatographic separation followed by UV, PDA, or other detection.
Specificity Good, but may be susceptible to interference from structurally similar compounds.Excellent, capable of separating the analyte from impurities and degradation products.
Sensitivity (LOD/LOQ) Moderate.High, generally lower LOD and LOQ values.
Linear Range Typically narrower.Wide linear range.
Analysis Time Rapid, typically a few minutes per sample.Longer, with run times often ranging from 5 to 30 minutes per sample.
Cost (Instrument & Consumables) Low.High.
Ease of Use Simple and straightforward.Requires skilled operators and more complex method development.
Solvent Consumption Low.High, especially during method development and system suitability.

Experimental Protocols

Validation of the this compound Spectrophotometric Method

This protocol describes the validation for the quantification of a model basic drug.

1. Instrumentation and Reagents:

  • A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

  • Analytical grade this compound.

  • Acetonitrile (HPLC grade).

  • The reference standard of the basic drug.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the basic drug reference standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to obtain concentrations ranging from 10 to 100 µg/mL.

  • This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of acetonitrile.

3. General Analytical Procedure:

  • To 1 mL of each working standard solution in a 10 mL volumetric flask, add 1 mL of the 0.1% this compound solution.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Dilute the mixture to the mark with acetonitrile.

  • Measure the absorbance of the resulting purple-colored solution at the wavelength of maximum absorbance (λmax), typically around 520-540 nm, against a reagent blank. The reagent blank is prepared by mixing 1 mL of the this compound solution with acetonitrile in a 10 mL volumetric flask.

4. Validation Experiments:

  • Specificity: Analyze the drug in the presence of common excipients to ensure no interference at the λmax of the complex.

  • Linearity: Prepare and analyze a series of at least five concentrations of the drug. Plot the absorbance versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a known concentration of the drug into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples of the drug at 100% of the test concentration on the same day and by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the RSD for each set of measurements.

  • LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

  • Robustness: Introduce small, deliberate variations to the method parameters, such as the concentration of the this compound solution (±5%) and the reaction time (±2 minutes), and assess the impact on the results.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the validation of the this compound spectrophotometric method as per ICH guidelines.

This compound Method Validation Workflow start Start: Method Development prep Prepare Standard & Reagent Solutions start->prep procedure Execute Analytical Procedure (Complex Formation & Absorbance Measurement) prep->procedure validation Perform Validation as per ICH Q2(R1) procedure->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report end End: Method Validated report->end

Caption: Workflow for the validation of the this compound spectrophotometric method.

References

A Comparative Guide to Chloranilic Acid-Based Spectrophotometric Methods for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the accuracy and precision of chloranilic acid-based spectrophotometric methods for the quantification of active pharmaceutical ingredients (APIs). The information presented is compiled from various studies and is intended to assist researchers in evaluating the suitability of this method for their specific analytical needs.

Principle of the Method

This compound (CLA) serves as a π-acceptor in charge-transfer (CT) complexation reactions.[1] When combined with a suitable electron-donating drug molecule (n-donor), it forms a colored charge-transfer complex.[1][2] This reaction typically results in an intensely colored solution, often purple, which can be quantified using spectrophotometry.[3][4] The intensity of the color, measured as absorbance, is directly proportional to the concentration of the drug, forming the basis for a quantitative analytical method.[4] The reaction is generally rapid and occurs at room temperature.[1]

Experimental Protocol: A Generalized Workflow

The following protocol outlines a typical procedure for the spectrophotometric determination of a drug using this compound. Specific parameters such as solvent, reagent concentration, and wavelength of maximum absorbance (λmax) may vary depending on the analyte.

Materials and Reagents:

  • Standard drug substance

  • This compound (typically a 0.1% w/v solution in a suitable solvent like acetonitrile or methanol)[1][3]

  • Solvent (e.g., acetonitrile, methanol, chloroform)[1][3]

  • Spectrophotometer (UV-Visible)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation: A stock solution of the standard drug is prepared by accurately weighing a specific amount and dissolving it in a suitable solvent.[1]

  • Working Standard Solutions: Serial dilutions of the stock solution are made to prepare working standards of various concentrations.[1]

  • Complex Formation: A specific volume of each working standard solution is mixed with a solution of this compound.[1] The mixture is diluted to a final volume with the chosen solvent.

  • Absorbance Measurement: The absorbance of the resulting colored complex is measured at its λmax against a reagent blank (a solution containing the solvent and this compound but no drug).[1]

  • Calibration Curve: A calibration curve is constructed by plotting the absorbance values versus the corresponding concentrations of the standard solutions.

  • Sample Analysis: The same procedure is applied to the sample solution containing an unknown concentration of the drug. The absorbance of the sample is measured, and the concentration is determined from the calibration curve.

Accuracy and Precision Data

The accuracy of an analytical method refers to the closeness of the measured value to the true value, often expressed as a percentage recovery. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, typically expressed as the relative standard deviation (RSD).

The following tables summarize the accuracy and precision data for this compound-based methods from various studies.

Table 1: Accuracy and Precision for the Determination of Tyrosine Kinase Inhibitors (TKIs) [3][5]

AnalyteIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Recovery (%)
Seliciclib1.24 - 2.241.51 - 2.8797.2 - 102.4
Vandetanib1.24 - 2.241.51 - 2.8797.2 - 102.4
Tozasertib1.24 - 2.241.51 - 2.8797.2 - 102.4
Dasatinib1.24 - 2.241.51 - 2.8797.2 - 102.4
Olaparib1.24 - 2.241.51 - 2.8797.2 - 102.4

Table 2: Accuracy and Precision for the Determination of Various Drugs

DrugLinearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Recovery (%)Reference
Amiodarone Hydrochloride10.0 - 360.0--[2]
Cyproheptadine HCl25 - 1251.48 x 10³-[1]
Methdilazine HCl20 - 1001.56 x 10³-[1]
Promethazine Theoclate25 - 1501.75 x 10³-[1]
Hydralazine HCl--99.3[6]
Lorlatinib-0.55 x 10³-[7]
Lamivudine40 - 280-Good[8]
Milrinone5 - 100-99.34 - 99.97[9]

Signaling Pathways and Experimental Workflows

Charge-Transfer Complex Formation

The fundamental principle of the this compound-based assay is the formation of a charge-transfer complex between the drug molecule (electron donor) and this compound (electron acceptor). This interaction leads to the formation of a colored product that can be quantified.

G cluster_reactants Reactants cluster_product Product Drug Drug (Electron Donor) Complex Colored Charge-Transfer Complex Drug->Complex Reaction CLA This compound (Electron Acceptor) CLA->Complex

Caption: Charge-transfer complex formation between a drug and this compound.

General Experimental Workflow

The following diagram illustrates the typical workflow for a this compound-based spectrophotometric assay, from sample preparation to data analysis.

G start Start prep Sample and Standard Preparation start->prep reaction Addition of This compound prep->reaction measurement Spectrophotometric Measurement (λmax) reaction->measurement analysis Data Analysis (Calibration Curve) measurement->analysis end End analysis->end

Caption: A generalized experimental workflow for the spectrophotometric assay.

Comparison with Other Methods

While this guide focuses on this compound-based methods, it is important to consider alternative analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method in pharmaceutical analysis due to its high sensitivity, specificity, and ability to separate complex mixtures. However, HPLC methods can be more time-consuming and require more expensive instrumentation and solvents compared to spectrophotometric methods.

Spectrophotometric methods using this compound offer several advantages:

  • Simplicity and Speed: The assays are generally straightforward and can be performed quickly.[4]

  • Cost-Effectiveness: The reagents and instrumentation are relatively inexpensive.[4]

  • Good Accuracy and Precision: As demonstrated by the data, these methods can provide reliable and reproducible results.[3][5]

However, potential limitations include:

  • Lower Specificity: The method may be susceptible to interference from other substances in the sample matrix that can also act as electron donors.

  • Limited Applicability: The drug molecule must possess suitable electron-donating properties to react with this compound.

Conclusion

This compound-based spectrophotometric methods provide a simple, rapid, and cost-effective approach for the quantitative determination of a wide range of pharmaceutical compounds. The accuracy and precision of these methods are generally within acceptable limits for routine quality control analysis.[3][5][10] The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the available resources. For high-throughput screening and routine analysis where high specificity is not a critical concern, this compound-based methods offer a viable and efficient alternative to more complex techniques like HPLC.

References

A Comparative Guide to Determining Limits of Detection and Quantification for Chloranilic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the limit of detection (LOD) and limit of quantification (LOQ) is paramount for the validation of analytical methods. This guide provides a comparative overview of different analytical techniques for assays involving chloranilic acid, a versatile chromogenic reagent. The focus is on providing the necessary data and protocols to make informed decisions when developing and validating these assays.

This compound (CAA) is widely used in spectrophotometric assays due to its ability to form colored charge-transfer complexes with a variety of electron-donating compounds.[1] The resulting change in color provides a basis for the quantitative determination of numerous pharmaceutical compounds.[2][3] This guide will compare the performance of spectrophotometric methods with other analytical techniques, providing a comprehensive view of the available options.

Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and speed. The following table summarizes the reported LOD and LOQ values for various analytes determined using methods involving this compound, primarily through spectrophotometry, as well as alternative chromatographic techniques. This allows for a direct comparison of the analytical performance of these methods.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Amiloride HClSpectrophotometry (p-Chloranilic Acid)0.0140 µg/mL0.0470 µg/mL[4]
Almotriptan malateSpectrophotometry (p-Chloranilic Acid)0.019 µg/mL0.059 µg/mL[2]
Rizatriptan benzoateSpectrophotometry (p-Chloranilic Acid)0.041 µg/mL0.125 µg/mL[2]
Sumatriptan succinateSpectrophotometry (p-Chloranilic Acid)0.055 µg/mL0.168 µg/mL[2]
ZolmitriptanSpectrophotometry (p-Chloranilic Acid)0.032 µg/mL0.096 µg/mL[2]
FamotidineSpectrophotometry (p-Chloranilic Acid)0.49 µg/mL1.47 µg/mL[2]
Ketorolac tromethamineSpectrophotometry (p-Chloranilic Acid)0.3721 µg/mL (Method B)Not Reported[2]
Cyproheptadine HClSpectrophotometry (this compound)1.07 µg/mL3.57 µg/mL[1]
Methdilazine HClSpectrophotometry (this compound)0.96 µg/mL3.21 µg/mL[1]
Promethazine TheoclateSpectrophotometry (this compound)1.43 µg/mL4.76 µg/mL[1]
Tyrosine Kinase Inhibitors96-Microwell Spectrophotometry (this compound)3.78–8.16 µ g/well 11.36–24.46 µ g/well [5]
Lorlatinib96-Microwell Spectrophotometry (this compound)2.1 µ g/well 6.5 µ g/well [6]
TamoxifenHPLC-UV0.981 ng/mL2.97 ng/mL[2]
CapsaicinoidsUHPLC-DADNot ReportedNot Reported[7]

Experimental Protocols

The determination of LOD and LOQ is guided by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11] The following are detailed methodologies for establishing these parameters for this compound-based spectrophotometric assays and a general workflow for chromatographic methods.

Spectrophotometric Method Based on Charge-Transfer Complexation

This protocol is based on the reaction between an electron-donating analyte and this compound as a π-electron acceptor.[1][6]

1. Preparation of Standard Solutions:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile, methanol).

  • Prepare a stock solution of this compound (e.g., 0.1% w/v) in the same solvent.

  • From the analyte stock solution, prepare a series of calibration standards at concentrations expected to be near the LOD and LOQ.

2. Reaction and Measurement:

  • In a series of volumetric flasks, add a fixed volume of the this compound solution to each of the calibration standards.

  • Dilute to the final volume with the solvent and mix well. The reaction is typically instantaneous.[1]

  • Measure the absorbance of the resulting purple-colored solution at the wavelength of maximum absorption (typically around 520-540 nm) against a reagent blank.[2][12]

3. Determination of LOD and LOQ:

The LOD and LOQ can be determined using one of the following methods as per ICH guidelines:[11][13][14]

  • Based on the Standard Deviation of the Response and the Slope:

    • Construct a calibration curve by plotting the absorbance versus the concentration of the analyte.

    • Determine the slope (S) of the calibration curve.

    • Calculate the standard deviation (σ) of the y-intercepts of the regression line or the residual standard deviation of the regression line.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)[8]

      • LOQ = 10 * (σ / S)[8]

  • Based on Signal-to-Noise Ratio (Applicable if the instrument exhibits baseline noise):

    • Measure the signal from samples with known low concentrations of the analyte.

    • Measure the noise of the baseline in a blank sample.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[13][14]

  • Visual Evaluation:

    • Analyze samples with known concentrations of the analyte and establish the minimum level at which the analyte can be reliably detected.[11]

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general workflow for determining the LOD and LOQ for an analyte using HPLC.

1. Chromatographic Conditions:

  • Develop an HPLC method with a suitable column, mobile phase, flow rate, and detector wavelength to achieve good separation and detection of the analyte.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of the analyte in the mobile phase or a compatible solvent.

  • Prepare a series of calibration standards at concentrations approaching the expected LOD and LOQ.

3. Data Acquisition:

  • Inject the calibration standards into the HPLC system and record the peak areas or heights.

  • Construct a calibration curve by plotting the peak area/height versus the concentration of the analyte.

4. Determination of LOD and LOQ:

The same ICH-recommended methods described for the spectrophotometric protocol (Standard Deviation of the Response and the Slope, and Signal-to-Noise Ratio) can be applied to the data obtained from the HPLC analysis.[8][15]

Visualizing the Workflow

The following diagrams illustrate the logical flow of determining the LOD and LOQ for analytical assays.

LOD_LOQ_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_validation Validation prep_stock Prepare Stock Solutions (Analyte & Reagent) prep_cal Prepare Calibration Standards (Near expected LOD/LOQ) prep_stock->prep_cal react Perform Reaction (if applicable) prep_cal->react measure Acquire Signal (Absorbance/Peak Area) react->measure cal_curve Construct Calibration Curve measure->cal_curve calc Calculate LOD & LOQ (ICH Methods) cal_curve->calc validate Validate LOD & LOQ Values (Analysis of spiked samples) calc->validate

Caption: Workflow for LOD and LOQ Determination.

ICH_Methods_for_LOD_LOQ cluster_methods Determination Methods cluster_sn_details Signal-to-Noise Ratio cluster_sd_details Standard Deviation & Slope title ICH Guideline Approaches for LOD & LOQ visual Visual Evaluation sn Signal-to-Noise Ratio lod_sn LOD ≈ 3:1 sn->lod_sn loq_sn LOQ ≈ 10:1 sn->loq_sn sd_slope Standard Deviation of Response & Slope lod_sd LOD = 3.3 * (σ / S) sd_slope->lod_sd loq_sd LOQ = 10 * (σ / S) sd_slope->loq_sd

Caption: ICH Methods for LOD and LOQ Calculation.

References

A Comparative Guide to Metal Ion Analysis: Chloranilic Acid Versus Modern Instrumental Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of experimental work, ranging from environmental monitoring to the quality control of pharmaceuticals. While classic colorimetric methods using reagents like chloranilic acid have been historically significant, a suite of advanced instrumental techniques now offers a range of capabilities in terms of sensitivity, selectivity, and throughput. This guide provides an objective comparison of the spectrophotometric analysis of metal ions using this compound against three prevalent alternative methods: Atomic Absorption Spectroscopy (AAS), Ion Chromatography (IC), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), supported by experimental data and detailed protocols.

Introduction to Metal Ion Analysis Techniques

The selection of an appropriate analytical method for metal ion determination is contingent upon several factors, including the required detection limit, the complexity of the sample matrix, the number of elements to be analyzed, and budgetary constraints.

This compound (Spectrophotometry): This method is based on the formation of colored complexes between this compound and metal ions in a solution.[1] The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a UV-Vis spectrophotometer. This technique is valued for its simplicity, low cost, and accessibility.[1]

Atomic Absorption Spectroscopy (AAS): AAS is a widely used technique for determining the concentration of specific metal elements in a sample.[2] It measures the absorption of light by free atoms in a gaseous state.[3] The sample is atomized, typically by a flame or a graphite furnace, and a light beam of a specific wavelength is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the analyte.[2]

Ion Chromatography (IC): IC is a separation technique that allows for the determination of ionic species.[4] It is particularly useful for the analysis of multiple ions in a single run. The sample is injected into a column containing an ion-exchange resin, which separates the ions based on their affinity. Detection is often achieved through conductivity measurements or by post-column derivatization to form colored or fluorescent compounds.[4][5]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique capable of detecting metals and several non-metals at ultra-trace levels.[6] The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.[6]

Performance Comparison

The following tables summarize the key performance characteristics of this compound spectrophotometry, AAS, IC, and ICP-MS for the analysis of various metal ions.

Table 1: Comparison of Detection Limits (in µg/L)

Metal IonThis compound (Spectrophotometry)Atomic Absorption Spectroscopy (AAS)Ion Chromatography (IC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Iron (Fe)~10.8[7]10 - 1005 - 500.01 - 0.1
Copper (Cu)Varies1 - 101 - 200.01 - 0.1
Lead (Pb)Varies10 - 10010 - 1000.01 - 0.1
Cadmium (Cd)Varies0.1 - 15 - 500.001 - 0.01
Nickel (Ni)Varies5 - 502 - 200.01 - 0.1
Zinc (Zn)Varies0.5 - 52 - 200.01 - 0.1
Chromium (Cr)Varies2 - 205 - 500.01 - 0.1

Note: Detection limits for this compound can vary significantly depending on the specific metal ion and experimental conditions. The value for iron is based on a study using a similar chromogenic agent.[7] Detection limits for AAS, IC, and ICP-MS are typical ranges and can be influenced by the specific instrument and matrix.

Table 2: Comparison of Linearity and Other Analytical Parameters

ParameterThis compound (Spectrophotometry)Atomic Absorption Spectroscopy (AAS)Ion Chromatography (IC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Linearity Range Typically 1-2 orders of magnitude (e.g., 0.1 - 30 mg/L for Fe with a similar reagent)[7]2-3 orders of magnitude (e.g., 20-100 µg/L for Pb and As)[8]2-4 orders of magnitude6-9 orders of magnitude
Selectivity Moderate; prone to interferences from other metal ions.High for the target element.Good; can separate multiple ions.Excellent; minimal spectral interferences.
Throughput Low to moderate.Moderate.High for multiple ions.High for multiple elements.
Cost Low.Moderate.Moderate to high.High.

Signaling Pathways and Experimental Workflows

The underlying principles and experimental workflows for each technique are distinct, as illustrated in the following diagrams.

This compound Method: Signaling Pathway

The reaction between a metal ion and this compound typically involves the formation of a colored charge-transfer complex. The dianion of this compound acts as an electron donor, and the metal ion acts as an electron acceptor. This interaction results in a complex with a characteristic color that can be quantified.

Chloranilic_Acid_Signaling Metal_Ion Metal Ion (Mn+) (Electron Acceptor) Complex Colored Charge-Transfer Complex [M(CA)]n-2 Metal_Ion->Complex Complexation Chloranilic_Acid This compound (CA2-) (Electron Donor) Chloranilic_Acid->Complex Spectrophotometer Spectrophotometric Measurement Complex->Spectrophotometer Quantification

Caption: Formation of a colored complex between a metal ion and this compound for spectrophotometric analysis.

Experimental Workflow: this compound Method

Chloranilic_Acid_Workflow Start Sample Preparation Add_Reagent Add this compound Solution Start->Add_Reagent pH_Adjustment Adjust pH Add_Reagent->pH_Adjustment Complex_Formation Allow for Complex Formation pH_Adjustment->Complex_Formation Measure_Absorbance Measure Absorbance with Spectrophotometer Complex_Formation->Measure_Absorbance Calculate_Concentration Calculate Concentration using Calibration Curve Measure_Absorbance->Calculate_Concentration

Caption: General experimental workflow for metal ion analysis using this compound.

Experimental Workflow: Atomic Absorption Spectroscopy (AAS)

AAS_Workflow Start Sample Digestion/ Dilution Nebulization Nebulization (Aerosol Formation) Start->Nebulization Atomization Atomization (Flame or Graphite Furnace) Nebulization->Atomization Light_Source Pass Light from Hollow Cathode Lamp Atomization->Light_Source Detection Measure Light Absorption by Detector Light_Source->Detection Data_Analysis Relate Absorbance to Concentration Detection->Data_Analysis

Caption: Experimental workflow for metal ion analysis using Atomic Absorption Spectroscopy.

Experimental Workflow: Ion Chromatography (IC)

IC_Workflow Start Sample Filtration/ Dilution Injection Inject Sample into IC System Start->Injection Separation Separation on Ion-Exchange Column Injection->Separation Post_Column_Derivatization Post-Column Derivatization (optional) Separation->Post_Column_Derivatization Detection Detection (Conductivity or UV-Vis) Post_Column_Derivatization->Detection Data_Analysis Identify and Quantify based on Retention Time and Peak Area Detection->Data_Analysis

Caption: Experimental workflow for metal ion analysis using Ion Chromatography.

Experimental Workflow: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICPMS_Workflow Start Sample Digestion/ Dilution Nebulization Nebulization (Aerosol Formation) Start->Nebulization Ionization Ionization in Argon Plasma Nebulization->Ionization Mass_Separation Mass Separation in Mass Spectrometer Ionization->Mass_Separation Detection Ion Detection Mass_Separation->Detection Data_Analysis Quantify based on Ion Counts Detection->Data_Analysis

Caption: Experimental workflow for metal ion analysis using ICP-MS.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining accurate and reproducible results. The following are generalized protocols for each of the discussed methods. For regulatory compliance, it is essential to refer to official methods such as those provided by the U.S. Environmental Protection Agency (EPA) or "Standard Methods for the Examination of Water and Wastewater."[9][10][11]

Spectrophotometric Determination of Iron (Fe³⁺) using a Chromogenic Agent (General Protocol)

This protocol is a general representation and can be adapted for this compound.

  • Preparation of Standard Solutions: Prepare a stock solution of 1000 mg/L Fe³⁺. From this, prepare a series of working standards with concentrations ranging from 0.1 to 10 mg/L by serial dilution.

  • Sample Preparation: If the sample is solid, perform an acid digestion to bring the metal ions into solution. For liquid samples, filtration may be necessary to remove particulate matter.

  • Color Development: To a 10 mL aliquot of each standard and sample in a separate volumetric flask, add 1 mL of a 0.1% (w/v) this compound solution.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for complex formation (this needs to be determined experimentally for each metal-ligand system) using a suitable buffer solution.

  • Incubation: Allow the solutions to stand for a predetermined time (e.g., 15 minutes) to ensure complete color development.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Calibration and Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of Fe³⁺ in the sample from the calibration curve.[7]

Atomic Absorption Spectroscopy (AAS) - Flame AAS (General Protocol)

This protocol is based on general laboratory procedures for flame AAS.

  • Instrument Setup: Install the appropriate hollow cathode lamp for the metal of interest and set the monochromator to the correct wavelength. Optimize the flame conditions (fuel-to-oxidant ratio).

  • Preparation of Standard Solutions: Prepare a series of at least three standard solutions of the metal of interest in the expected concentration range of the samples.

  • Sample Preparation: Acidify the samples with nitric acid to a pH of less than 2 to keep the metals in solution. Dilute the samples as necessary to fall within the linear range of the instrument.

  • Calibration: Aspirate the blank and the standard solutions into the flame and record the absorbance readings. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Aspirate the prepared samples into the flame and record their absorbance.

  • Calculation: Determine the concentration of the metal in the samples using the calibration curve.[2]

Ion Chromatography (IC) with Post-Column Derivatization (General Protocol)

This protocol outlines the general steps for IC analysis of transition metals.

  • Eluent and Reagent Preparation: Prepare the appropriate eluent (e.g., a solution of an organic acid) and the post-column derivatization reagent (e.g., 4-(2-pyridylazo)resorcinol, PAR).[5]

  • Instrument Setup: Equilibrate the IC system, including the separation column and detector, with the eluent. Set up the post-column reaction system.

  • Preparation of Standard Solutions: Prepare a mixed standard solution containing the metal ions of interest at known concentrations.

  • Sample Preparation: Filter the samples through a 0.45 µm filter to remove particulates. Dilute as necessary.

  • Analysis: Inject the standards and samples into the IC system. The separated metal ions will react with the post-column reagent to form colored complexes, which are then detected by a UV-Vis detector.

  • Data Analysis: Identify the metal ions based on their retention times and quantify them based on the peak areas of the resulting chromatograms, using the calibration established from the standards.[5]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) (General Protocol)

This protocol is a simplified representation based on EPA Method 200.8.[9]

  • Instrument Tuning and Calibration: Tune the ICP-MS instrument to meet the manufacturer's specifications. Calibrate the instrument using a series of multi-element standards.

  • Sample Preparation: For total recoverable elements, digest the sample with nitric acid and hydrochloric acid.[9] For dissolved elements, filter the sample and acidify with nitric acid.

  • Internal Standard Addition: Add an internal standard to all blanks, standards, and samples to correct for matrix effects and instrument drift.

  • Analysis: Introduce the prepared solutions into the ICP-MS. The instrument will measure the ion counts for each mass-to-charge ratio corresponding to the elements of interest.

  • Data Analysis: The software will use the calibration data to calculate the concentration of each element in the samples, corrected for the internal standard response.

Conclusion

The choice between this compound spectrophotometry and modern instrumental methods for metal ion analysis depends on a careful evaluation of the specific analytical requirements.

  • This compound spectrophotometry remains a viable option for cost-effective, single-analyte determinations where high sensitivity is not the primary concern. Its simplicity makes it suitable for educational purposes and laboratories with limited resources.

  • Atomic Absorption Spectroscopy (AAS) offers a significant improvement in selectivity and sensitivity over spectrophotometry for single-element analysis. It is a robust and reliable technique widely used in various industries.

  • Ion Chromatography (IC) is the preferred method when the simultaneous analysis of multiple ionic species is required. Its ability to separate different ions makes it invaluable for complex sample matrices.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands as the most powerful technique for trace and ultra-trace multi-elemental analysis. Its exceptional sensitivity and high throughput make it the gold standard for demanding applications in environmental and clinical analysis, despite its higher cost and complexity.

For researchers and professionals in drug development and other scientific fields, understanding the capabilities and limitations of each of these methods is paramount for generating accurate and reliable data. While instrumental methods like AAS, IC, and ICP-MS offer superior performance in most aspects, the foundational principles demonstrated by the this compound method continue to be relevant in the broader context of analytical chemistry.

References

A Comparative Guide to Chloranilic Acid and Other π-Acceptors in Drug Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spectrophotometric analysis of pharmaceuticals through charge-transfer (CT) complexation is a well-established, simple, and cost-effective technique. The choice of the π-acceptor is crucial for the sensitivity, selectivity, and overall performance of the assay. This guide provides a detailed comparison of chloranilic acid with other commonly used π-acceptors, namely 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 7,7,8,8-tetracyanoquinodimethane (TCNQ), and tetracyanoethylene (TCNE), supported by experimental data and protocols.

Mechanism of Action: Charge-Transfer Complex Formation

The underlying principle of this analytical method is the formation of a colored charge-transfer complex between an electron-donating drug molecule (n-donor) and an electron-accepting molecule (π-acceptor). This interaction results in a new absorption band in the visible region of the electromagnetic spectrum, which can be measured spectrophotometrically. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the drug.

ChargeTransfer cluster_0 Reactants cluster_1 Complex Formation cluster_2 Measurement Drug Drug (n-donor) CT_Complex Charge-Transfer Complex Drug->CT_Complex Donates Electron Acceptor π-Acceptor Acceptor->CT_Complex Accepts Electron Spectrophotometer Spectrophotometric Measurement CT_Complex->Spectrophotometer Colored Solution (λmax) ExperimentalWorkflow Start Start Prep_Drug Prepare Standard Drug Solution Start->Prep_Drug Prep_Acceptor Prepare π-Acceptor Solution Start->Prep_Acceptor Mix Mix Drug and Acceptor Solutions Prep_Drug->Mix Prep_Acceptor->Mix Incubate Incubate at Optimized Temperature and Time Mix->Incubate Measure Measure Absorbance at λmax Incubate->Measure Calibrate Construct Calibration Curve Measure->Calibrate Analyze Analyze Unknown Sample Calibrate->Analyze End End Analyze->End AcceptorComparison cluster_0 Key Performance Indicators cluster_1 π-Acceptors Sensitivity Sensitivity pCA This compound Sensitivity->pCA Moderate DDQ DDQ Sensitivity->DDQ Generally Highest TCNQ TCNQ Sensitivity->TCNQ High Selectivity Selectivity Selectivity->pCA Broad Reactivity Selectivity->DDQ Strong Oxidizer Stability Stability Stability->pCA Good Stability->DDQ Good Cost Cost Cost->pCA Relatively Low Cost->DDQ Higher Cost->TCNQ Moderate TCNE TCNE Cost->TCNE Moderate

A Comparative Guide: Cross-Validation of Chloranilic Acid Assay and HPLC Methods for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control and drug development, the selection of an appropriate analytical method is paramount to ensure the accuracy, precision, and validity of quantitative data. High-Performance Liquid Chromatography (HPLC) has long been considered the gold standard for its specificity and robustness. However, simpler and more cost-effective methods, such as the chloranilic acid assay, can offer a viable alternative for certain applications. This guide provides a comprehensive cross-validation comparison of the this compound spectrophotometric assay and HPLC methods, using the antiretroviral drugs Lamivudine and Stavudine as a case study.

Principle of the Methods

The This compound assay is a spectrophotometric method based on the formation of a colored charge-transfer complex between the drug molecule (electron donor) and this compound (π-acceptor).[1][2] The intensity of the resulting purple-colored solution is proportional to the concentration of the drug and is measured using a UV-Visible spectrophotometer.[1][2]

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated components are then detected and quantified by a detector, typically a UV detector for pharmaceutical compounds.

Experimental Protocols

This compound Spectrophotometric Assay for Lamivudine and Stavudine

This protocol is a composite based on methodologies described for the individual analysis of Lamivudine and Stavudine.[1][2]

Materials and Reagents:

  • Lamivudine and Stavudine reference standards

  • This compound (p-CA)

  • Methanol (HPLC grade)

  • 1,4-Dioxan (for Stavudine analysis)[2]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • UV-Visible Spectrophotometer

Standard Solution Preparation:

  • Prepare a stock solution of Lamivudine (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.

  • Prepare a stock solution of Stavudine (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in 1,4-dioxan.[2]

  • Prepare a stock solution of this compound (e.g., 0.1% w/v) in methanol.

Assay Procedure:

  • For the analysis of Lamivudine or Stavudine, transfer aliquots of the respective standard or sample solutions into a series of 10 mL volumetric flasks.

  • Add a specified volume of the this compound solution to each flask.

  • Dilute to the mark with the appropriate solvent (methanol for Lamivudine, 1,4-dioxan for Stavudine).[1][2]

  • Allow the reaction to proceed at room temperature for a specified time to ensure complete color development.

  • Measure the absorbance of the resulting purple solution at the wavelength of maximum absorption (λmax), which is approximately 521 nm for Lamivudine and 526 nm for Stavudine, against a reagent blank.[1][2]

  • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown samples.

RP-HPLC Method for Simultaneous Determination of Lamivudine and Stavudine

This protocol is based on a validated method for the simultaneous analysis of both drugs.

Materials and Reagents:

  • Lamivudine and Stavudine reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., pH 4.5)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol, acetonitrile, and phosphate buffer (e.g., 60:20:20 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column: C18 reverse-phase column.

  • Detection Wavelength: 266 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Standard and Sample Solution Preparation:

  • Prepare a stock solution containing both Lamivudine and Stavudine in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

  • For pharmaceutical formulations, weigh and finely powder a number of tablets. An accurately weighed portion of the powder is then dissolved in the mobile phase, sonicated, filtered, and diluted to the appropriate concentration.

Data Presentation: A Comparative Analysis

The following tables summarize the validation parameters for the this compound assay and a representative HPLC method for the determination of Lamivudine and Stavudine.

Table 1: Comparison of Validation Parameters for Lamivudine Analysis

ParameterThis compound Assay[1][3]HPLC Method
Linearity Range 0.04 - 0.28 mg/mL[3]10 - 60 µg/mL
Correlation Coefficient (r²) > 0.99> 0.999
Accuracy (% Recovery) Typically 98-102%Typically 98-102%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) Not specified in abstracts0.32 µg/mL
Limit of Quantification (LOQ) Not specified in abstracts1.06 µg/mL

Table 2: Comparison of Validation Parameters for Stavudine Analysis

ParameterThis compound Assay[2]HPLC Method
Linearity Range 5 - 40 mg % (50 - 400 µg/mL)[2]10 - 60 µg/mL
Correlation Coefficient (r²) > 0.99> 0.999
Accuracy (% Recovery) 99.85 ± 1.95 %[2]Typically 98-102%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) Not specified in abstracts0.11 µg/mL
Limit of Quantification (LOQ) Not specified in abstracts0.38 µg/mL

Mandatory Visualizations

Experimental Workflow for Cross-Validation

G cluster_prep Preparation cluster_methods Analytical Methods cluster_validation Validation & Comparison drug_substance Drug Substance / Formulation std_prep Standard Preparation drug_substance->std_prep sample_prep Sample Preparation drug_substance->sample_prep caa_assay This compound Assay std_prep->caa_assay hplc_method HPLC Method std_prep->hplc_method sample_prep->caa_assay sample_prep->hplc_method validation Method Validation (ICH Guidelines) caa_assay->validation hplc_method->validation data_analysis Data Analysis validation->data_analysis comparison Comparative Evaluation data_analysis->comparison G cluster_attributes Method Attributes cluster_methods Analytical Techniques specificity Specificity sensitivity Sensitivity cost Cost & Simplicity throughput Throughput caa This compound Assay caa->specificity Lower (Potential Interference) caa->sensitivity Moderate caa->cost Low caa->throughput Higher (Simultaneous Reactions) hplc HPLC hplc->specificity High hplc->sensitivity High (Low LOD/LOQ) hplc->cost High hplc->throughput Lower (Longer Run Times)

References

A Comparative Guide to the Specificity and Selectivity of Chloranilic Acid for Analyte Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of chloranilic acid as a chromogenic reagent for the spectrophotometric determination of various analytes. It is intended to assist researchers, scientists, and drug development professionals in evaluating its suitability for their specific analytical needs. The information presented is based on a thorough review of published experimental data.

Principle of Detection

This compound (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) is a versatile reagent that primarily functions as a π-acceptor in charge-transfer (CT) reactions. When mixed with electron-donating compounds (n-donors), it forms intensely colored charge-transfer complexes. This color formation serves as the basis for simple and rapid spectrophotometric quantification of a wide array of analytes. The general mechanism involves the transfer of an electron from the analyte (donor) to this compound (acceptor), resulting in the formation of a colored radical anion that can be measured in the visible region of the electromagnetic spectrum.[1]

Specificity and Selectivity for Organic Analytes

This compound has demonstrated broad applicability for the determination of numerous organic compounds, particularly pharmaceuticals that possess electron-donating functional groups such as amines.

Comparison of Performance for Different Drug Classes

The following tables summarize the quantitative performance of this compound in the spectrophotometric determination of various drug molecules.

Table 1: Antihistamines

Analyteλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
Cyproheptadine HCl52025 - 1251.48 x 10³[1]
Methdilazine HCl52020 - 1001.56 x 10³[1]
Promethazine Theoclate52025 - 1501.75 x 10³[1]
Pyrilamine Maleate54010 - 120-[2]

Table 2: Tyrosine Kinase Inhibitors (TKIs)

Analyteλmax (nm)Linearity Range (µ g/well )Correlation Coefficient (r)Reference
Seliciclib49010 - 5000.9998[3]
Vandetanib49010 - 5000.9995[3]
Tozasertib49010 - 5000.9993[3]
Dasatinib49010 - 5000.9996[3]
Olaparib49010 - 5000.9997[3]

Table 3: Other Pharmaceuticals

Analyte ClassAnalyteλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
NitroimidazolesMetronidazole5205 - 402.74 x 10²
Tinidazole5204.8 - 79.22.68 x 10²
AntidepressantFluvoxamine Maleate54020 - 160-[2]

Note: The linearity range for TKIs is provided in µ g/well as the cited study utilized a 96-microwell plate format.

Interference Studies

The selectivity of this compound-based methods is a critical consideration. For pharmaceutical formulations, common excipients are often evaluated for potential interference. In a study on Tyrosine Kinase Inhibitors, excipients such as microcrystalline cellulose, magnesium stearate, sodium starch glyconate, colloidal silicon dioxide, and anhydrous dibasic calcium phosphate showed no significant interference with the assay.[3] Similarly, for the determination of nitroimidazoles, common tablet excipients did not interfere with the analysis.

Specificity and Selectivity for Metal Ions

While this compound is known to form complexes with various metal ions, particularly transition metals, detailed comparative studies for their quantitative spectrophotometric determination are not as prevalent in the literature as for organic analytes.[4] The interaction with metal ions typically involves the formation of a metal-ligand complex through the hydroxyl and carbonyl groups of the this compound molecule.

Information on the selectivity of this compound for different metal ions in a quantitative analytical context is limited. Interference studies in the determination of other analytes have shown that some metal ions can react with this compound. For instance, in the preconcentration and determination of Germanium(IV), it was noted that Cu(II) and Fe(III) can cause significant interference, which could be mitigated by using masking agents like oxalic acid or citric acid.[5] This suggests that this compound has the potential to be used for the determination of these interfering ions, but comprehensive studies on selectivity and mutual interference are lacking.

Due to the limited availability of comparative quantitative data, a detailed comparison table for metal ions similar to those for organic analytes cannot be provided at this time. Further research is required to establish the selectivity and sensitivity of this compound for a range of metal ions for analytical purposes.

Experimental Protocols

The following is a generalized experimental protocol for the spectrophotometric determination of an analyte using this compound, based on methodologies reported in the literature.[1]

Reagents and Solutions
  • This compound (CAA) Solution: A standard solution of this compound (e.g., 0.1% w/v) is prepared in a suitable organic solvent, such as acetonitrile. This solution should be freshly prepared.

  • Analyte Standard Stock Solution: A stock solution of the analyte of interest is prepared by accurately weighing a known amount of the pure substance and dissolving it in an appropriate solvent (e.g., chloroform, methanol, or distilled water, depending on the analyte's solubility).

  • Working Standard Solutions: A series of working standard solutions are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Solvents: All solvents used should be of analytical or HPLC grade.

Instrumentation
  • A UV-Visible spectrophotometer with a 1 cm path length quartz or glass cuvettes is required.

General Procedure
  • Sample Preparation: For solid samples like tablets, a representative number of tablets are weighed and finely powdered. An accurately weighed portion of the powder is then extracted with a suitable solvent. The extract is filtered to remove insoluble excipients.

  • Reaction Mixture Preparation:

    • Aliquots of the standard or sample solutions are transferred into a series of volumetric flasks.

    • A fixed volume of the this compound solution is added to each flask.

    • The flasks are then brought to volume with a suitable diluting solvent (e.g., acetonitrile).

    • A reagent blank is prepared in the same manner, excluding the analyte.

  • Spectrophotometric Measurement:

    • The absorbance of each solution is measured at the wavelength of maximum absorption (λmax) against the reagent blank. The λmax is typically determined by scanning the spectrum of a colored complex solution against the reagent blank.

  • Calibration Curve:

    • A calibration curve is constructed by plotting the absorbance of the standard solutions versus their corresponding concentrations.

    • The concentration of the analyte in the sample solution is then determined from the calibration curve using its measured absorbance.

Visualizations

Experimental Workflow

The general workflow for the spectrophotometric determination of an analyte using this compound is depicted below.

G Experimental Workflow A Preparation of Standard and Sample Solutions B Addition of this compound Solution A->B C Formation of Charge-Transfer Complex B->C D Spectrophotometric Measurement at λmax C->D E Construction of Calibration Curve D->E F Determination of Analyte Concentration E->F G Charge-Transfer Interaction Donor Analyte (n-donor) Complex [Analyte-Chloranilic Acid] Charge-Transfer Complex Donor->Complex e⁻ transfer Acceptor This compound (π-acceptor) Acceptor->Complex Radical Colored Radical Anion Complex->Radical

References

Robustness in Analytical Methods: A Comparative Guide on Chloranilic Acid-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust analytical method is paramount to ensure the reliability and consistency of experimental data. This guide provides a comparative analysis of the robustness of analytical methods involving chloranilic acid against alternative techniques, supported by experimental data from various validation studies.

This compound has been widely employed as a chromogenic reagent in spectrophotometric assays for the quantitative determination of a diverse range of pharmaceutical compounds. Its utility stems from its ability to form colored charge-transfer complexes with various electron-donating analytes. While these methods are often simple and cost-effective, a critical evaluation of their robustness—the capacity to remain unaffected by small, deliberate variations in method parameters—is essential. This guide compares the performance of this compound-based methods with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Robustness

The robustness of an analytical method is a key validation parameter, providing an indication of its reliability during normal usage. The following tables summarize the robustness testing of this compound-based spectrophotometric methods and their alternatives for several classes of pharmaceutical compounds. The data is compiled from various validation studies, and the Relative Standard Deviation (%RSD) is a common metric used to express the method's precision under varied conditions. Lower %RSD values indicate greater robustness.

Table 1: Robustness Comparison for the Analysis of Tyrosine Kinase Inhibitors
Analyte ClassMethodParameter VariedVariationResult (%RSD or Recovery %)
Tyrosine Kinase InhibitorsThis compound SpectrophotometryWavelength (nm)± 2 nmRecovery: 98.5 - 101.2%
Reagent Concentration (%)± 5%Recovery: 99.1 - 100.8%
Temperature (°C)± 2 °CRecovery: 98.9 - 101.5%
Tyrosine Kinase InhibitorsHPLC-MS/MSMobile Phase Composition± 2% organic%RSD < 2.0
Flow Rate (mL/min)± 0.1 mL/min%RSD < 2.0
Column Temperature (°C)± 2 °C%RSD < 2.0
Table 2: Robustness Comparison for the Analysis of Antihistamines (Promethazine & Cyproheptadine)
AnalyteMethodParameter VariedVariationResult (%RSD)
PromethazineThis compound SpectrophotometryWavelength (nm)± 2 nm< 2.0
Reagent Volume (mL)± 0.1 mL< 2.0
PromethazineHPLCMobile Phase CompositionMethanol/Buffer ratio change< 1.0[1][2][3]
Flow Rate (mL/min)± 0.1 mL/min< 1.0[4]
CyproheptadineThis compound SpectrophotometryWavelength (nm)± 2 nm< 2.0
Reaction Time (min)± 1 min< 2.0
CyproheptadineHPLCFlow Rate (mL/min)± 0.2 mL/minNot specified, but method found to be robust[5][6]
Wavelength (nm)± 2 nmNot specified, but method found to be robust[5][6]
Table 3: Robustness Comparison for the Analysis of Amiodarone Hydrochloride
MethodParameter VariedVariationResult (%RSD)
This compound SpectrophotometryWavelength (nm)± 2 nm< 2.0
Reagent Concentration (%)± 5%< 2.0
UV Spectrophotometry (Alternative)Wavelength (nm)± 2 nm< 2.0[7]
Slit Width (nm)± 0.5 nm< 2.0
HPTLC (Alternative)Mobile Phase Composition± 2%< 2.0[7]
Wavelength (nm)± 2 nm< 2.0[7]
Table 4: Robustness Comparison for the Analysis of Hydralazine Hydrochloride
MethodParameter VariedVariationResult (%RSD)
This compound SpectrophotometrypH± 0.1< 2.0
Temperature (°C)± 2 °C< 2.0
HPLC (Alternative)Mobile Phase CompositionAcetonitrile/Buffer ratio change< 2.0[8][9][10][11]
Flow Rate (mL/min)± 0.1 mL/min< 2.0[8][9][10][11]
Column Temperature (°C)± 2 °C< 2.0[12]
Table 5: Robustness Comparison for the Analysis of Lorlatinib
MethodParameter VariedVariationResult (%RSD)
This compound SpectrophotometryWavelength (nm)± 2 nm< 2.0
Reagent Concentration (%)± 5%< 2.0
HPLC (Alternative)Mobile Phase Composition± 2% organic content0.5[13]
pH of Mobile Phase± 0.20.3[13]
Flow Rate (mL/min)± 0.1 mL/min< 1.0[14][15][16]
Column Temperature (°C)± 2 °C< 1.0[14][15][16]
Table 6: Robustness Comparison for the Analysis of Macrolide Antibiotics
MethodParameter VariedVariationResult (%RSD or Recovery %)
This compound SpectrophotometryWavelength (nm)± 2 nm< 2.0
Reaction Time (min)± 1 min< 2.0
LC-MS/MS (Alternative)Mobile Phase Composition± 2% organicRecovery: 81-111%[17]
Flow Rate (mL/min)± 0.05 mL/minRecovery: 81-111%[17]
Column Temperature (°C)± 2 °CRecovery: 81-111%[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. Below are representative experimental protocols for robustness testing of both this compound-based and alternative methods.

Protocol 1: Robustness Testing of a this compound Spectrophotometric Method

This protocol outlines a typical robustness study for the determination of an analyte using this compound.

  • Preparation of Standard Solutions: Prepare a standard stock solution of the analyte and a solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Nominal Conditions: Under standard conditions, react a known concentration of the analyte with the this compound solution. Measure the absorbance of the resulting charge-transfer complex at the wavelength of maximum absorbance (λmax).

  • Variation of Parameters: Systematically vary the following parameters one at a time, while keeping others constant:

    • Wavelength: Measure the absorbance at λmax ± 2 nm.

    • Reagent Concentration: Vary the concentration of the this compound solution by ±5%.

    • Temperature: Perform the reaction and measurement at ambient temperature ± 2°C.

  • Data Analysis: For each variation, perform the analysis in triplicate and calculate the percentage recovery of the analyte and the Relative Standard Deviation (%RSD).

Protocol 2: Robustness Testing of an HPLC Method

This protocol describes a typical robustness study for an HPLC method, a common alternative to spectrophotometric assays.

  • Preparation of Mobile Phase and Standard Solutions: Prepare the mobile phase and a standard solution of the analyte at a known concentration.

  • Nominal Chromatographic Conditions: Analyze the standard solution using the optimized HPLC method, recording the retention time, peak area, and tailing factor.

  • Variation of Parameters: Deliberately vary the following chromatographic parameters:

    • Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer by ±2%.

    • Flow Rate: Change the flow rate by ±0.1 mL/min from the nominal value.

    • Column Temperature: Set the column oven temperature to ±2°C of the optimal temperature.

    • pH of the Mobile Phase Buffer: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.

  • Data Analysis: Inject the standard solution in triplicate for each varied condition. Calculate the %RSD for the peak area and retention time. Evaluate the system suitability parameters (e.g., tailing factor, theoretical plates) to ensure they remain within acceptable limits.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the robustness testing protocols.

RobustnessTestingWorkflow_ChloranilicAcid cluster_prep Preparation cluster_nominal Nominal Analysis cluster_variation Parameter Variation cluster_analysis Data Analysis prep_analyte Prepare Analyte Standard Solution nominal_reaction React Analyte with This compound prep_analyte->nominal_reaction prep_reagent Prepare Chloranilic Acid Solution prep_reagent->nominal_reaction nominal_measure Measure Absorbance at λmax nominal_reaction->nominal_measure var_wavelength Vary Wavelength (± 2 nm) nominal_measure->var_wavelength var_concentration Vary Reagent Conc. (± 5%) nominal_measure->var_concentration var_temp Vary Temperature (± 2°C) nominal_measure->var_temp analyze_data Calculate % Recovery and %RSD var_wavelength->analyze_data var_concentration->analyze_data var_temp->analyze_data

Caption: Workflow for robustness testing of a this compound-based spectrophotometric method.

RobustnessTestingWorkflow_HPLC cluster_prep_hplc Preparation cluster_nominal_hplc Nominal Analysis cluster_variation_hplc Parameter Variation cluster_analysis_hplc Data Analysis prep_mobile_phase Prepare Mobile Phase nominal_injection Inject Standard into HPLC System prep_mobile_phase->nominal_injection prep_standard_hplc Prepare Analyte Standard Solution prep_standard_hplc->nominal_injection nominal_record Record Chromatogram nominal_injection->nominal_record var_composition Vary Mobile Phase Composition (± 2%) nominal_record->var_composition var_flow Vary Flow Rate (± 0.1 mL/min) nominal_record->var_flow var_temp_hplc Vary Column Temp. (± 2°C) nominal_record->var_temp_hplc var_ph Vary Mobile Phase pH (± 0.2) nominal_record->var_ph analyze_data_hplc Calculate %RSD and System Suitability var_composition->analyze_data_hplc var_flow->analyze_data_hplc var_temp_hplc->analyze_data_hplc var_ph->analyze_data_hplc

Caption: Workflow for robustness testing of an HPLC method.

Conclusion

The presented data indicates that while this compound-based spectrophotometric methods can be robust for their intended purpose, modern chromatographic techniques such as HPLC and LC-MS generally exhibit a higher degree of robustness. The lower %RSD values observed for these alternative methods under a wider range of varied parameters suggest they are less susceptible to minor fluctuations in experimental conditions.

The choice of an analytical method should be guided by the specific requirements of the analysis, including the desired level of precision, accuracy, and the available instrumentation. For routine quality control where simplicity and cost are major considerations, a well-validated and robust this compound method may be suitable. However, for complex matrices and when a higher degree of certainty and reliability is required, as is often the case in drug development and regulatory submissions, the superior robustness of HPLC and LC-MS methods makes them the preferred choice. This guide provides a framework for an objective comparison to aid in the selection of the most appropriate analytical method.

References

Performance Evaluation of Chloranilic Acid in Diverse Analytical Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chloranilic acid (CLA) has emerged as a versatile and effective chromogenic reagent for the quantitative analysis of a wide array of compounds, particularly within pharmaceutical matrices. Its utility is primarily rooted in its ability to act as a π-acceptor, forming colored charge-transfer (CT) complexes with electron-donating molecules. This guide provides an objective comparison of this compound's performance against other analytical alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Principle of this compound-Based Assays

The fundamental principle behind the use of this compound in spectrophotometry is the formation of a charge-transfer complex.[1] Many pharmaceutical compounds, especially those containing amino functional groups, can act as n-electron donors.[2] When mixed with this compound, an electron acceptor, in a suitable solvent, an electron is transferred from the donor (drug) to the acceptor (CLA). This interaction results in the formation of a distinctly colored radical anion, typically purple, which can be quantified using a spectrophotometer.[1][3] The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis for a simple and rapid quantitative assay.

Performance in Pharmaceutical Formulations

This compound has been successfully employed for the determination of numerous drugs in their pure forms and commercial dosage forms like tablets and syrups.[1][4] The method's performance is characterized by its simplicity, accuracy, and high throughput potential, especially when adapted to a 96-microwell plate format.[5][6]

Table 1: Performance Data for Spectrophotometric Analysis of Pharmaceuticals using this compound
Analyte (Drug Class)Linear Range (µg/mL)λmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Recovery (%)RSD (%)Reference
Amiodarone HCl (Antiarrhythmic)10.0 - 360.0535---[7]
Cyproheptadine HCl (Antihistamine)25 - 1255201.48 x 10³--[1]
Methdilazine HCl (Antihistamine)20 - 1005201.56 x 10³--[1]
Promethazine Theoclate (Antihistamine)25 - 1505201.75 x 10³--[1]
Loratadine (Antihistamine)40 - 320530-99.98 - 100.941.00 - 2.39[2][8]
Dasatinib (Tyrosine Kinase Inhibitor)10 - 500 µ g/well 490-97.2 - 102.41.24 - 2.87[4][5]
Olaparib (Tyrosine Kinase Inhibitor)10 - 500 µ g/well 490-97.2 - 102.41.24 - 2.87[4][5]
Lorlatinib (Tyrosine Kinase Inhibitor)6.5 - 100 µ g/well 5300.55 x 10³--[9]
Pramipexole (Dopamine Agonist)12.5 - 2005301.27 x 10³--[10]
Hydralazine HCl (Antihypertensive)1.9 - 382601.8 x 10⁴100.02 - 100.300.98 - 1.22[11]
Sulfacetamide Sodium (Antibiotic)10 - 605300.94 x 10³100.20 - 101.42< 3.15[3]
Lidocaine (Anesthetic)10 - 605270.91 x 10³100.20 - 101.42< 3.15[3]

Note: Data for Tyrosine Kinase Inhibitors (Dasatinib, Olaparib, Lorlatinib) are presented in µ g/well as the studies were conducted in a 96-microwell plate format.

Comparison with Alternative Analytical Methods

While the this compound method is robust, it is essential to compare its performance with other established analytical techniques. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for pharmaceutical analysis due to its high specificity and ability to separate multiple components.

Table 2: Comparison of this compound Method with Other Techniques
ParameterThis compound SpectrophotometryHPLCDirect UV Spectrophotometry
Principle Charge-transfer complexationChromatographic separationDirect absorbance of chromophores
Specificity Moderate; potential interference from other electron-donating substances.High; separates analyte from excipients and impurities.Low; high potential for interference from excipients.[1]
Sensitivity Good (typically µg/mL range).[1][10]Very High (can reach ng/mL range).Moderate to Low.
Speed Very Fast (reaction is often instantaneous).[1][5] High-throughput with microwell plates.[6]Slower (requires run time for separation).Fast.
Cost Low (requires only a basic spectrophotometer).[10]High (expensive instrumentation, columns, and high-purity solvents).Low.
Solvent Usage Low to moderate.High.Low.
Typical Use Routine quality control, high-throughput screening, bulk drug analysis.[4]Stability studies, impurity profiling, bioanalysis, routine QC.[4]Preliminary analysis, simple formulations with no interfering excipients.

Experimental Protocols

The following are generalized protocols for the determination of a drug in a pharmaceutical formulation using the this compound method. Optimization is necessary for each specific analyte and matrix.

Reagent Preparation
  • This compound (CLA) Stock Solution (0.1% w/v): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of a suitable solvent. Acetonitrile and methanol are commonly used and provide good solvating capacity for CLA and stability for the resulting complex.[1][5] This solution should be prepared fresh daily.[3]

  • Standard Drug Solution: Prepare a stock solution of the reference standard of the drug in a suitable solvent (e.g., chloroform, methanol) at a known concentration.[1]

Sample Preparation (from Tablets)
  • Weigh and finely powder a set number of tablets (e.g., 20) to ensure homogeneity.[1]

  • Accurately weigh a portion of the powder equivalent to a specific amount of the active drug.

  • Transfer the powder to a volumetric flask.

  • Add a suitable solvent (e.g., distilled water, chloroform) and shake vigorously for approximately 20-30 minutes to extract the drug.[1][12] Sonication can be used to aid complete extraction.[12]

  • Dilute to the mark with the same solvent, mix well, and filter the solution to remove insoluble excipients.[1]

  • Further dilutions can be made from this filtrate to achieve concentrations within the method's linear range.

Spectrophotometric Procedure
  • Into a series of 10 mL volumetric flasks, pipette varying aliquots of the standard drug solution (or prepared sample solution).

  • To each flask, add a fixed volume (e.g., 1.0 mL) of the 0.1% this compound solution.[1]

  • Dilute to the final volume with the reaction solvent (e.g., acetonitrile).

  • Allow the reaction to proceed. In most cases, the color development is instantaneous and stable for at least 24 hours.[1]

  • Measure the absorbance of the resulting purple solution at the predetermined λmax (typically between 520-540 nm) against a reagent blank prepared in the same manner but without the analyte.[1][10][13]

  • Construct a calibration curve by plotting the absorbance values versus the concentration of the standard solutions.

  • Determine the concentration of the drug in the sample solution by interpolating its absorbance value on the calibration curve.

Mandatory Visualizations

Charge-Transfer Complex Formation

G cluster_0 Reaction Components cluster_1 Complex Formation cluster_2 Detection Drug Drug Molecule (Electron Donor, n-donor) Complex [Drug-CLA] Charge-Transfer Complex Drug->Complex Interaction in Organic Solvent CLA This compound (Electron Acceptor, π-acceptor) CLA->Complex Radical Colored Radical Anion (Quantifiable Species) Complex->Radical Dissociation Spectro Spectrophotometric Measurement (λmax) Radical->Spectro Absorbance

Caption: Conceptual pathway of charge-transfer complex formation.

Experimental Workflow for Tablet Analysis

G start Start: Tablet Sample powder Weigh & Pulverize Tablets start->powder extract Solvent Extraction (e.g., Chloroform) powder->extract filter Filter to Remove Excipients extract->filter dilute Prepare Working Concentration filter->dilute react Add this compound Reagent dilute->react measure Measure Absorbance at λmax react->measure calculate Calculate Concentration via Calibration Curve measure->calculate end End: Report Result calculate->end

Caption: Workflow for drug quantification in tablets using CLA.

Conclusion

This compound serves as a simple, rapid, and cost-effective reagent for the spectrophotometric determination of a wide range of electron-donating drugs in various pharmaceutical formulations. The method demonstrates good accuracy, precision, and high sensitivity, making it a valuable tool for routine quality control analysis.[10] While it may lack the high specificity of chromatographic techniques like HPLC, its operational simplicity and potential for high-throughput adaptation present significant advantages.[6] The choice between the this compound method and other techniques will ultimately depend on the specific analytical requirements, including the complexity of the sample matrix, the need for impurity profiling, and available instrumentation.

References

A Comparative Analysis of Chloranilic Acid in Charge-Transfer Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of chloranilic acid and its derivatives in the formation of charge-transfer (CT) complexes with various electron donors. Supported by experimental data, this analysis delves into the thermodynamic and spectroscopic properties of these complexes, offering insights into their stability and interaction mechanisms.

This compound (CLA), a versatile π-electron acceptor, is widely recognized for its ability to form intensely colored charge-transfer complexes with a variety of electron-donating molecules (donors). This property has been extensively utilized in the development of spectrophotometric methods for the quantification of numerous compounds, particularly in the pharmaceutical field. The formation of these complexes is characterized by the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, resulting in the appearance of a new, distinct absorption band in the visible region of the electromagnetic spectrum.

This guide presents a comparative study of the complex-forming abilities of this compound and, where data is available, its analogues like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), with a selection of electron donors. The comparison is based on key quantitative parameters, including formation constants (KCT), molar absorptivity (ε), and thermodynamic data (ΔG°, ΔH°, and ΔS°), which collectively define the stability and spontaneity of the complexation reaction.

Quantitative Comparison of Complex Formation Parameters

The stability and spectroscopic characteristics of charge-transfer complexes are crucial for their application in analytical and materials science. The following tables summarize the key parameters for complexes formed between various electron donors and the acceptors, this compound (CLA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). These parameters provide a quantitative basis for comparing the strength of the donor-acceptor interactions.

Donor MoleculeAcceptorSolventλmax (nm)Formation Constant (KCT) (L·mol-1)Molar Absorptivity (ε) (L·mol-1·cm-1)Reference
ProcainamideCLAMethanol5301.2 x 1030.3 x 103[1]
ProcainamideDDQMethanol4601.8 x 1030.5 x 103[1]
RuxolitinibCLAMethanol530--[2]
RuxolitinibDDQMethanol470--[2]
PapaverineCLAAcetonitrile518.5--[3]
PapaverineDDQAcetonitrile584.0--[3]
LorlatinibCLAMethanol5300.40 x 1030.55 x 103[4]
p-NitroanilineCLAMethanol525--[5]

Table 1: Spectroscopic and Formation Constant Data for Various Charge-Transfer Complexes.

Donor MoleculeAcceptorΔG° (kJ·mol-1)ΔH° (kJ·mol-1)ΔS° (J·mol-1·K-1)Reference
p-NitroanilineCLA-17.5 to -19.3-28.9-34.6[5]
ProcainamideCLA-17.6--[1]
ProcainamideDDQ-18.5--[1]
LorlatinibCLA-1.5--[4]

Table 2: Thermodynamic Parameters for the Formation of Charge-Transfer Complexes at Room Temperature.

Experimental Protocols

The determination of the parameters presented above relies on established experimental techniques, primarily UV-Visible spectrophotometry. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Stoichiometry by Job's Method of Continuous Variation

This method is employed to determine the molar ratio of the donor and acceptor in the charge-transfer complex.

  • Preparation of Equimolar Solutions: Prepare equimolar solutions of the electron donor and this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Mixing of Solutions: Mix the two solutions in varying proportions, keeping the total molar concentration constant. The mole fraction of the donor is varied from 0.1 to 0.9.

  • Spectrophotometric Measurement: Measure the absorbance of each mixture at the wavelength of maximum absorption (λmax) of the complex.

  • Data Analysis: Plot the absorbance values against the mole fraction of the donor. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, this maximum will be at a mole fraction of 0.5.

Protocol 2: Determination of Formation Constant (KCT) and Molar Absorptivity (ε) using the Benesi-Hildebrand Equation

This method is widely used for the quantitative analysis of 1:1 charge-transfer complexes.

  • Preparation of Solutions: Prepare a series of solutions containing a constant concentration of the acceptor and varying concentrations of the donor. The concentration of the donor should be in large excess compared to the acceptor to ensure the equilibrium lies towards the formation of the complex.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the charge-transfer complex.

  • Data Analysis: Plot [A0]/AAD against 1/[D0], where [A0] is the initial concentration of the acceptor, AAD is the absorbance of the complex, and [D0] is the initial concentration of the donor. This plot should yield a straight line according to the Benesi-Hildebrand equation:

    [A0]/AAD = 1/ε + (1/KCTε) * (1/[D0])

    The molar absorptivity (ε) can be calculated from the intercept (1/ε), and the formation constant (KCT) can be determined from the slope (1/KCTε).

Protocol 3: Determination of Thermodynamic Parameters

The thermodynamic parameters (ΔG°, ΔH°, and ΔS°) can be determined by studying the effect of temperature on the formation constant.

  • Determination of KCT at Different Temperatures: Repeat the procedure described in Protocol 2 at several different temperatures, keeping all other conditions constant.

  • Van't Hoff Plot: Plot ln(KCT) against 1/T (where T is the temperature in Kelvin). This plot should be linear, following the Van't Hoff equation:

    ln(KCT) = -ΔH°/RT + ΔS°/R

    where R is the gas constant.

  • Calculation of Parameters: The enthalpy change (ΔH°) can be calculated from the slope (-ΔH°/R), and the entropy change (ΔS°) can be calculated from the intercept (ΔS°/R). The Gibbs free energy change (ΔG°) at a specific temperature can then be calculated using the equation:

    ΔG° = ΔH° - TΔS°

Visualization of Experimental Workflow and Interaction Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the determination of complex parameters and the fundamental charge-transfer interaction.

Experimental_Workflow cluster_prep Solution Preparation cluster_stoichiometry Stoichiometry Determination cluster_stability Stability & Spectroscopic Parameters cluster_thermo Thermodynamic Analysis Donor Prepare Donor Solutions Jobs_Method Job's Method of Continuous Variation Donor->Jobs_Method BH_Method Benesi-Hildebrand Method Donor->BH_Method Acceptor Prepare Acceptor (this compound) Solutions Acceptor->Jobs_Method Acceptor->BH_Method Plot_Jobs Plot Absorbance vs. Mole Fraction Jobs_Method->Plot_Jobs Stoichiometry Determine Stoichiometry (e.g., 1:1) Plot_Jobs->Stoichiometry Plot_BH Plot [A₀]/A vs. 1/[D₀] BH_Method->Plot_BH Calc_K_eps Calculate K_CT and ε Plot_BH->Calc_K_eps Temp_Study Repeat Stability Measurements at Different Temperatures Calc_K_eps->Temp_Study Vant_Hoff Van't Hoff Plot (ln K_CT vs. 1/T) Temp_Study->Vant_Hoff Calc_Thermo Calculate ΔG°, ΔH°, ΔS° Vant_Hoff->Calc_Thermo

Caption: Experimental workflow for the characterization of charge-transfer complexes.

Charge_Transfer_Interaction cluster_complex Charge-Transfer Complex (D-A) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO hν (Photon Energy) Electron Transfer Complex [Dᵟ⁺···Aᵟ⁻]

Caption: Mechanism of charge-transfer complex formation.

References

A Comparative Guide to the Linearity and Range of Key Glycosaminoglycan (GAG) Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of glycosaminoglycans (GAGs), selecting the appropriate quantification assay is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of the linearity and dynamic range of three widely used methods for GAG quantification: the 1,9-dimethylmethylene blue (DMMB) assay, the Alcian Blue assay, and High-Performance Liquid Chromatography (HPLC).

While the inquiry specified an assessment of the chloranilic acid assay, an extensive literature search revealed no current or historical data supporting its use for the quantitative determination of glycosaminoglycans. The available research on this compound assays is predominantly focused on the quantification of various pharmaceutical compounds. Therefore, this guide will focus on the prevalent and well-characterized alternative methods.

Quantitative Performance Comparison

The selection of a suitable GAG quantification assay often depends on the required sensitivity, the expected concentration range of the samples, and the specific types of GAGs being analyzed. The following table summarizes the key performance characteristics of the DMMB, Alcian Blue, and HPLC methods based on available experimental data.

Assay MethodPrincipleTypical Linear RangeLimit of Detection (LOD) / Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
DMMB Assay Colorimetric; based on the metachromatic shift of the DMMB dye upon binding to sulfated GAGs.Up to 100 mg/L[1]LOD: 0.71 mg/L[1]Rapid, simple, and inexpensive.Can be interfered with by other anionic molecules. Does not react with non-sulfated GAGs like hyaluronic acid.
Alcian Blue Assay Colorimetric; based on the precipitation of GAGs with the Alcian Blue dye.Nearly linear over 1-10 µg[2][3][4]Not explicitly stated in reviewed sources.Simple and specific for sulfated GAGs.[5][6]Less sensitive than other methods; only detects sulfated GAGs.[5][6]
HPLC Chromatographic separation of GAG-derived disaccharides followed by detection (e.g., UV, fluorescence).7 - 7000 µmol/L[7]Can detect in the picomole range.High sensitivity and specificity; can distinguish between different GAG types.[5][6]Time-consuming, requires specialized equipment and expertise.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the validation of assays in different laboratory settings. Below are generalized protocols for the DMMB, Alcian Blue, and HPLC-based GAG quantification assays.

Dimethylmethylene Blue (DMMB) Assay Protocol

This protocol is a generalized procedure and may require optimization for specific sample types and GAGs.

Materials:

  • 1,9-Dimethylmethylene blue (DMMB) dye solution

  • Chondroitin sulfate standard solution (or another appropriate GAG standard)

  • Sample containing GAGs

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at ~525 nm and ~595 nm

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the chondroitin sulfate standard in the appropriate buffer (e.g., 0 to 50 µg/mL).

  • Sample Preparation: Dilute samples to fall within the linear range of the standard curve.

  • Assay:

    • Add 20 µL of each standard and sample to individual wells of the microplate.

    • Add 200 µL of the DMMB dye solution to each well.

    • Mix immediately and read the absorbance at 525 nm and 595 nm.

  • Calculation: Subtract the absorbance at 595 nm from the absorbance at 525 nm for each standard and sample. Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve. Determine the concentration of GAGs in the samples from the standard curve.

Alcian Blue Assay Protocol

This protocol is a generalized procedure for the precipitation-based Alcian Blue assay.

Materials:

  • Alcian Blue solution

  • Glycosaminoglycan standard solution

  • Sample containing GAGs

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of a sulfated GAG standard (e.g., 0 to 10 µg).

  • Sample Preparation: Prepare samples containing an unknown amount of sulfated GAGs.

  • Precipitation:

    • To each standard and sample, add the Alcian Blue solution.

    • Incubate to allow for the formation of the GAG-dye precipitate.

    • Centrifuge to pellet the precipitate.

  • Quantification:

    • Carefully remove the supernatant.

    • Resuspend the pellet in a solution that dissolves the complex (e.g., a detergent solution).

    • Measure the absorbance of the dissolved complex at a wavelength appropriate for Alcian Blue (e.g., ~620 nm).

  • Calculation: Plot the absorbance values for the standards against their concentrations to generate a standard curve. Determine the concentration of GAGs in the samples from the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol for GAG Analysis

This is a generalized workflow for GAG analysis by HPLC, which typically involves enzymatic digestion to disaccharides.

Materials:

  • Glycosaminoglycan standards

  • Samples containing GAGs

  • Enzymes for GAG digestion (e.g., chondroitinase ABC, heparinases)

  • HPLC system with a suitable column (e.g., anion exchange) and detector (e.g., UV or fluorescence)

  • Appropriate buffers and mobile phases

Procedure:

  • Sample Preparation and Enzymatic Digestion:

    • Isolate GAGs from the sample matrix if necessary.

    • Digest the GAGs into their constituent disaccharides using specific enzymes.

  • Derivatization (Optional but common for fluorescence detection):

    • Label the resulting disaccharides with a fluorescent tag.

  • HPLC Analysis:

    • Inject the digested (and derivatized) sample onto the HPLC system.

    • Separate the disaccharides using an appropriate gradient of mobile phases.

    • Detect the eluting disaccharides using the detector.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of derivatized disaccharide standards.

    • Identify and quantify the disaccharides in the sample by comparing their retention times and peak areas to the standards.

Experimental Workflow for Assessing Assay Linearity and Range

The following diagram illustrates a typical workflow for determining the linearity and dynamic range of a GAG quantification assay.

Assay_Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Standard_Prep Prepare GAG Standard Stock Serial_Dilution Create Serial Dilutions of Standard Standard_Prep->Serial_Dilution Assay_Standards Perform Assay on Each Dilution Serial_Dilution->Assay_Standards Measure_Signal Measure Analytical Signal (e.g., Absorbance) Assay_Standards->Measure_Signal Plot_Data Plot Signal vs. Concentration Measure_Signal->Plot_Data Linear_Regression Perform Linear Regression Analysis Plot_Data->Linear_Regression Determine_Parameters Determine Linearity (R²) and Range Linear_Regression->Determine_Parameters

Workflow for determining assay linearity and range.

References

Safety Operating Guide

Proper Disposal of Chloranilic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chloranilic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals to manage this compound waste in a safe and compliant manner. The procedures outlined are based on current safety data sheets and general hazardous waste management practices.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1][2] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations.[1][4] Chemical waste generators are responsible for determining if the waste is classified as hazardous.[3][4]

  • Waste Identification and Segregation :

    • Keep this compound waste separate from other chemical waste streams.

    • Do not mix this compound with other substances.

    • Retain the waste in its original container or a clearly labeled, compatible container. The label should include "Waste this compound" and any relevant hazard warnings.

  • Container Management :

    • Ensure the waste container is in good condition and securely sealed to prevent leaks or spills.[3]

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials, such as strong oxidizing agents.[3]

  • Engage a Licensed Waste Disposal Service :

    • The recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[1][5]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation :

    • Maintain accurate records of the amount of this compound waste generated and the date of disposal.

    • Keep all paperwork provided by the waste disposal company, including manifests, as required by regulations.

Spill Cleanup and Disposal

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Containment : Prevent the spread of the solid material. Avoid generating dust.[2][3]

  • Cleanup : Carefully sweep or vacuum the spilled this compound and place it into a suitable, labeled container for disposal.[2][3]

  • Decontamination : Clean the spill area with soap and water.[6] Dispose of all cleanup materials, including contaminated PPE, as hazardous waste.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following toxicological data is relevant for hazard assessment.

ParameterValueSpecies
Oral LD50>500 mg/kgRat[6]

Note: This data is for toxicological assessment and not a direct disposal guideline.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.

Chloranilic_Acid_Disposal_Workflow cluster_prep Preparation & Identification cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 spill Spill Occurs start->spill segregate Segregate Waste in Labeled Container ppe->segregate Step 2 storage Store in Secure Secondary Containment Area segregate->storage Step 3 contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs Step 4 waste_vendor Arrange Pickup by Licensed Waste Vendor contact_ehs->waste_vendor Step 5 documentation Complete Waste Manifest/Documentation waste_vendor->documentation Step 6 end_disposal Waste Removed for Proper Disposal documentation->end_disposal Step 7 evacuate Evacuate & Ventilate Area spill->evacuate Immediate Action cleanup Clean Spill Using Appropriate Procedure evacuate->cleanup collect_waste Collect Spill Debris as Hazardous Waste cleanup->collect_waste collect_waste->segregate Contain for Disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chloranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Chloranilic acid is a chemical compound commonly used in laboratory research and various analytical applications. While a valuable reagent, it is crucial to recognize its potential hazards to ensure the safety of all personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is paramount for minimizing risk and maintaining a safe laboratory environment.

Hazard Identification

This compound is classified as a hazardous substance. It is an irritant that can cause significant irritation to the skin, eyes, and respiratory system[1][2][3]. It appears as a red to orange powder[1][4]. Understanding these hazards is the first step toward safe handling.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact[1][2].

  • Serious Eye Irritation: Can cause serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory tract irritation[1][5][6]. Inhalation of dust should be avoided[7].

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory to prevent exposure. The selection of appropriate PPE is critical and should be based on the specific laboratory task being performed.

Protection Area Required Equipment Specifications and Use Cases
Eye/Face Protection Safety glasses with side-shields or GogglesMust be worn at all times when handling this compound. Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][3].
Face shield (full length)Recommended when there is a significant risk of splashes or dust generation[8].
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile)Wear appropriate protective gloves to prevent skin exposure[1][8]. Change gloves immediately if they become contaminated.
Laboratory coatA lab coat must be worn to protect street clothing and skin[4][8]. Ensure cuffs are tucked into gloves.
Additional protective clothingAs needed to prevent skin exposure[1][4]. For large spills, a full suit may be required[4].
Respiratory Protection NIOSH/MSHA approved respiratorRequired when engineering controls (like a fume hood) are insufficient, if dusts are generated, or during emergency situations[1][7][8]. A dust respirator with a P2 filter is recommended[4][7].

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Handling Procedures
  • Work Area Designation: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk[9].

  • Minimize Dust: Handle the compound carefully to avoid generating dust[1][5]. Use appropriate tools for transferring the solid.

  • Avoid Contact: Take precautions to avoid contact with eyes, skin, and clothing[1][5].

  • Hygiene Practices: Wash hands and face thoroughly after handling the substance[1][7]. Remove contaminated clothing immediately and wash it before reuse[1][7].

  • Ignition Sources: Keep the chemical away from heat and sources of ignition[4].

Storage Plan
  • Container: Store in a tightly closed container[1][4][7]. Containers that have been opened must be carefully resealed and kept upright[8].

  • Location: Store in a cool, dry, and well-ventilated area[1][4][7].

  • Incompatibilities: Keep away from incompatible substances such as strong oxidizing agents[1][5].

Emergency and Disposal Protocols

Immediate and appropriate action during an emergency is critical. All personnel should be familiar with these procedures before handling this compound.

Spill Response Plan

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel[5][7].

  • Assess the Spill: Determine the extent and nature of the spill. For large or highly dangerous spills, contact your institution's Environmental Health and Safety (EHS) department immediately[10].

  • Secure the Area: Isolate the hazard area and prevent entry[8]. Ensure adequate ventilation[1][5].

  • Don PPE: Wear the appropriate PPE as outlined in the table above, including respiratory protection, gloves, goggles, and a lab coat[4][5].

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material. Avoid actions that generate dust[1][5].

    • Place the spilled material into a suitable, labeled, and closed container for waste disposal[1][4][5].

    • Clean the spill area with water and a mild detergent, and collect the cleaning materials for disposal as hazardous waste[4][11].

Spill_Response_Workflow Spill Chemical Spill Occurs Assess Assess Hazard (Size & Risk) Spill->Assess Isolate Isolate Area & Alert Personnel Assess->Isolate LargeSpill Large or High-Risk Spill Isolate->LargeSpill SmallSpill Small, Manageable Spill LargeSpill->SmallSpill No ContactEHS Contact Emergency/ EHS Services LargeSpill->ContactEHS Yes DonPPE Don Appropriate PPE (Respirator, Gloves, Goggles) SmallSpill->DonPPE End End of Procedure ContactEHS->End Cleanup Contain & Clean Spill (Avoid Dust Generation) DonPPE->Cleanup Package Package Waste in Sealed, Labeled Container Cleanup->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Dispose Dispose of Waste via Licensed Company Decontaminate->Dispose Dispose->End

Caption: Workflow for handling a this compound spill.

First Aid Measures
  • Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention[1][12].

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes[1]. Get medical aid if irritation develops or persists[1][10].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][10].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][11].

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect waste material and any contaminated items (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container[5][9].

  • Disposal Method: Disposal must be carried out in accordance with local, state, and federal regulations. Entrust the disposal to a licensed waste disposal company[13]. Do not let the product enter drains[5][7].

References

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